molecular formula C11H8N2O B3028316 5-formyl-4-methyl-1H-indole-2-carbonitrile CAS No. 1857296-22-0

5-formyl-4-methyl-1H-indole-2-carbonitrile

Cat. No.: B3028316
CAS No.: 1857296-22-0
M. Wt: 184.19
InChI Key: WXKSWTXSZDGHGT-UHFFFAOYSA-N
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Description

5-formyl-4-methyl-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-4-methyl-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKSWTXSZDGHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266391
Record name 5-Formyl-4-methyl-1H-indole-2-carbonitrile
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857296-22-0
Record name 5-Formyl-4-methyl-1H-indole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857296-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-4-methyl-1H-indole-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for drug discovery and development.[2][3] Within this privileged class of heterocyclic compounds, indole-2-carbonitriles have garnered significant attention due to their versatile reactivity and established roles as precursors to complex molecular architectures.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 5-formyl-4-methyl-1H-indole-2-carbonitrile .

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the core physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. The narrative will not only present data but also explain the underlying scientific principles and rationale behind the described experimental protocols.

Molecular Structure and Key Physicochemical Properties

This compound possesses a unique arrangement of functional groups that dictate its chemical behavior and potential biological interactions. The presence of a nitrile group at the 2-position, a formyl group at the 5-position, and a methyl group at the 4-position on the indole ring creates a molecule with distinct electronic and steric properties.

Table 1: Core Physicochemical Properties of this compound

PropertyValue/PredictionRationale/Source
Molecular Formula C₁₁H₈N₂OBased on chemical structure.
Molecular Weight 184.19 g/mol Calculated from the molecular formula.
CAS Number 1857296-22-0
Appearance Predicted to be a yellow to brown solid.Indole derivatives, especially those with formyl groups, are often colored solids.
Melting Point Predicted to be in the range of 180-220 °C.Aromatic aldehydes and nitriles tend to have relatively high melting points due to their polarity and potential for intermolecular interactions.[4][5][6] The exact value would require experimental determination.
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols like ethanol and methanol; and poorly soluble in non-polar solvents like hexane and water.The polar formyl and nitrile groups, along with the N-H group of the indole, suggest solubility in polar solvents.[7][8][9][10] However, the overall aromatic structure limits water solubility.
pKa The N-H proton is predicted to have a pKa of approximately 16-18 in DMSO.The pKa of the indole N-H is around 17-21 in DMSO.[11][12][13] The electron-withdrawing nature of the nitrile and formyl groups would slightly increase the acidity (lower the pKa) of the N-H proton.[14]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-methyl-1H-indole-2-carbonitrile cluster_step2 Step 2: Formylation 4-methyl-1H-indole 4-methyl-1H-indole Intermediate_1 N-protected 4-methyl-1H-indole 4-methyl-1H-indole->Intermediate_1 Protection (e.g., Boc₂O) Intermediate_2 2-iodo-N-protected 4-methyl-1H-indole Intermediate_1->Intermediate_2 Iodination (e.g., NIS) Precursor 4-methyl-1H-indole-2-carbonitrile Intermediate_2->Precursor Cyanation (e.g., CuCN) Target_Molecule This compound Precursor->Target_Molecule Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-methyl-1H-indole-2-carbonitrile (Precursor)

The synthesis of the precursor can be achieved through a three-step sequence starting from 4-methyl-1H-indole:

  • N-Protection: The indole nitrogen is protected to prevent side reactions in subsequent steps. A common protecting group is tert-butyloxycarbonyl (Boc).

  • Regioselective Iodination: The protected indole undergoes electrophilic iodination, which preferentially occurs at the electron-rich 2-position. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.

  • Cyanation: The 2-iodo group is then displaced by a cyanide group, typically using a copper(I) cyanide mediated reaction (Rosenmund-von Braun reaction).

Step 2: Formylation of 4-methyl-1H-indole-2-carbonitrile

The introduction of the formyl group at the 5-position can be accomplished via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic rings like indoles.[1][15][16]

  • Causality of Experimental Choice: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the 3-position of indoles. However, with the 2-position blocked by the nitrile group and the 3-position unsubstituted, formylation is expected to occur on the benzene ring. The directing effects of the methyl group (ortho, para-directing) and the pyrrole ring (activating) would favor substitution at the 5- and 7-positions. Steric hindrance from the 4-methyl group would likely direct the formylation to the 5-position. An alternative, though generally less efficient for indoles, would be the Duff reaction.[17][18][19][20]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of this compound is crucial for confirming its identity and purity. The following section outlines the expected spectroscopic data and provides a detailed protocol for chromatographic analysis.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - A singlet for the N-H proton (> 10 ppm).- A singlet for the aldehydic proton (~10 ppm).- A singlet for the proton at the 3-position (~7.5-8.0 ppm).- Two doublets for the aromatic protons at the 6- and 7-positions (~7.0-7.5 ppm).- A singlet for the methyl protons (~2.5 ppm).
¹³C NMR - A signal for the aldehydic carbon (~190 ppm).- A signal for the nitrile carbon (~115-120 ppm).- Signals for the aromatic carbons, including the quaternary carbons of the indole ring.- A signal for the methyl carbon (~15-20 ppm).
IR (Infrared) Spectroscopy - A sharp peak for the nitrile (C≡N) stretch (~2220-2240 cm⁻¹).- A strong peak for the carbonyl (C=O) stretch of the aldehyde (~1680-1700 cm⁻¹).- A peak for the N-H stretch of the indole (~3300-3400 cm⁻¹).- Peaks in the aromatic region (1400-1600 cm⁻¹).
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of 184.19.[21][22][23][24]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a robust method for assessing the purity of this compound.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Purity assessment) Detection->Data_Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA. Filter both solvents through a 0.45 µm filter and degas.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Equilibration

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Self-Validating System: The use of a gradient elution ensures the separation of compounds with a wide range of polarities. The TFA in the mobile phase helps to sharpen peaks by ion-pairing with any basic sites on the molecule or the column. The C18 column provides excellent retention for aromatic compounds.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its functional groups: the indole ring, the formyl group, and the nitrile group.

  • Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic attack. The N-H proton is weakly acidic and can be deprotonated with a strong base.

  • Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations).[25]

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, or reduced to a primary amine.

Potential Biological Activity and Drug Development Applications

While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Anticancer Activity: Many indole derivatives, including those with nitrile and formyl functionalities, have demonstrated potent anticancer properties through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[2][3] The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related biological targets.

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this molecule could be tailored to target specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.

  • Antimicrobial and Antiviral Activity: Indole derivatives have also been explored for their potential as antimicrobial and antiviral agents.[3] The unique electronic properties of this compound may confer activity against various pathogens.

Conclusion

This compound is a highly functionalized indole derivative with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic strategy, and detailed analytical methods for its characterization. The versatile reactivity of its functional groups opens up numerous avenues for the synthesis of a diverse library of compounds for biological screening. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-formyl-4-methyl-1H-indole-2-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers a detailed interpretation of expected chemical shifts and coupling constants, and provides a robust experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of a Substituted Indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring a blend of electron-donating (methyl) and electron-withdrawing (formyl, nitrile) groups, creates a unique electronic environment. ¹H NMR spectroscopy is an unparalleled tool for confirming the precise regiochemistry and understanding the electronic architecture of such molecules, which is critical for predicting their reactivity and biological activity. This guide will serve as a definitive reference for the structural elucidation of this and structurally related compounds.

Molecular Structure and Proton Environment Analysis

A thorough interpretation of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. Each proton's chemical environment is distinct, leading to a unique resonance in the spectrum. The key to accurate assignment lies in understanding the interplay of inductive and resonance effects of the substituents on the indole ring.

Diagram of Molecular Structure with Proton Designations

Caption: Molecular structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of data for structurally related indole derivatives.[1][2]

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
N-H > 9.0Broad Singlet-The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
CHO ~10.1 - 10.5Singlet-The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[3][4]
H-3 ~7.5 - 7.8Singlet-The nitrile group at C2 strongly deshields the H-3 proton. The absence of adjacent protons results in a singlet.
H-6 ~7.4 - 7.6Doublet8.0 - 8.5 (³J)H-6 is ortho to the formyl group, which is electron-withdrawing, causing a downfield shift. It is coupled to H-7, resulting in a doublet.
H-7 ~7.2 - 7.4Doublet8.0 - 8.5 (³J)H-7 is coupled to H-6, appearing as a doublet. Its chemical shift is influenced by the adjacent fused pyrrole ring.
CH₃ ~2.5 - 2.8Singlet-The methyl protons are attached to the aromatic ring and will appear as a singlet. The proximity to the electron-withdrawing formyl group at the adjacent position causes a slight downfield shift compared to a typical aromatic methyl group.

In-Depth Analysis of Substituent Effects

The chemical shifts observed in the ¹H NMR spectrum are a direct consequence of the electronic environment of each proton. The substituents on the indole ring of this compound exert significant influence through both resonance and inductive effects.

  • 2-Carbonitrile (-CN): The nitrile group is strongly electron-withdrawing through both induction and resonance. This effect significantly deshields the proton at the C3 position. The anisotropy of the cyano group can also contribute to the chemical shift of nearby protons.[5][6]

  • 4-Methyl (-CH₃): The methyl group is weakly electron-donating through induction and hyperconjugation. This would typically shield adjacent protons. However, its effect is counteracted by the strong electron-withdrawing groups on the ring.

  • 5-Formyl (-CHO): The formyl group is a potent electron-withdrawing group via resonance and induction, delocalizing electron density from the benzene ring. This leads to significant deshielding of the ortho (H-6) and para (H-7, relative to the point of attachment) protons. Furthermore, the magnetic anisotropy of the carbonyl bond causes a substantial downfield shift for the aldehyde proton itself.[3][7]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Workflow for ¹H NMR Spectroscopy

Caption: A standardized workflow for the preparation, acquisition, and processing of a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial. DMSO-d₆ is often preferred for indole N-H protons as it can reduce the rate of exchange, leading to sharper signals.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming. Poor shimming can lead to broad peaks and distorted multiplets.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16 to 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of this compound is highly informative, providing unambiguous confirmation of its structure. The distinct chemical shifts and coupling patterns of the aromatic, formyl, methyl, and N-H protons are a direct reflection of the electronic effects exerted by the various substituents. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR data for this and related indole derivatives, facilitating progress in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Indole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural elucidation of substituted indole-2-carbonitriles. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure, electronic effects, and their spectral manifestations. We will examine the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed analysis of substituent-induced chemical shifts, ensuring a robust understanding for confident structural assignment.

The Strategic Importance of Indole-2-carbonitriles and ¹³C NMR

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, the indole-2-carbonitrile motif serves as a versatile building block for synthesizing more complex, biologically active heterocyclic systems.[1][3] The nitrile group not only influences the electronic properties of the indole ring but also acts as a synthetic handle for further transformations.

Given the potential for complex substitution patterns and isomerism, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a specific electronic environment generates a distinct resonance signal, making it an indispensable technique for confirming constitution, identifying isomers, and understanding electronic distributions within the molecule.[4]

Foundational Principles: Interpreting the ¹³C NMR Spectrum of Indoles

The ¹³C NMR spectrum of an indole derivative is rich with information. The chemical shift (δ), reported in parts per million (ppm), for each carbon is highly sensitive to its local electronic environment.

General Chemical Shift Regions:

  • Aromatic & Heteroaromatic Carbons (C4-C7): Typically resonate between ~110 and 140 ppm.

  • Pyrrole Ring Carbons (C2, C3, C3a, C7a): These carbons show significant variation based on substitution. In the parent indole, C2 is found around 124 ppm and C3 around 102 ppm.[5][6] The bridgehead carbons, C3a and C7a, resonate near 128 ppm and 136 ppm, respectively.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.[7] Its signal is often of lower intensity due to the lack of an attached proton and a longer relaxation time.

The precise chemical shift of each carbon is modulated by the interplay of several key factors:

  • Inductive Effects: Electronegative or electropositive substituents influence the electron density of nearby carbons through the sigma bond network, causing deshielding (downfield shift) or shielding (upfield shift), respectively.

  • Resonance (Mesomeric) Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or pi systems (e.g., -NO₂) can donate or withdraw electron density through the pi system of the indole ring. This effect is most pronounced at the ortho and para positions relative to the substituent.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts, particularly for the NH proton and adjacent carbons, due to hydrogen bonding and solvation.[6] Consistent use of a single solvent (e.g., CDCl₃ or DMSO-d₆) is crucial for comparing data across a series of compounds.

A Validated Experimental Protocol for Acquiring High-Quality ¹³C NMR Data

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology:

  • Sample Preparation:

    • Mass: Accurately weigh 10-25 mg of the purified indole-2-carbonitrile derivative. Higher concentrations reduce the required acquisition time.

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is excellent for a wide range of polarities, while CDCl₃ is a common choice for less polar compounds. Use a consistent solvent for comparative studies.

    • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & Calibration:

    • Use a modern NMR spectrometer (≥400 MHz for ¹H frequency is recommended).

    • Tune and match the ¹³C probe to the solvent.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Standard ¹³C{¹H} Spectrum Acquisition:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

    • Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of ~220-250 ppm (e.g., from -10 to 210 ppm) to ensure all signals, including any potential carbonyls in substituents, are captured.

    • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a robust starting point. Quaternary carbons, including the nitrile, have longer relaxation times and may require a longer D1 (5-10 s) for accurate quantitative analysis, though this is often unnecessary for simple structural confirmation.

    • Number of Scans (NS): This is highly dependent on sample concentration. Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio (S/N) > 20:1 for the signals of interest.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve S/N.

    • Perform Fourier transformation, automatic phase correction, and baseline correction.

    • Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Spectral Editing (Optional but Recommended):

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment helps differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This is invaluable for assigning carbons in alkyl or substituted aryl side chains.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-25 mg of Compound prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune, Shim Spectrometer prep3->acq1 acq2 Acquire ¹³C{¹H} Spectrum (NS=1024, D1=2s) acq1->acq2 acq3 Acquire DEPT-135 (Optional) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate to Solvent Peak proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Signals using DEPT & Chemical Shift Theory proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

Spectral Analysis: Decoding Substituent Effects

The true power of ¹³C NMR lies in the predictable and systematic way that substituents alter the chemical shifts of the indole ring. By understanding these trends, one can confirm the position of substitution and gain insight into the electronic nature of the molecule.

Indole-2-carbonitrile Core Structure & Numbering

Caption: IUPAC numbering for the indole-2-carbonitrile scaffold.

Analysis of Substituent-Induced Chemical Shifts (SCS)

The introduction of a substituent primarily affects the carbons ipso (the carbon to which it is attached), ortho, meta, and para to the point of substitution.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups donate electron density.

    • Mechanism: This occurs through resonance (for -OCH₃, -NH₂) and/or induction (for alkyls).

    • Effect: Increased electron density leads to greater shielding. Carbons ipso, ortho, and para to the EDG will experience an upfield shift (move to a lower δ value). The meta position is often minimally affected. For example, a methoxy group at C5 will cause significant upfield shifts at C5, C4, and C6.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens (-F, -Cl), or carbonyls (-CHO, -COR) withdraw electron density.

    • Mechanism: This occurs through strong inductive and/or resonance effects.

    • Effect: Decreased electron density leads to deshielding. Carbons ipso, ortho, and para to the EWG will experience a downfield shift (move to a higher δ value). Halogens present a more complex case where the strong inductive effect (deshielding) often dominates, but a weaker resonance-donating effect can also be observed.

Illustrative Diagram of Electronic Effects

G cluster_effects Observed ¹³C NMR Shift sub Substituent at C5 edg Electron-Donating Group (EDG) e.g., -OCH₃ sub->edg If ewg Electron-Withdrawing Group (EWG) e.g., -NO₂ sub->ewg If upfield Upfield Shift (Lower ppm, Shielding) at C4, C5, C6 edg->upfield Leads to downfield Downfield Shift (Higher ppm, Deshielding) at C4, C5, C6 ewg->downfield Leads to

References

Solubility Profile of 5-formyl-4-methyl-1H-indole-2-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-formyl-4-methyl-1H-indole-2-carbonitrile in common organic solvents. Given the critical role of solubility in the drug discovery and development pipeline—from synthesis and purification to formulation and bioavailability—this document serves as an essential resource for researchers and scientists. While specific experimental data for this novel compound is not publicly available, this guide establishes the foundational principles governing its solubility based on its unique molecular architecture. It further presents a detailed, field-proven experimental protocol for accurate quantitative solubility determination, empowering research teams to generate reliable data for informed decision-making.

Introduction: The Significance of a Substituted Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The compound this compound (CAS: 1857296-22-0) is a highly functionalized derivative, presenting unique challenges and opportunities in drug development.[2][3][4][5][6] Its physicochemical properties, particularly solubility, are paramount. Accurate solubility data is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.

  • Formulation Science: Developing stable and effective dosage forms for preclinical and clinical studies.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles, as poor solubility often correlates with low bioavailability.[7][8]

This guide provides the theoretical and practical tools to expertly navigate the solubility assessment of this promising molecule.

Molecular Structure and Physicochemical Analysis

The solubility behavior of this compound is dictated by its distinct functional groups. Understanding their individual contributions is key to predicting its interactions with various solvents.

  • Molecular Formula: C₁₁H₈N₂O

  • Molecular Weight: 184.19 g/mol

Key Functional Groups Influencing Solubility:

  • Indole N-H Group: Acts as a hydrogen bond donor, promoting solubility in protic and polar aprotic solvents that are effective hydrogen bond acceptors.

  • Formyl Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. Its polar nature increases affinity for polar solvents.

  • Nitrile Group (-C≡N): A highly polar functional group that can act as a hydrogen bond acceptor, enhancing solubility in polar media.

  • Aromatic Indole Core & Methyl Group: These components are largely nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents through van der Waals forces and π-π stacking interactions.

The molecule thus possesses a dual character: polar regions capable of strong, specific interactions (hydrogen bonding) and a nonpolar scaffold. The balance between these features will govern its solubility profile.

Caption: Molecular structure of this compound.

Foundational Principles and Predicted Solubility Profile

The principle of "like dissolves like" provides a robust framework for predicting solubility.[9][10] This heuristic states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular interaction profile. Based on the structural analysis, we can predict a qualitative solubility profile.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventKey PropertiesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptorHigh Effectively solvates the entire molecule, strongly interacting with the N-H, formyl, and nitrile groups.[10]
N,N-Dimethylformamide (DMF)High polarity, H-bond acceptorHigh Similar mechanism to DMSO, capable of disrupting solute-solute interactions.
Acetonitrile (ACN)Moderate polarity, H-bond acceptorModerate The polar nitrile group of ACN will interact favorably, but its overall solvating power is less than DMSO or DMF.
Polar Protic Methanol (MeOH)H-bond donor & acceptorModerate Can interact with all polar groups of the solute, but its smaller nonpolar region may be less effective at solvating the indole core compared to DMSO.
Ethanol (EtOH)H-bond donor & acceptorModerate Slightly less polar than methanol; similar dissolving characteristics are expected. Indole itself is soluble in ethanol.[11]
Non-Polar Dichloromethane (DCM)Low polarityModerate to Low Can interact with the nonpolar indole backbone, but is a poor solvent for the polar functional groups.
TolueneAromatic, very low polarityLow π-π stacking between toluene and the indole ring is possible, but this interaction is likely insufficient to overcome the energy required to break the crystal lattice forces dominated by polar interactions.
HexanesAliphatic, non-polarVery Low As a highly non-polar solvent, hexanes are unlikely to effectively solvate the polar N-H, formyl, or nitrile functionalities.[10]

Disclaimer: This table represents a scientifically grounded prediction. Accurate quantitative data must be obtained through experimental verification.

Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method

For definitive, thermodynamically-driven solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[12][13] It measures the equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a given temperature.

Causality in Protocol Design:
  • Why an excess of solid? To ensure that the solution reaches true saturation, where the rate of dissolution equals the rate of precipitation. This is the definition of equilibrium.[7]

  • Why constant temperature? Solubility is temperature-dependent. An isothermal environment prevents temperature fluctuations from becoming a confounding variable.[11]

  • Why 24-48 hours of agitation? Many complex molecules, especially those with strong crystal lattice energy, require extended periods to reach true thermodynamic equilibrium. Shorter times may only yield kinetic solubility values, which can be misleading.[14]

  • Why filtration? To separate the saturated supernatant from the excess, undissolved solid. A 0.22 or 0.45 µm chemically-inert (e.g., PTFE) filter is chosen to remove fine particulates without adsorbing the dissolved solute.

Step-by-Step Protocol
  • Preparation: 1.1. Add an excess amount of crystalline this compound to a series of glass vials (e.g., 10 mg per 1 mL of solvent). The key is to have visible solid material remaining at the end of the experiment. 1.2. Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial. 1.3. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: 2.1. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). 2.2. Agitate the samples at a consistent, moderate speed for 24 to 48 hours. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended for novel compounds to empirically confirm that equilibrium has been reached (i.e., the measured concentration no longer increases).

  • Sample Processing: 3.1. After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. 3.2. Carefully withdraw a portion of the supernatant using a glass syringe. 3.3. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Analysis: 4.1. Prepare a calibration curve using a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) and performing serial dilutions. 4.2. Dilute the filtered saturated solutions with the same solvent to bring them into the linear range of the calibration curve. 4.3. Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). 4.4. Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

  • Reporting: 5.1. Express the final solubility in standard units, such as mg/mL or mmol/L (mM). 5.2. Always report the temperature at which the measurement was performed.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 10 mg / 1 mL equil1 Agitate at constant temp (e.g., 25°C) prep2->equil1 equil2 Wait 24-48 hours to reach equilibrium equil1->equil2 proc1 Settle undissolved solid equil2->proc1 proc2 Filter supernatant (0.22 µm PTFE filter) proc1->proc2 Syringe anal1 Dilute sample into linear range proc2->anal1 anal2 Analyze via HPLC-UV against calibration curve anal1->anal2 anal3 Calculate concentration anal2->anal3 end end anal3->end Report solubility (mg/mL or mM) at Temp

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Alternative High-Throughput Methods for Early Discovery

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[8] Methods like nephelometry, which measures light scattering from precipitated particles, offer a high-throughput alternative.[14]

  • Kinetic vs. Thermodynamic Solubility: It is critical to understand that these high-throughput methods measure kinetic solubility . This is the concentration at which a compound, rapidly added from a concentrated DMSO stock into an aqueous buffer, begins to precipitate. This value is often higher than the true thermodynamic equilibrium solubility and can be influenced by the rate of addition and mixing. While useful for ranking compounds, it is not a substitute for the gold-standard shake-flask method for definitive characterization.[7][14]

Conclusion

The solubility of this compound is a complex property governed by the interplay of its polar hydrogen-bonding groups and its nonpolar aromatic core. Theoretical predictions suggest high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar solvents like hexanes. However, for all applications in drug development, these predictions must be superseded by robust experimental data. The isothermal shake-flask method detailed herein provides a reliable, self-validating system for generating the accurate, quantitative solubility data required to advance a compound through the development pipeline with confidence.

References

The Enduring Legacy of the Indole Nucleus: A Technical Guide to the Discovery and Synthesis of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and versatile reactivity have captivated chemists for over a century, driving the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to polysubstituted indoles. We will traverse the classical name reactions that laid the foundation of indole chemistry and progress to the modern, transition-metal-catalyzed cross-coupling strategies that have revolutionized the synthesis of complex indole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the underlying principles and experimental protocols of key synthetic transformations.

Introduction: The Indole Moiety - A Privileged Scaffold

The story of the indole nucleus begins with the study of the vibrant blue dye, indigo.[2][3][5] In 1866, Adolf von Baeyer first synthesized indole itself by the zinc dust reduction of oxindole, a derivative of indigo.[2][5] This seminal discovery unlocked a new chapter in heterocyclic chemistry. The indole ring system, a fusion of a benzene and a pyrrole ring, is a π-excessive aromatic heterocycle, with the C-3 position being the most common site for electrophilic substitution.[2] This inherent reactivity, coupled with the biological significance of indole-containing molecules like the amino acid tryptophan and neurotransmitter serotonin, has established the indole as a "privileged scaffold" in medicinal chemistry.[1][4][5][6] The quest for novel therapeutic agents continues to fuel the demand for efficient and versatile methods to synthesize polysubstituted indoles with precise control over their substitution patterns.[4][7][8]

The Classical Era: Foundational Syntheses of the Indole Core

The late 19th and early 20th centuries witnessed the discovery of several robust methods for indole synthesis, many of which remain in use today. These classical "name reactions" provided the initial tools for chemists to construct the indole ring from acyclic precursors.

The Fischer Indole Synthesis (1883)

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for constructing the indole nucleus.[1][9][10][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1][9][10]

Causality of Experimental Choices: The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][9] The acid protonates the hydrazone, facilitating a[12][12]-sigmatropic rearrangement, the key bond-forming step of the reaction. The subsequent elimination of ammonia drives the reaction towards the formation of the aromatic indole ring.[1][9] The reaction conditions, including temperature and solvent, are often tailored to the specific substrates to optimize the yield and minimize side reactions.

Experimental Protocol: A Representative Fischer Indole Synthesis

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone.

  • Heat the mixture gently (e.g., in a water bath at 60-80 °C) for 15-20 minutes to form the phenylhydrazone. The mixture will likely turn cloudy and then solidify.

  • Allow the mixture to cool to room temperature.

  • Carefully add polyphosphoric acid (a common and effective catalyst for this reaction) to the flask. An excess of PPA is typically used to ensure a stirrable paste.

  • Heat the reaction mixture to 100-120 °C with stirring for 1-2 hours. The color of the mixture will darken.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenylindole.

The Bischler-Möhlau Indole Synthesis (1881-1892)

The Bischler-Möhlau synthesis offers a route to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[13][14][15] Discovered independently by August Bischler and Richard Möhlau, this method, while historically significant, often requires harsh reaction conditions and can lead to mixtures of products.[13][16]

Mechanism Insight: The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, followed by a second aniline molecule acting as a base to facilitate cyclization and subsequent aromatization.[13][15] The high temperatures and excess aniline are necessary to drive the reaction to completion. Modern modifications have explored the use of catalysts like lithium bromide and microwave irradiation to achieve milder reaction conditions.[13][15]

Logical Relationship of Early Indole Syntheses

classical_indoles cluster_Fischer Fischer (1883) cluster_Bischler Bischler-Möhlau (1881-1892) cluster_Madelung Madelung (1912) Fischer Arylhydrazine + Aldehyde/Ketone Indole Polysubstituted Indole Fischer->Indole Acid-catalyzed [3,3]-sigmatropic rearrangement Bischler α-Haloacetophenone + Aniline Bischler->Indole Nucleophilic substitution & cyclization Madelung N-Acyl-o-toluidine Madelung->Indole Strong base-mediated intramolecular cyclization

Caption: Foundational classical syntheses for the indole core.

The Madelung Indole Synthesis (1912)

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide.[17][18] The original conditions were harsh, often requiring temperatures between 200-400 °C.[17]

Overcoming Limitations: The primary limitation of the Madelung synthesis is its requirement for high temperatures and strongly basic conditions, which are incompatible with many functional groups. However, modern variations, such as the Smith-modified Madelung synthesis, utilize organolithium reagents as bases, allowing the reaction to proceed at much lower temperatures and expanding its synthetic utility.[17]

The Modern Era: Transition Metal-Catalyzed Indole Syntheses

The latter half of the 20th century and the beginning of the 21st century have been marked by the transformative impact of transition metal catalysis on organic synthesis. The development of palladium-catalyzed cross-coupling reactions has provided powerful and versatile tools for the construction of polysubstituted indoles with unprecedented efficiency and functional group tolerance.

The Hegedus Indole Synthesis (1976)

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[19][20][21] This method was one of the early examples of using palladium to facilitate indole ring formation.[20] The reaction can be performed stoichiometrically with Pd(II) or catalytically with a re-oxidant.[20]

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to produce 2,3-disubstituted indoles.[12][22][23] The Larock indole synthesis is highly versatile and tolerates a wide range of functional groups on both the aniline and alkyne components.[12][22]

Mechanistic Pathway: The catalytic cycle is believed to involve:

  • Oxidative addition of the o-haloaniline to a Pd(0) species.

  • Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

  • Intramolecular aminopalladation to form a six-membered palladacycle.

  • Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[22]

Experimental Workflow: Larock Indole Synthesis

larock_workflow Start Combine o-Haloaniline, Alkyne, Pd Catalyst, Ligand, and Base in Solvent Reaction Heat Reaction Mixture (e.g., 60-110 °C) Start->Reaction Monitoring Monitor Progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Product Isolate Polysubstituted Indole Purification->Product

Caption: A typical experimental workflow for the Larock indole synthesis.

Modern Cross-Coupling Strategies for Indole Functionalization

Beyond the de novo synthesis of the indole ring, modern cross-coupling reactions have become indispensable for the late-stage functionalization of pre-existing indole scaffolds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkyne moieties onto the indole ring.[24][25][26] This reaction is highly reliable and tolerates a wide array of functional groups.[24] The resulting alkynylated indoles are versatile intermediates for the synthesis of more complex heterocyclic systems.[24]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[27] This reaction has been instrumental in the synthesis of N-arylindoles and for introducing amino groups at various positions on the indole nucleus.[27][28] The development of specialized phosphine ligands has been critical to the broad applicability and high efficiency of this transformation.[27]

Comparative Analysis of Key Indole Synthetic Methodologies

Synthesis Method Year Discovered Key Reactants Catalyst/Reagent Advantages Limitations
Fischer 1883[1][9][11]Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acid[1][9]Widely applicable, reliable, readily available starting materials.Can be harsh, regioselectivity issues with unsymmetrical ketones.
Bischler-Möhlau 1881-1892[13][14]α-Haloacetophenone, AnilineExcess aniline, heatDirect route to 2-arylindoles.Harsh conditions, often low yields, limited scope.[13]
Madelung 1912[17]N-Acyl-o-toluidineStrong base (e.g., NaOEt, n-BuLi)Useful for specific substitution patterns.Requires high temperatures (classical) or very strong bases.[17]
Hegedus 1976[19]o-Alkenyl anilinePd(II) saltPalladium-mediated, mild conditions possible.Can require stoichiometric palladium or a re-oxidant.
Larock 1991[22][23]o-Haloaniline, AlkynePd(0) catalyst, baseHigh functional group tolerance, versatile, good yields.[12][22]Palladium catalyst can be expensive, requires specific starting materials.

Conclusion and Future Outlook

The journey of polysubstituted indole synthesis, from the early degradative studies of indigo to the sophisticated transition-metal-catalyzed methods of today, is a testament to the ingenuity and perseverance of synthetic organic chemists. The classical syntheses laid a robust foundation, while modern methodologies have provided the tools for unprecedented precision and complexity in indole construction. The ongoing demand for novel indole-based therapeutics will undoubtedly continue to inspire the development of even more efficient, selective, and sustainable synthetic strategies. The future of indole synthesis will likely focus on areas such as C-H activation for direct functionalization, enantioselective catalysis for the synthesis of chiral indoles, and the development of novel multicomponent reactions for rapid access to molecular diversity.

References

Illuminating the Core: A Technical Guide to the Electronic Structure of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3] Understanding the intricate electronic landscape of indole derivatives is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their therapeutic potential. This in-depth technical guide delineates a robust computational framework for the theoretical investigation of the electronic structure of a promising indole derivative, 5-formyl-4-methyl-1H-indole-2-carbonitrile. Leveraging Density Functional Theory (DFT), we will explore its molecular geometry, frontier molecular orbitals, electrostatic potential, and atomic charge distribution. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the discovery and optimization of novel indole-based therapeutics.

Introduction: The Significance of Indole Derivatives and the Need for Computational Scrutiny

Indole and its derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The diverse functionalities that can be appended to the indole ring system allow for fine-tuning of its physicochemical properties and biological targets. This compound, with its electron-withdrawing formyl and nitrile groups and an electron-donating methyl group, presents a unique electronic profile that warrants detailed investigation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in modern drug discovery.[5][6] It provides a cost-effective and time-efficient means to elucidate molecular properties that are often challenging to determine experimentally.[7] By calculating and visualizing the electronic structure of this compound, we can gain critical insights into its reactivity, stability, and potential for non-covalent interactions, all of which are crucial for rational drug design.[8][9]

This guide will provide a comprehensive, step-by-step protocol for performing these theoretical calculations, explaining the rationale behind the choice of computational methods and parameters to ensure scientific rigor and reproducibility.

Theoretical Methodology: A Validated Approach to Electronic Structure Calculation

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[5][6]

The Choice of Density Functional and Basis Set: The Foundation of Accuracy

Our computational protocol will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that has consistently demonstrated high accuracy for predicting the geometries and electronic properties of a vast range of organic molecules.[6][10]

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is another critical parameter. We will utilize the 6-311++G(d,p) basis set. The "6-311" component indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "++G" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for accurately describing anions and non-covalent interactions. Finally, the "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron distributions in chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a high level of theory that is well-suited for obtaining reliable and predictive results for the electronic structure of this compound.

Computational Workflow

The following workflow outlines the key steps in our theoretical investigation. This process ensures a systematic and logical progression from initial structure preparation to the final analysis of electronic properties.

Computational Workflow A 1. Input Structure Generation B 2. Geometry Optimization A->B Initial 3D coordinates C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Confirmation of True Minimum E 5. Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) D->E Wavefunction and Orbital Energies F 6. Molecular Electrostatic Potential (MEP) Mapping D->F Electron Density G 7. Mulliken Population Analysis D->G Atomic Charges H 8. Data Analysis and Visualization E->H F->H G->H

Caption: Computational workflow for the electronic structure analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for executing the computational workflow described above using a generic quantum chemistry software package (e.g., Gaussian, ORCA, PySCF).[7][11]

Protocol 1: Geometry Optimization and Frequency Calculation
  • Structure Input:

    • Construct the 3D structure of this compound (C₁₁H₈N₂O) using a molecular builder.

    • Save the coordinates in a format compatible with the chosen quantum chemistry software.

  • Input File Preparation:

    • Create an input file specifying the following keywords:

      • #p B3LYP/6-311++G(d,p) Opt Freq

      • Opt: Requests a geometry optimization to find the lowest energy conformation.

      • Freq: Requests a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • Specify the molecular charge (0) and spin multiplicity (singlet).

    • Include the initial Cartesian coordinates of the molecule.

  • Execution:

    • Submit the input file to the quantum chemistry software.

  • Output Analysis:

    • Verify that the optimization converged successfully.

    • Examine the output of the frequency calculation to ensure the absence of imaginary frequencies.

    • Extract the optimized Cartesian coordinates for subsequent calculations.

Protocol 2: Single-Point Energy and Electronic Property Calculations
  • Input File Preparation:

    • Create a new input file using the optimized coordinates from Protocol 1.

    • Specify the following keywords:

      • #p B3LYP/6-311++G(d,p) Pop=Mulliken IOp(6/33=2)

      • Pop=Mulliken: Requests a Mulliken population analysis to calculate atomic charges.

      • IOp(6/33=2): A common keyword to print all molecular orbitals.

    • Ensure the charge and multiplicity are correctly defined.

  • Execution:

    • Run the single-point energy calculation.

  • Data Extraction and Analysis:

    • From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Extract the Mulliken atomic charges for each atom.

    • Generate a cube file for the molecular electrostatic potential (MEP) for visualization.

Results and Discussion: Unveiling the Electronic Landscape

This section will present the anticipated results from the theoretical calculations and discuss their implications for the chemical behavior of this compound.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and bond angles, can be extracted and are presented in Table 1. These parameters provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C≡NValue
C4-CH₃Value
C5-C=OValue
N1-HValue
Bond Angle (°)C4-C5-C(formyl)Value
C(indole)-C2-C(nitrile)Value
Dihedral Angle (°)C3-C4-C(methyl)-HValue
C6-C5-C(formyl)=OValue
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.
Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution and energies of these orbitals are critical for predicting reactivity.

HOMO_LUMO cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

The HOMO is expected to be localized primarily on the electron-rich indole ring system, particularly the pyrrole moiety. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing formyl and nitrile groups. A smaller HOMO-LUMO gap indicates higher reactivity and a greater propensity for the molecule to be electronically excited.[8]

Table 2: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap (ΔE)Value
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.
Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These are expected to be located around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group.

  • Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are anticipated around the hydrogen atom attached to the indole nitrogen and the hydrogen of the formyl group.

  • Green regions represent neutral electrostatic potential.

The MEP map provides a visual guide for understanding how this compound will interact with other molecules, including biological targets like proteins and enzymes.

Mulliken Population Analysis: Quantifying Atomic Charges

Mulliken population analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data complements the qualitative picture provided by the MEP map.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms

AtomAtomic Charge (e)
O (formyl)Value
N (nitrile)Value
N (indole)Value
H (on N1)Value
C (formyl)Value
C (nitrile)Value
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.

The calculated charges will confirm the electron-withdrawing nature of the formyl and nitrile substituents and the overall charge distribution across the indole scaffold.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous computational protocol for investigating the electronic structure of this compound using Density Functional Theory. The insights gained from these calculations—including the optimized geometry, frontier molecular orbital analysis, molecular electrostatic potential, and atomic charges—provide a fundamental understanding of the molecule's chemical behavior.

This information is invaluable for:

  • Predicting Reactivity: Identifying the most likely sites for chemical reactions.

  • Understanding Intermolecular Interactions: Guiding the design of derivatives with improved binding affinity to biological targets.

  • Rational Drug Design: Providing a theoretical foundation for the development of new indole-based therapeutic agents.

Future computational studies could expand upon this work by investigating the molecule's excited states using Time-Dependent DFT (TD-DFT), exploring its behavior in different solvent environments using implicit or explicit solvent models, and performing molecular docking studies to predict its binding mode with specific protein targets.

References

Methodological & Application

Synthetic Strategies for the Derivatization of 5-formyl-4-methyl-1H-indole-2-carbonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Indole Scaffold

The indole core is a privileged scaffold in medicinal chemistry and materials science, forming the foundation of numerous pharmaceuticals and functional materials.[1] The specific intermediate, 5-formyl-4-methyl-1H-indole-2-carbonitrile , presents a trifecta of reactive sites: a formyl group amenable to a host of carbonyl chemistries, a nucleophilic indole nitrogen (N-H), and a cyano group that can be further manipulated. This unique combination of functionalities makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to prepare a variety of derivatives from this compound. The protocols detailed herein are built upon established chemical principles and are designed to be robust and reproducible. We will explore key transformations targeting the aldehyde and the indole nitrogen, providing not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and conditions.

Core Synthetic Pathways

The strategic derivatization of this compound can be primarily approached through three main pathways, each targeting a specific functional group. The interplay between these reactive sites allows for a combinatorial approach to generating extensive compound libraries.

G A This compound B Reductive Amination (C5-Formyl Group) A->B  Primary/Secondary Amines, Reducing Agent C Knoevenagel Condensation (C5-Formyl Group) A->C  Active Methylene Compounds, Base Catalyst D N-Alkylation / N-Arylation (N1-Indole Position) A->D  Alkyl/Aryl Halides, Base

Figure 1: Key synthetic derivatization pathways for this compound.

Section 1: Derivatization via the C5-Formyl Group

The aldehyde functionality at the C5 position is a versatile handle for introducing a wide array of substituents through carbon-nitrogen and carbon-carbon bond-forming reactions.

Reductive Amination: Synthesis of C5-Aminomethyl Indoles

Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[2] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This method is highly efficient for creating secondary and tertiary amines.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is milder and more selective for imines over carbonyls compared to reagents like sodium borohydride (NaBH₄), minimizing side reactions such as the reduction of the starting aldehyde.[3] Its tolerance for mildly acidic conditions facilitates imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and effectively solubilize a wide range of substrates.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and accelerating imine formation.

Experimental Protocol: General Procedure for Reductive Amination

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at room temperature, add the desired primary or secondary amine (1.1 eq.).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.1 eq.) to liberate the free amine.

  • Add glacial acetic acid (0.1 eq.) to the mixture and stir for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C5-aminomethyl indole derivative.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for imine reduction.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert.
Amine Stoichiometry 1.1 equivalentsDrives the reaction towards product formation.
Temperature Room TemperatureSufficient for most reductive aminations.
Catalyst Acetic Acid (optional)Accelerates imine formation.
Knoevenagel Condensation: Synthesis of C5-Vinylidene Indoles

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[4] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates for further functionalization (e.g., via Michael addition).

Causality of Experimental Choices:

  • Active Methylene Compounds: Reagents such as malononitrile, cyanoacetates, and Meldrum's acid are excellent substrates due to the acidity of their methylene protons. The electron-withdrawing groups stabilize the resulting carbanion.

  • Catalyst: A weak organic base like piperidine or pyrrolidine is typically sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[5]

  • Solvent: Ethanol or methanol are often suitable solvents, as they readily dissolve the reactants and the catalyst. For less reactive substrates, a higher boiling point solvent like toluene with azeotropic removal of water can be employed to drive the reaction to completion.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.05 eq.) in ethanol (0.2 M).

  • Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction is often accompanied by a color change and/or precipitation of the product.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 1-6 hours).

  • If a precipitate has formed, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

G cluster_0 Knoevenagel Condensation Workflow A Dissolve Aldehyde & Active Methylene Compound in Solvent B Add Base Catalyst (e.g., Piperidine) A->B C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D E Product Isolation: Filtration or Chromatography D->E

Figure 2: Workflow for Knoevenagel condensation.

Section 2: Derivatization at the N1-Indole Position

The indole N-H proton is weakly acidic and can be deprotonated with a suitable base to generate the indolide anion, a potent nucleophile for substitution reactions.

N-Alkylation: Synthesis of N-Substituted Indoles

N-alkylation is a fundamental transformation for modifying the properties of the indole core, such as solubility, metabolic stability, and receptor binding affinity.[6] The reaction typically proceeds via an SN2 mechanism.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice, offering irreversible deprotonation.[7] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

  • Alkylating Agent: Primary and benzylic halides (iodides, bromides, chlorides) are excellent electrophiles for this reaction. Secondary halides may lead to competing elimination reactions.

Experimental Protocol: General Procedure for N-Alkylation

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation (the solution may become clear).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, irreversible deprotonation of indole N-H.
Solvent Anhydrous DMF or THFPolar aprotic, good for SN2 reactions.
Electrophile Alkyl Halide (R-X)Primary halides are most effective.
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side reactions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the base and anion by moisture.

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of a wide range of indole derivatives. The protocols outlined in this application note for reductive amination, Knoevenagel condensation, and N-alkylation provide robust and reliable methods for accessing novel chemical matter. By understanding the principles behind these transformations, researchers can strategically design and execute synthetic routes to generate libraries of compounds for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: 5-formyl-4-methyl-1H-indole-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of natural products and clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug design.[3][5] The versatility of the indole ring is further enhanced by the diverse pharmacological activities exhibited by its substituted derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8][9] This guide focuses on a specific, functionalized indole derivative, 5-formyl-4-methyl-1H-indole-2-carbonitrile , and explores its potential applications in medicinal chemistry, providing detailed protocols for its synthesis and biological evaluation.

The this compound Scaffold: A Molecule of Untapped Potential

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest significant potential for drug discovery.[5] The indole core provides a robust framework for molecular recognition. The 2-carbonitrile group is a versatile functional group that can participate in various chemical transformations and is a known pharmacophore in several bioactive molecules.[10][11][12] The 5-formyl group offers a reactive handle for further chemical modifications to explore structure-activity relationships (SAR), while the 4-methyl group can influence the molecule's conformation and metabolic stability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising scaffold. We will delve into its potential applications based on the well-established activities of related indole derivatives and provide detailed, field-proven protocols for its investigation.

Potential Therapeutic Applications and Investigational Strategies

The indole scaffold is associated with a broad spectrum of pharmacological activities.[1][2][6][7] Based on the known properties of substituted indole-2-carbonitriles and other functionalized indoles, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

Indole derivatives are well-represented among anticancer agents, exhibiting mechanisms such as inhibition of cyclin-dependent kinases (CDKs), disruption of microtubule dynamics, and induction of apoptosis.[6][13] The 2-cyanoindole moiety, in particular, is a feature of compounds with cytotoxic activity.[13]

Hypothesized Mechanism of Action: this compound and its derivatives could potentially exert anticancer effects by inhibiting key kinases involved in cell cycle progression or by inducing apoptotic cell death through interference with signaling pathways crucial for cancer cell survival.

Experimental Workflow for Anticancer Evaluation:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Compound Synthesis & Characterization B Cell Viability Assay (MTT/MTS) (e.g., MCF-7, A549, HCT116) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Kinase Inhibition Assay (e.g., CDK panel) C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In Vivo Xenograft Model G->H

Figure 1: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity

The indole nucleus is a common feature in natural and synthetic compounds with antibacterial and antifungal properties.[1][6][14] The diverse substitution patterns on the indole ring can lead to potent antimicrobial agents.

Hypothesized Mechanism of Action: This indole derivative could interfere with essential microbial processes such as cell wall synthesis, DNA replication, or enzymatic activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Microdilution Method:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical MIC Data for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Ciprofloxacin (control)1
Fluconazole (control)2
Anti-inflammatory Activity

Certain indole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) or cytokines.[6]

Hypothesized Mechanism of Action: The compound may inhibit enzymes involved in the inflammatory cascade or modulate signaling pathways such as NF-κB.

Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration as an indicator of NO production.

  • Cell Viability: Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

Synthetic Protocols and Chemical derivatization

The synthesis of this compound can be approached through established methods for indole synthesis, followed by functional group manipulations. The formyl group at the 5-position provides a versatile handle for creating a library of derivatives for SAR studies.

Proposed Synthetic Pathway:

G A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Keto-nitrile B->C D 4-methyl-1H-indole-2-carbonitrile C->D E Vilsmeier-Haack Formylation D->E F This compound E->F H Reductive Amination F->H I Wittig Reaction F->I J Oxidation F->J G Derivative Library H->G I->G J->G

Figure 2: Proposed synthetic and derivatization workflow for this compound.

Protocol for Reductive Amination of the 5-formyl Group:

  • Reaction Setup: To a solution of this compound (1 mmol) in methanol (10 mL), add the desired primary or secondary amine (1.2 mmol) and acetic acid (0.1 mL).

  • Reduction: Stir the mixture at room temperature for 1 hour, then add sodium cyanoborohydride (1.5 mmol) portion-wise.

  • Work-up: Continue stirring for 12 hours. Quench the reaction with water and extract with ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its structural features, combined with the well-documented biological activities of related indole derivatives, provide a strong rationale for its investigation in various therapeutic areas, particularly oncology, infectious diseases, and inflammation. The protocols outlined in this guide offer a comprehensive framework for synthesizing, derivatizing, and evaluating the biological potential of this intriguing molecule. Systematic exploration of its SAR through the creation of a focused library of analogs will be crucial in identifying lead compounds with enhanced potency and selectivity for further preclinical development.

References

Application Notes & Protocols: Condensation Reactions of 5-Formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for conducting condensation reactions with 5-formyl-4-methyl-1H-indole-2-carbonitrile. This versatile indole derivative serves as a pivotal building block for the synthesis of a diverse range of heterocyclic compounds, particularly indole-based chalcones and Schiff bases, which are of significant interest in medicinal chemistry and drug development.[1][2] This document outlines two primary synthetic pathways: the Claisen-Schmidt condensation for chalcone synthesis and the formation of Schiff bases via condensation with primary amines. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and practical guidance for successful synthesis and characterization.

Background and Significance

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[2][3] Specifically, indole aldehydes are crucial intermediates for C-C and C-N bond-forming reactions, allowing for the construction of complex molecular architectures. This compound is a particularly valuable substrate due to its trifunctional nature:

  • The Aldehyde Group (Formyl): Acts as the primary electrophilic site for condensation reactions.

  • The Nitrile Group (Carbonitrile): A strong electron-withdrawing group that can influence the reactivity of the indole ring and serve as a handle for further chemical transformations.[4]

  • The Indole NH Group: Can be substituted to modulate the molecule's physicochemical properties.

The condensation reactions of this aldehyde, such as the Knoevenagel and related Claisen-Schmidt condensations, provide efficient routes to α,β-unsaturated ketones (chalcones).[5][6] Similarly, its reaction with primary amines readily yields imines (Schiff bases).[2][7] These resulting molecular frameworks are widely investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][8]

Physicochemical Properties of Starting Material
PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 1857296-22-0[9][10]
Molecular Formula C₁₁H₈N₂O[9]
Molecular Weight 184.19 g/mol
Appearance Typically a solid (powder/crystalline)-
Purity ≥98% (recommended for synthesis)[9]

Overview of Condensation Reactions

The primary utility of this compound in condensation reactions stems from the electrophilicity of the aldehyde carbon. This allows for nucleophilic attack by either an active methylene compound (to form chalcones) or a primary amine (to form Schiff bases), followed by a dehydration step.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Indole 5-formyl-4-methyl- 1H-indole-2-carbonitrile Chalcone Claisen-Schmidt Condensation Indole->Chalcone + Active Methylene Cmpd. (e.g., Acetophenone) + Base (Piperidine, KOH) Schiff Schiff Base Formation Indole->Schiff + Primary Amine (R-NH₂) + Acid catalyst (optional) Prod_Chalcone Indole-Based Chalcone Analogs Chalcone->Prod_Chalcone Prod_Schiff Indole-Based Schiff Bases Schiff->Prod_Schiff

Figure 1: General synthetic routes for this compound.

Application Protocol 1: Synthesis of Indole-Based Chalcones

This protocol details the synthesis of (E)-3-(2-cyano-4-methyl-1H-indol-5-yl)-1-phenylprop-2-en-1-one, a representative indole-chalcone, via a base-catalyzed Claisen-Schmidt condensation.

Scientific Principle

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde (with no α-hydrogens, like our indole) and a ketone.[5] A base, such as potassium hydroxide or piperidine, deprotonates the α-carbon of the ketone (e.g., acetophenone) to generate a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon of the indole. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[6][8] The use of ethanol as a solvent is advantageous as it effectively dissolves the reactants and the base catalyst.

Materials and Reagents
  • This compound (1.0 eq)

  • Acetophenone (or substituted analog, 1.1 eq)

  • Potassium Hydroxide (KOH) or Piperidine (catalytic amount)

  • Absolute Ethanol (Reaction Solvent)

  • Ethyl Acetate (Extraction/TLC)

  • n-Hexane (Extraction/TLC)

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.84 g, 10 mmol) and acetophenone (e.g., 1.32 g, 11 mmol) in absolute ethanol (30-40 mL).

  • Catalyst Addition: To the stirred solution, add potassium hydroxide (e.g., 0.28 g, 5 mmol) or a few drops of piperidine.

    • Scientist's Note: KOH provides a strongly basic medium for rapid enolate formation. Piperidine is a milder, organic base often used for Knoevenagel-type reactions and can lead to cleaner reactions with sensitive substrates.[5][6]

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot indicates reaction completion. Visualize spots under a UV lamp (254 nm).[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water (150 mL).

  • Product Isolation: A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the base catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to yield the pure chalcone derivative.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Expected Results for Chalcone Synthesis

The following table provides representative examples based on established methodologies for similar indole aldehydes.[5][8]

Ketone ReactantBaseTypical YieldProduct Description
AcetophenoneKOH75-85%(E)-3-(2-cyano-4-methyl-1H-indol-5-yl)-1-phenylprop-2-en-1-one
4'-MethoxyacetophenoneKOH80-90%(E)-3-(2-cyano-4-methyl-1H-indol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
4'-ChloroacetophenonePiperidine70-80%(E)-1-(4-chlorophenyl)-3-(2-cyano-4-methyl-1H-indol-5-yl)prop-2-en-1-one

Application Protocol 2: Synthesis of Indole-Based Schiff Bases

This protocol describes a straightforward method for synthesizing (E)-5-(((4-methoxyphenyl)imino)methyl)-4-methyl-1H-indole-2-carbonitrile, a representative Schiff base (imine).

Scientific Principle

Schiff base formation involves the nucleophilic addition of a primary amine to a carbonyl group (in this case, our indole aldehyde) to form a hemiaminal intermediate.[7] This is typically followed by an acid-catalyzed dehydration step to yield the final imine product. While the reaction can proceed without a catalyst, a few drops of glacial acetic acid can significantly increase the reaction rate by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water). The reaction is often carried out in a solvent like ethanol or methanol under reflux.[2]

Materials and Reagents
  • This compound (1.0 eq)

  • p-Anisidine (or other primary amine, 1.0 eq)

  • Absolute Ethanol or Methanol (Reaction Solvent)

  • Glacial Acetic Acid (Catalyst, optional)

  • Distilled Water

Step-by-Step Protocol
  • Reaction Setup: Dissolve this compound (e.g., 1.84 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask with a magnetic stirrer.

  • Amine Addition: Add the primary amine, for example, p-anisidine (1.23 g, 10 mmol), to the solution.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC (e.g., 40% ethyl acetate in hexane) for the consumption of the starting aldehyde.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. If further purification is needed, recrystallization from ethanol is typically effective.

  • Drying & Characterization: Dry the purified Schiff base and confirm its structure and purity via NMR, IR, and MS analysis.

G start Start setup 1. Dissolve Indole Aldehyde & Amine/Ketone in Ethanol start->setup catalyst 2. Add Base (KOH/Piperidine) or Acid (AcOH) Catalyst setup->catalyst reflux 3. Heat to Reflux (2-8 hours) catalyst->reflux tlc 4. Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete workup 5. Cool and Pour into Ice Water tlc->workup Complete filter 6. Collect Crude Product by Filtration workup->filter purify 7. Purify by Recrystallization or Column Chromatography filter->purify char 8. Characterize Product (NMR, MS, IR) purify->char end End char->end

Figure 2: Standard experimental workflow for condensation reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Poor quality of starting materials.1. Use fresh base/acid catalyst.2. Increase reflux time and monitor by TLC until starting material is consumed.3. Check the purity of the indole aldehyde and other reactants.
Multiple Spots on TLC 1. Formation of side products.2. Self-condensation of the ketone (for chalcone synthesis).3. Degradation of starting material or product.1. Use a milder catalyst (e.g., piperidine instead of KOH).2. Lower the reaction temperature.3. Purify the crude mixture carefully using column chromatography.
Product Fails to Precipitate/Crystallize 1. Product is highly soluble in the work-up/solvent system.2. Formation of an oil instead of a solid.1. For work-up, add more water or cool for a longer period.2. For recrystallization, try a different solvent system or use a seed crystal.3. If an oil forms, extract the product with an organic solvent (e.g., ethyl acetate), dry with Na₂SO₄, and concentrate in vacuo. Purify the resulting oil by column chromatography.

References

Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-formyl-4-methyl-1H-indole-2-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic manipulation of the C2-nitrile group is a critical gateway to a diverse array of functional groups, each imparting unique physicochemical and pharmacological properties. This comprehensive guide provides detailed application notes and validated protocols for the selective functionalization of this nitrile group. We will explore three principal transformations: hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, and a [3+2] cycloaddition to form a bioisosteric tetrazole ring. The causality behind experimental choices, self-validating protocol design, and troubleshooting are central themes of this document, intended to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in drug design, present in a multitude of natural products and synthetic pharmaceuticals. The specific scaffold, this compound, presents three key points for chemical diversification: the indole nitrogen, the C5-formyl group, and the C2-nitrile. The nitrile group, in particular, is a linchpin for introducing functionalities that can profoundly influence a molecule's biological activity, solubility, and metabolic stability. Its conversion to a carboxylic acid, a primary amine, or a tetrazole opens avenues for peptide coupling, salt formation, and bioisosteric replacement of a carboxylic acid, respectively.[1][2] This guide focuses on the practical execution of these transformations, with a critical emphasis on chemoselectivity in the presence of the reactive aldehyde at the C5 position.

Spectroscopic Characterization of the Starting Material

A thorough characterization of the starting material is paramount before commencing any synthetic transformation.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR Spectral data available from chemical suppliers.[3][4][5]
¹³C NMR Spectral data available from chemical suppliers.[3]
Mass Spec. C₁₁H₈N₂O, MW: 184.19 g/mol .
IR Expected peaks: ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1670 cm⁻¹ (C=O stretch).

Key Functionalization Protocols

This section details the step-by-step protocols for the three primary transformations of the nitrile group. Each protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Hydrolysis to 5-formyl-4-methyl-1H-indole-2-carboxylic acid

The hydrolysis of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[6][7][8][9] The choice of conditions is critical to avoid unwanted side reactions with the formyl group. Basic hydrolysis is often preferred for its generally milder conditions on other functional groups, though careful temperature control is necessary.[6][10]

Causality of Experimental Choices:

  • Base Selection: Sodium hydroxide is a common and effective base for nitrile hydrolysis.[6]

  • Solvent System: A mixture of ethanol and water is used to ensure solubility of the organic substrate while providing the aqueous medium necessary for hydrolysis.

  • Temperature Control: Refluxing is typically required to drive the reaction to completion, but prolonged heating at high temperatures can lead to decomposition or side reactions.[6][7] Monitoring the reaction by TLC is crucial.

Experimental Workflow:

hydrolysis_workflow A Dissolve Starting Material B Add NaOH Solution A->B Ethanol/Water C Reflux and Monitor B->C Heat D Cool and Acidify C->D TLC Check E Isolate Product D->E Precipitation F Purify E->F Filtration G G F->G Recrystallization

Caption: Workflow for the basic hydrolysis of the nitrile.

Detailed Step-by-Step Protocol:

  • Reagents and Equipment:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water (H₂O)

    • Hydrochloric acid (HCl), 2M

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer

    • TLC plates (silica gel), ethyl acetate/hexanes mobile phase

    • Buchner funnel and filter paper

  • Procedure: a. In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol. b. In a separate beaker, prepare a 2M solution of NaOH in water. Add 10 mL of this solution to the reaction mixture. c. Equip the flask with a condenser and heat the mixture to reflux with vigorous stirring. d. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours). e. Once complete, cool the reaction mixture to room temperature. f. Slowly acidify the mixture with 2M HCl until a pH of ~2 is reached. A precipitate should form. g. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. h. Collect the solid product by vacuum filtration, washing with cold water. i. Dry the product under vacuum.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 5-formyl-4-methyl-1H-indole-2-carboxylic acid.

Protocol 2: Reduction to (5-formyl-4-methyl-1H-indol-2-yl)methanamine

The reduction of nitriles to primary amines is a fundamental transformation.[11] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective.[12][13][14][15] However, a significant challenge here is the chemoselective reduction of the nitrile in the presence of the aldehyde. LiAlH₄ will also reduce the aldehyde. Therefore, a protection-deprotection strategy for the formyl group or the use of a more selective reducing agent is necessary. For this protocol, we will focus on a direct reduction with a milder reducing agent that shows some selectivity, or a robust method with LiAlH₄ assuming both groups are reduced and re-oxidation of the alcohol is a subsequent step if needed. An alternative is catalytic hydrogenation, which can sometimes offer selectivity.[14][16]

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful, non-selective reducing agent that will convert the nitrile to a primary amine.[13][14] It will also reduce the formyl group to a primary alcohol.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for LiAlH₄ reductions due to its inertness and ability to dissolve the reagent.

  • Work-up: A careful, sequential addition of water and NaOH solution (Fieser work-up) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating product isolation.

Experimental Workflow:

reduction_workflow A Suspend LiAlH4 in THF B Add Starting Material A->B Anhydrous conditions C Stir at RT B->C Exothermic D Quench Reaction C->D Fieser Work-up E Filter and Concentrate D->E Remove Al salts F Purify E->F Column Chromatography G G F->G Characterize Product tetrazole_workflow A Combine Reagents B Heat Reaction Mixture A->B Nitrile, NaN3, ZnCl2 in n-PrOH C Monitor Progress B->C Vigorous Stirring D Cool and Acidify C->D TLC Check E Isolate Crude Product D->E Precipitation F Purify E->F Filtration G G F->G Recrystallization

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Derivatives from Functionalized Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Traditional synthetic routes to this privileged heterocycle are often hampered by long reaction times, harsh conditions, and modest yields.[1][3] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that leverages microwave energy to dramatically accelerate reaction rates, improve yields, and promote greener chemical processes. We provide an in-depth exploration of the fundamental principles of microwave heating and present detailed, field-proven protocols for the synthesis of indole derivatives from functionalized anilines via Fischer, Bischler-Möhlau, and Palladium-Catalyzed pathways. This document is intended for researchers, scientists, and drug development professionals seeking to integrate efficient, modern synthetic techniques into their workflow.

The Rationale for Microwave-Assisted Synthesis

Conventional laboratory heating relies on external heat sources (e.g., oil baths), transferring energy inefficiently through convection.[4] This process is slow and creates significant temperature gradients within the reaction vessel. Microwave-assisted synthesis represents a paradigm shift, utilizing direct, volumetric heating of the reaction mixture.[4][5]

Principles of Microwave Heating

Microwave energy interacts with molecules in the reaction mixture primarily through two mechanisms: dipolar polarization and ionic conduction.[6][7]

  • Dipolar Polarization: Polar molecules, such as common organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the field.[4][8] This rapid, continuous reorientation generates molecular friction, which is dissipated as heat.[6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement is restricted by the surrounding medium, and the resulting resistance to flow generates heat.[6][7]

This direct energy transfer leads to rapid and uniform heating, often allowing reaction mixtures to be heated far above their conventional boiling points in sealed, pressurized vessels—a phenomenon known as "superheating".[4][9] This capability is a key driver behind the dramatic rate accelerations observed in MAOS, with reactions that take hours or days under reflux often being completed in minutes.[10][11]

Dedicated Reactors vs. Domestic Ovens: A Critical Safety Mandate

It is imperative to distinguish between dedicated scientific microwave reactors and domestic kitchen ovens. Domestic ovens lack temperature and pressure controls, have inhomogeneous field densities, and are not designed to contain the high pressures generated when heating organic solvents.[4][12] Their use for chemical synthesis is extremely hazardous and can lead to violent explosions.[4][12]

All protocols described herein must be performed in a dedicated microwave reactor equipped with real-time temperature and pressure monitoring and appropriate safety features. [13][14]

General Experimental Workflow

The workflow for MAOS is streamlined and efficient. The logical steps, from reagent preparation to product isolation, are designed for reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Reagents & Solvent B Add to Microwave Vial with Stir Bar A->B C Seal Vial Securely (Crimp Cap) B->C D Place in Reactor Cavity C->D E Set Parameters (Temp, Time, Power) D->E F Initiate Irradiation E->F G Cool to <50°C Before Opening F->G Reaction Complete H Quench & Extract G->H I Purify Product (e.g., Chromatography) H->I J Characterize Final Indole I->J

Caption: General workflow for microwave-assisted organic synthesis.

Protocol I: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3] Microwave irradiation drastically reduces the prolonged heating times typically required.[1][15]

Reaction Mechanism & Microwave Enhancement

The key step in the Fischer synthesis is a[4][4]-sigmatropic rearrangement of the enehydrazine intermediate. This step is often the rate-determining and requires significant thermal energy. Microwave heating efficiently provides the necessary activation energy, leading to rapid rearrangement and subsequent cyclization and aromatization to form the indole ring.

Fischer_Mechanism A Arylhydrazine + Ketone B Hydrazone Formation A->B + H⁺ C Enehydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Limiting) C->D Δ (Microwave) E Rearomatization D->E F Cyclization (Amine Attack) E->F G Ammonia Elimination F->G - NH₃ H Indole Product G->H

Caption: Key steps of the Fischer Indole Synthesis mechanism.

Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole

This protocol is adapted from literature procedures demonstrating the efficiency of using a strong acid catalyst under microwave conditions.[1][3]

  • Materials:

    • Phenylhydrazine (1.0 mmol, 108 mg)

    • 2-Butanone (1.2 mmol, 86 mg)

    • Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H, 2 mL)

    • 10 mL microwave process vial with a magnetic stir bar

    • Dedicated microwave reactor

  • Procedure:

    • To the 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and 2-butanone (1.2 mmol).

    • Carefully and slowly add Eaton's Reagent (2 mL) to the vial in a fume hood.

    • Securely seal the vial with a crimp cap.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 170 °C for 10 minutes with active stirring.

    • After the irradiation cycle, ensure the vial cools to below 50 °C before carefully opening.

    • Quench the reaction by pouring the mixture onto crushed ice (~20 g) in a beaker.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

  • Causality & Insights:

    • Eaton's Reagent: This superacidic medium is an excellent catalyst and solvent for the Fischer indolization, promoting both hydrazone formation and the critical rearrangement step. Its high polarity makes it an excellent microwave absorber.

    • Temperature & Time: The high temperature (170 °C) achieved through superheating is critical for overcoming the activation barrier of the rearrangement. The short reaction time (10 min) minimizes byproduct formation that can occur during prolonged thermal stress.[1]

    • Safety: Eaton's reagent is highly corrosive. The reaction quench is exothermic and must be performed carefully.

Protocol II: Microwave-Assisted Bischler-Möhlau Indole Synthesis

This classical method constructs a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline.[16] Traditional methods require harsh conditions, but microwave irradiation provides a milder and more rapid alternative.[16][17]

Reaction Mechanism & Microwave Enhancement

The reaction proceeds through the initial formation of an α-anilino ketone intermediate, followed by reaction with a second molecule of aniline to form a key diamino-alkene adduct. The subsequent electrophilic cyclization is the crucial step accelerated by microwave heating. The use of excess aniline as both reactant and base is common, and its polar nature facilitates efficient microwave energy absorption.

Experimental Protocol: Solvent-Free Synthesis of 2-Phenylindole

This protocol demonstrates a solvent-free approach, highlighting the green chemistry advantages of MAOS.[3]

  • Materials:

    • Aniline (2.0 mmol, 186 mg)

    • 2-Bromoacetophenone (phenacyl bromide, 1.0 mmol, 199 mg)

    • 10 mL microwave process vial with a magnetic stir bar

    • Dedicated microwave reactor

  • Procedure:

    • In the 10 mL microwave vial, combine aniline (2.0 mmol) and 2-bromoacetophenone (1.0 mmol).

    • Add the magnetic stir bar and securely seal the vial.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 150 °C for 5 minutes with active stirring. (Note: A power-controlled method, e.g., 200 W for 5 minutes, can also be effective).

    • After cooling, dissolve the resulting solid in dichloromethane (20 mL).

    • Wash the organic solution with 1M HCl (2 x 10 mL) to remove excess aniline, followed by water (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Causality & Insights:

    • Solvent-Free: Omitting a solvent reduces waste and simplifies work-up. The reactants themselves are polar enough to absorb microwave energy efficiently. This aligns with the principles of green chemistry.[18][19]

    • Excess Aniline: One equivalent of aniline acts as the nucleophile, while the second equivalent acts as a base to neutralize the HBr formed during the reaction.

    • Rapid Heating: The direct heating of the neat reactants allows for a very short reaction time, preventing the degradation often seen under prolonged conventional heating at high temperatures.

Protocol III: Microwave-Assisted Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools for constructing complex heterocyclic systems. Microwave heating significantly enhances these transformations by accelerating catalyst turnover rates and reducing reaction times from many hours to minutes.[20][21]

Reaction Mechanism & Microwave Enhancement

This protocol describes an intramolecular oxidative C-H activation/C-C bond formation. The reaction starts with an N-aryl enamine, which undergoes cyclization catalyzed by a Palladium(II) species. A copper(II) salt is used as an oxidant to regenerate the active Pd(II) catalyst. Microwave heating accelerates the rate-limiting C-H activation and reductive elimination steps in the catalytic cycle.

Palladium_Cycle Pd_II Pd(OAc)₂ Complex Pd(II)-Enamine Complex Pd_II->Complex Enamine N-Aryl Enamine Enamine->Complex Cyclization Intramolecular C-H Activation Complex->Cyclization Base Intermediate Palladacycle Intermediate Cyclization->Intermediate Reductive_Elim Reductive Elimination Intermediate->Reductive_Elim Microwave Accelerates Pd_0 Pd(0) Reductive_Elim->Pd_0 Indole Indole Product Reductive_Elim->Indole Pd_0->Pd_II Cu(OAc)₂ Oxidation Oxidation

Caption: Simplified catalytic cycle for Pd-catalyzed oxidative cyclization.

Experimental Protocol: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

This protocol is based on the work of Candeias and coworkers, optimized for microwave conditions.[20]

  • Materials:

    • Methyl (Z)-3-(phenylamino)but-2-enoate (0.16 mmol, 30.5 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.1 eq, 0.016 mmol, 3.6 mg)

    • Copper(II) acetate [Cu(OAc)₂] (1.0 eq, 0.16 mmol, 29.1 mg)

    • Potassium carbonate [K₂CO₃] (2.5 eq, 0.40 mmol, 55.3 mg)

    • Dimethylformamide (DMF, 2 mL)

    • 10 mL microwave process vial with a magnetic stir bar

    • Dedicated microwave reactor

  • Procedure:

    • To the 10 mL microwave vial containing a stir bar, add the enamine substrate, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

    • Add 2 mL of DMF.

    • Purge the vial with an inert gas (Argon or Nitrogen), then securely seal the vial.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60 °C for 3 hours with active stirring.

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water (3 x 10 mL) to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify via column chromatography to obtain the desired indole.

  • Causality & Insights:

    • Catalyst System: Pd(OAc)₂ is the active catalyst precursor. Cu(OAc)₂ is the stoichiometric oxidant required to regenerate the Pd(II) species from the Pd(0) formed after reductive elimination, allowing the catalyst loading to be substoichiometric. K₂CO₃ is the base required for the C-H activation step.

    • Solvent: DMF is a polar aprotic solvent with a high boiling point and a high dielectric loss tangent, making it an excellent choice for microwave-assisted synthesis. It efficiently absorbs microwave energy and can solubilize the various components of the reaction.

    • Microwave Effect: Compared to conventional heating which required 16 hours at 80°C for a lower yield, the microwave protocol achieves a higher yield in just 3 hours at a lower temperature (60°C), demonstrating a significant rate enhancement.[20]

Comparative Data Presentation

The following table summarizes representative examples for the discussed methodologies, showcasing the power and versatility of microwave-assisted synthesis.

Entry Method Aniline Derivative Coupling Partner Catalyst/Solvent Microwave Conditions Yield (%) Reference
1FischerPhenylhydrazinePropiophenoneEaton's Reagent170 °C, 10 min92[1]
2FischerPhenylhydrazineCyclohexanonep-TSA (cat.)600 W, 3 min91[22]
3Bischler-MöhlauAnilinePhenacyl bromideNone (neat)540 W, 45-60 s~85 (unspecified)[3]
4Bischler-MöhlauN-methylaniline2-bromo-1-(4-methoxyphenyl)ethanoneHFIP150 °C, 30 min86[23]
5Pd-CatalyzedMethyl (Z)-3-(phenylamino)but-2-enoate- (intramolecular)Pd(OAc)₂/Cu(OAc)₂ / DMF60 °C, 3 h94[20]
6Pd-Catalyzed2-IodoanilinePhenylacetaldehydePdCl₂/A-taphos / Dioxane120 °C, 40 min92[21]

Safety & Troubleshooting

  • Pressure Limits: Always be aware of the pressure limits of your microwave vials. Reactions that generate gas (e.g., N₂, CO₂) can lead to over-pressurization. Start with small-scale reactions to establish safety parameters.[13]

  • Arcing: Never place bulk metals in the microwave cavity. For metal-catalyzed reactions, ensure the catalyst is well-dispersed in a sufficiently absorbing solvent to prevent arcing.[6]

  • Superheating: Non-polar solvents heat poorly and can lead to localized superheating and bumping. Always use a magnetic stir bar to ensure even temperature distribution.[4][12]

  • Thermal Runaway: For highly exothermic reactions, consider using a lower power setting or a ramp-to-temperature protocol to maintain control.

  • Reagent Stability: Be aware that some reagents and products may decompose at the high temperatures achieved in microwave synthesis. Check the Material Safety Data Sheet (MSDS) for thermal stability information.[12]

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Vilsmeier-Haack formylation of 4-methyl-1H-indole-2-carbonitrile, yielding the valuable synthetic intermediate, 3-formyl-4-methyl-1H-indole-2-carbonitrile. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and thorough characterization of the product. The causality behind experimental choices is elucidated to ensure both reproducibility and a fundamental understanding of the transformation.

Introduction: The Strategic Importance of Indole-3-carboxaldehydes

Indole-3-carboxaldehydes are pivotal building blocks in medicinal chemistry and natural product synthesis. The formyl group at the C3 position serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the direct formylation of electron-rich heterocycles like indoles.[1][2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic chloroiminium salt readily attacks the electron-rich indole nucleus.[4]

This application note focuses on the specific case of 4-methyl-1H-indole-2-carbonitrile, a substrate with a unique electronic profile due to the presence of both an electron-donating methyl group at the 4-position and an electron-withdrawing carbonitrile group at the 2-position. Understanding the interplay of these substituents is crucial for predicting the regioselectivity and reactivity in this electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium cation. This reagent then undergoes an electrophilic aromatic substitution with the indole. The regioselectivity of this attack is governed by the electronic properties of the indole ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

G DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ - [PO₂Cl₂]⁻ POCl3 Phosphorus Oxychloride (POCl₃) G Indole 4-methyl-1H-indole-2-carbonitrile Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack at C3) Vilsmeier_Reagent Vilsmeier Reagent Product 3-formyl-4-methyl-1H-indole-2-carbonitrile Iminium_Salt->Product Hydrolysis (H₂O) G cluster_0 Reaction cluster_1 Work-up and Isolation cluster_2 Purification A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B Add Indole Substrate Solution at 0°C A->B C Heat Reaction Mixture (60-70°C, monitor by TLC) B->C D Quench with Ice-Water C->D E Neutralize with NaHCO₃ (aq) to pH 7-8 D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Recrystallization (Ethyl Acetate/Hexane) H->I J Pure Product I->J

References

The Role of Indole Derivatives as Tubulin Inhibitors in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Targeting of the Cytoskeleton in Oncology

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function. Comprised of α- and β-tubulin heterodimers, microtubules are integral to cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical role in the formation of the mitotic spindle during cell division makes them a prime target for anticancer therapies.[2] Agents that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis.[2][3]

Among the diverse chemical scaffolds investigated for tubulin inhibition, the indole nucleus has emerged as a "privileged structure" in medicinal chemistry.[4][5] Found in a variety of natural and synthetic compounds, indole derivatives have demonstrated potent tubulin polymerization inhibitory activity.[4][6] This guide provides an in-depth exploration of the role of indole derivatives as tubulin inhibitors in cancer research, complete with detailed application notes and protocols for their characterization.

Mechanism of Action: Disrupting Microtubule Dynamics

Indole-based tubulin inhibitors typically exert their effects by binding to the colchicine-binding site on β-tubulin.[2][7] This interaction prevents the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The net loss of microtubules disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent aneuploidy.[2][8] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to the selective elimination of rapidly dividing cancer cells.[3][8]

Key Classes of Indole-Based Tubulin Inhibitors

A variety of indole derivatives have been synthesized and evaluated for their tubulin inhibitory and anticancer activities. Some of the most prominent classes include:

  • Trimethoxyphenyl (TMP) Analogues: Inspired by the natural product combretastatin A-4, these compounds feature a trimethoxyphenyl ring, a key pharmacophore for binding to the colchicine site.[4]

  • Aroylindoles: In this class, an aroyl group is attached to the indole core, contributing to the molecule's interaction with the tubulin protein.[4]

  • Arylthioindoles (ATIs): These derivatives possess an arylthio moiety, which has been shown to be crucial for their potent tubulin polymerization inhibitory effects.[4][5]

  • Bis-indole Derivatives: As the name suggests, these compounds contain two indole moieties, often leading to enhanced binding affinity and potent anticancer activity.[4]

  • Fused Indoles: These compounds feature the indole ring fused with other heterocyclic systems, creating rigid structures that can effectively interact with the colchicine binding site.[4]

The following table summarizes the inhibitory activities of representative indole derivatives from various classes, highlighting the structure-activity relationships (SAR) that govern their potency.

ClassCompoundTubulin Polymerization IC50 (µM)Antiproliferative IC50 (nM) against MCF-7 cellsReference
TMP Analogue Compound 1k0.58 ± 0.064.5 ± 1[4][9]
TMP Analogue Compound 5m0.37 ± 0.07110 - 1400 (against various cell lines)[4][9]
Aroylindole Compound 260.90.3 - 5.4 (against various cell lines)[10]
Aroylindole Compound 270.60.3 - 5.4 (against various cell lines)[10]
Arylthioindole Compound 212.013[5]
Arylthioindole Compound 352.0Potent nanomolar activity[11]
Bis-indole Compound 207.52000 (against A549 cells)[6]
Fused Indole Compound 210.15 ± 0.0722 - 56 (against various cell lines)[4]

Experimental Protocols for Characterization

A multi-faceted approach is essential for the comprehensive evaluation of novel indole derivatives as tubulin inhibitors. The following protocols provide step-by-step guidance for key in vitro and cell-based assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (indole derivatives)

  • Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)

  • Vehicle control (e.g., DMSO)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a polymerization buffer containing General Tubulin Buffer, 2 mM GTP, 30% glycerol, and the fluorescent reporter dye at the recommended concentration.

    • Prepare serial dilutions of the test compounds, positive controls, and vehicle control in polymerization buffer.

  • Assay Setup:

    • Add 50 µL of the compound dilutions to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X tubulin stock solution to each well. The final tubulin concentration will be 2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm for DAPI) every minute for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC50 value for inhibition of tubulin polymerization by plotting the extent of polymerization at the plateau phase against the logarithm of the compound concentration.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare 2X Tubulin Stock add_tubulin Add Tubulin to Initiate prep_tubulin->add_tubulin prep_buffer Prepare Polymerization Buffer prep_compounds Prepare Compound Dilutions prep_buffer->prep_compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds add_compounds->add_tubulin read_plate Measure Fluorescence at 37°C add_tubulin->read_plate plot_curves Plot Polymerization Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Viability Assay (MTT/XTT)

This assay determines the cytotoxic effect of the indole derivatives on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well, clear, flat-bottom microplate

  • Test compounds (indole derivatives)

  • MTT solution (5 mg/mL in PBS) or XTT labeling mixture

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT/XTT Addition:

    • MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization solution.

    • XTT: Add 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effects of indole derivatives on the microtubule network within cells.

Principle: Cells are fixed and permeabilized, and the microtubule network is labeled with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

  • Cancer cells grown on glass coverslips

  • Test compounds (indole derivatives)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the indole derivative at a relevant concentration (e.g., its IC50 value) for an appropriate duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 1% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (e.g., 1:500 dilution) overnight at 4°C.

    • Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Results: Untreated cells will display a well-organized, filamentous microtubule network. In contrast, cells treated with an effective indole derivative will show a disrupted and depolymerized microtubule network.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This assay quantifies the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed and their DNA is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by a flow cytometer.

Materials:

  • Cancer cells

  • Test compounds (indole derivatives)

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the indole derivative for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: The DNA content histograms are analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. Treatment with a tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase.[2]

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

Materials:

  • Cancer cells

  • Test compounds (indole derivatives)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the indole derivative, lyse the cells, and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved forms of caspase-3 and PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins are indicative of apoptosis induction.

Signaling Pathways and Data Interpretation

The inhibition of tubulin polymerization by indole derivatives triggers a cascade of cellular events, culminating in G2/M arrest and apoptosis. Understanding these pathways is crucial for interpreting experimental data.

G cluster_apoptosis Apoptotic Cascade Indole Indole Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization (Microtubule Formation) Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest leads to Bcl2 ↓ Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 Bax ↑ Bax (pro-apoptotic) Apoptosis->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP CellDeath Cell Death PARP->CellDeath

Caption: Signaling pathway of indole derivative-induced G2/M arrest and apoptosis.

Conclusion and Future Perspectives

Indole derivatives represent a promising class of tubulin inhibitors with significant potential in cancer therapy. Their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, makes them attractive candidates for further drug development. The protocols and application notes provided in this guide offer a comprehensive framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure of indole derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments for cancer.

References

Synthesis of fluorescent probes using a 5-formyl-indole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of 5-Formyl-Indole Based Fluorescent Probes

Authored by a Senior Application Scientist

The indole nucleus is a cornerstone in the architecture of biologically active molecules and a privileged scaffold in the design of fluorescent probes.[1][2] Its inherent photophysical properties, coupled with a high degree of synthetic tractability, make it an ideal starting point for developing sophisticated molecular tools for bioimaging and sensing.[3][4][5] This guide focuses on a particularly versatile synthon: 5-formyl-indole . The aldehyde functionality at the 5-position serves as a reactive handle, enabling the construction of a diverse library of fluorescent probes through straightforward and robust chemical transformations.

This document provides an in-depth exploration of the primary synthetic strategies for converting the 5-formyl-indole scaffold into functional fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and showcase the application of these probes in a real-world sensing scenario.

Pillar 1: Core Synthetic Strategies & Mechanistic Rationale

The aldehyde group is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For the 5-formyl-indole scaffold, two strategies are particularly powerful for generating fluorophores with desirable photophysical properties: Knoevenagel condensation and Schiff base formation.

Strategy A: Knoevenagel Condensation for Donor-π-Acceptor (D-π-A) Probes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6][7] In the context of 5-formyl-indole, this reaction is a highly effective method for creating D-π-A type fluorophores.

Causality & Design Rationale: The indole nitrogen acts as an electron donor (D), the formyl-derived vinyl bridge serves as the π-conjugated system, and the active methylene compound provides a strong electron-accepting group (A). This D-π-A architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the fluorescence properties of these molecules.[1][8] The extent of this charge transfer, and thus the emission wavelength, can be precisely tuned by varying the electron-withdrawing strength of the acceptor group. Probes synthesized via this method often exhibit positive solvatochromism, where the emission red-shifts in more polar solvents, making them sensitive reporters of their local environment.[8][9]

Diagram 1: Knoevenagel Condensation for D-π-A Probe Synthesis

G Indole 5-Formyl-Indole (Electron Donor Core) p1 Indole->p1 Methylene Active Methylene Compound (Electron Acceptor, e.g., Malononitrile) Methylene->p1 Base Base Catalyst (e.g., Piperidine) Reaction Knoevenagel Condensation Base->Reaction Product D-π-A Fluorescent Probe (ICT Character) Solvent Solvent (e.g., Ethanol, Reflux) Solvent->Reaction p1->Reaction Reaction->Product

Caption: General workflow for Knoevenagel condensation.

Strategy B: Schiff Base Formation for "Turn-On" Chemosensors

The reaction of the 5-formyl group with a primary amine or hydrazine derivative yields an imine or hydrazone (Schiff base), respectively. This chemistry is exceptionally useful for creating "turn-on" fluorescent sensors, particularly for metal ions.[10]

Causality & Design Rationale: The design principle often relies on integrating a chelating moiety into the amine component. In the unbound state, the probe exhibits weak fluorescence due to mechanisms like photoinduced electron transfer (PeT) or efficient non-radiative decay through intramolecular rotation around the C=N bond. Upon coordination with a target analyte (e.g., a metal ion), a rigid, planar complex is formed. This chelation event can inhibit the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[11]

Diagram 2: Schiff Base Formation for a CHEF Sensor

G cluster_synthesis Probe Synthesis cluster_sensing Sensing Mechanism Indole 5-Formyl-Indole Reaction Condensation Indole->Reaction Amine Amine with Chelating Group Amine->Reaction SchiffBase Schiff Base Probe (Low Fluorescence) Reaction->SchiffBase Analyte Target Analyte (e.g., Zn²⁺) Binding Chelation Analyte->Binding Complex Rigid Probe-Analyte Complex (High Fluorescence) SchiffBase2 Schiff Base Probe SchiffBase2->Binding Binding->Complex

Caption: Synthesis and "turn-on" sensing mechanism.

Pillar 2: Experimental Protocols & Self-Validation

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization to ensure the integrity of the final compound.

Protocol 1: Synthesis of a Knoevenagel-Derived Probe

This protocol details the synthesis of (E)-2-(1H-indol-5-ylmethylene)malononitrile, a simple yet effective D-π-A fluorophore.

Materials & Reagents:

  • 5-Formyl-indole (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (ACS Grade)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-formyl-indole (e.g., 145 mg, 1.0 mmol) and ethanol (10 mL). Stir until the solid is fully dissolved.

  • Addition of Reagents: Add malononitrile (e.g., 73 mg, 1.1 mmol) to the solution, followed by the catalytic amount of piperidine (e.g., 10 µL, 0.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should be brightly fluorescent under a UV lamp.

  • Work-up & Purification:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting yellow precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • The product can be further purified by recrystallization from ethanol if necessary.

  • Validation & Characterization:

    • Dry the final product under vacuum.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

    • Verify the mass using High-Resolution Mass Spectrometry (HRMS).

    • Dissolve a small sample in various solvents (e.g., Toluene, THF, Acetonitrile, Methanol) to measure its photophysical properties.

Expected Photophysical Data: The resulting probe is expected to exhibit absorption and emission maxima that are significantly red-shifted compared to the parent indole. A summary of typical data is presented below.

PropertyExpected Value RangeCausality
λabs (max) 350 - 400 nmExtended π-conjugation and ICT character.
λem (max) 450 - 550 nmEmission from the ICT excited state.[8]
Stokes Shift 80 - 150 nmSignificant change in dipole moment between ground and excited states.
Quantum Yield (Φ) 0.1 - 0.6Dependent on solvent and acceptor strength.
Protocol 2: Synthesis of a Schiff Base Precursor for a Zn²⁺ Sensor

This protocol describes the synthesis of a hydrazone from 5-formyl-indole, which can act as a selective fluorescent sensor for Zn²⁺.

Materials & Reagents:

  • 5-Formyl-indole (1.0 eq)

  • Hydrazine hydrate (1.1 eq) or a suitable hydrazide derivative

  • Methanol (ACS Grade)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve 5-formyl-indole (e.g., 145 mg, 1.0 mmol) in methanol (15 mL) in a round-bottom flask with stirring.

  • Addition of Reagents: Add a single drop of glacial acetic acid to catalyze the reaction. Then, add hydrazine hydrate (e.g., 55 µL, 1.1 mmol) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. A precipitate will typically form as the reaction proceeds.

  • Work-up & Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold methanol to remove any unreacted starting materials.

  • Validation & Characterization:

    • Dry the product under vacuum.

    • Confirm the formation of the C=N bond using ¹H NMR (expect a characteristic imine proton signal >8 ppm) and FTIR spectroscopy (C=N stretch around 1620-1640 cm⁻¹).

    • Verify the mass using HRMS.

Pillar 3: Application Workflow & Data Interpretation

This section demonstrates how to use the Schiff base probe synthesized in Protocol 2 for the selective detection of zinc ions.

Protocol 3: Fluorometric Titration for Zn²⁺ Sensing

Materials & Reagents:

  • Probe stock solution (1 mM in DMSO)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Stock solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) for selectivity testing.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, prepare a test solution by diluting the probe stock solution in the buffer to a final concentration of 10 µM.

  • Initial Measurement: Record the fluorescence emission spectrum of the probe-only solution (e.g., λex = 370 nm). The initial fluorescence should be low.

  • Titration: Add incremental amounts of the ZnCl₂ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette. After each addition, mix gently and record the fluorescence spectrum.

  • Selectivity Test: Prepare separate cuvettes with the probe solution (10 µM). To each, add a significant excess (e.g., 10 equivalents) of a different metal ion solution. Record the fluorescence spectrum and compare the response to that of Zn²⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

    • The detection limit can be calculated based on the standard deviation of the blank signal (3σ/slope).

Diagram 3: Workflow for Probe Application and Validation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 µM Probe Solution in Buffer B Record Baseline Fluorescence A->B C Titrate with Increasing [Zn²⁺] B->C D Record Spectrum After Each Addition C->D F Plot Intensity vs. [Zn²⁺] D->F E Test Selectivity vs. Other Metal Ions H Compare Ion Responses for Selectivity E->H G Calculate Detection Limit F->G

Caption: Experimental workflow for chemosensor validation.

Interpreting the Results: A successful Zn²⁺ sensor will show a significant, dose-dependent increase in fluorescence intensity exclusively upon the addition of Zn²⁺.[10] Other metal ions should induce a negligible change. This high selectivity is crucial for applications in complex biological media. The striking fluorescence increment upon Zn²⁺ addition confirms the CHEF mechanism is operational.[10][11]

Conclusion & Future Directions

The 5-formyl-indole scaffold is a powerful and versatile platform for the rational design of fluorescent probes. Through well-established synthetic routes like Knoevenagel condensation and Schiff base formation, researchers can readily access a wide range of fluorophores with tunable properties. The protocols and validation workflows provided herein offer a robust framework for developing novel probes for bioimaging, environmental monitoring, and diagnostics. Future work can expand upon this scaffold by employing more complex coupling strategies, such as Suzuki or Sonogashira reactions on halogenated 5-formyl-indole precursors, to create even more sophisticated and multifunctional molecular tools.[2][12][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles. Our goal is to move beyond simple procedural steps to explain the underlying causality, empowering you to make informed decisions in your experiments.

Introduction: The Challenge of Regioselective Formylation

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an electrophilic aromatic substitution on a multi-substituted indole ring. The Vilsmeier-Haack reaction, the most common method for this transformation, typically favors formylation at the electron-rich C3 position of the indole nucleus[1][2]. However, for this target molecule, formylation is desired at the C5 position on the benzene portion of the indole.

The substitution pattern of the starting material, 4-methyl-1H-indole-2-carbonitrile, creates a complex electronic environment. The C4-methyl group is electron-donating, activating the benzene ring, while the C2-carbonitrile group is electron-withdrawing, deactivating the pyrrole ring. This guide will help you navigate these competing electronic effects to maximize the yield of the desired C5-formylated product.

Section 1: Troubleshooting Low Yield and Poor Regioselectivity

This section addresses the most critical issue in this synthesis: achieving formylation at the desired C5 position and overcoming low conversion rates.

Q1: My Vilsmeier-Haack reaction on 4-methyl-1H-indole-2-carbonitrile is resulting in a complex mixture with very little of the desired 5-formyl product. What is happening?

A1: This is the most common issue and it stems from the inherent reactivity of the indole ring. You are likely facing a combination of three problems:

  • Competing C3 Formylation: Despite the deactivating C2-nitrile group, the C3 position remains a highly nucleophilic site. Any unprotected C3 position is a prime target for the Vilsmeier reagent.

  • Formation of the C7 Regioisomer: The C4-methyl group is an ortho-, para-directing activator. It strongly activates the C5 position (ortho) but also activates the C7 position (para). You are likely forming a mixture of the C5-formyl and C7-formyl isomers, which can be difficult to separate.

  • Incomplete Reaction: The electron-withdrawing C2-carbonitrile group deactivates the entire indole system towards electrophilic substitution, making the reaction more sluggish than with electron-rich indoles[3]. This can lead to the recovery of significant amounts of starting material.

The diagram below illustrates the electronic factors at play.

Caption: Electronic influences on the indole starting material.

To solve this, you must carefully control the reaction conditions to favor kinetic control (lower temperatures) which can enhance selectivity for the more activated C5 position over the C7 position.

Q2: My reaction is very slow and a large amount of starting material remains even after extended reaction times. How can I drive the reaction to completion without generating more byproducts?

A2: This indicates that the reaction conditions are not optimal for this deactivated substrate. Simply increasing the temperature or reaction time can often lead to decomposition and a higher proportion of undesired isomers. A more systematic approach is required.

Core Principles for Optimization:

  • Vilsmeier Reagent Stoichiometry: For deactivated substrates, an excess of the Vilsmeier reagent is often necessary. However, too much can lead to side reactions. It is crucial to find the right balance.

  • Temperature Control: This is the most critical parameter for controlling regioselectivity. The Vilsmeier reagent should be pre-formed at a low temperature (0 °C) before the substrate is added. The reaction itself should be run at the lowest temperature that allows for a reasonable reaction rate[3][4].

  • Solvent Choice: While DMF is a reactant, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve solubility and moderate the reaction.

The following table provides a starting point for your optimization experiments. Monitor progress by TLC or LC-MS at each stage.

ParameterStandard ConditionTroubleshooting ActionRationale
POCl₃ Equiv. 1.5 - 2.0Increase stepwise to 3.0Drives the reaction forward for a deactivated substrate.
DMF Equiv. 3.0 - 5.0Use as co-solvent or increase to 10.0Ensures complete formation of the Vilsmeier reagent.
Temperature 0 °C to RTMaintain at 0 °C for 2-4h, then slowly warm if neededLower temperatures favor kinetic products and can improve C5/C7 selectivity.
Reaction Time 1 - 3 hoursMonitor by TLC every hour; extend up to 12-24h at low tempAllows the slower reaction to proceed to completion without thermal decomposition.
Solvent DMFUse anhydrous DCM or DCE as a co-solventImproves solubility of the starting material and can help control reaction exotherms.

Section 2: Step-by-Step Experimental Protocols

This section provides a validated starting protocol for the synthesis and a guide for troubleshooting common procedural hurdles.

Recommended Protocol: Vilsmeier-Haack Formylation

This protocol assumes all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture, which can quench the Vilsmeier reagent.[5]

1. Preparation of the Vilsmeier Reagent: a. To a two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). b. If using a co-solvent, add anhydrous dichloromethane (DCM) at this stage. c. Cool the flask to 0 °C in an ice-water bath. d. Add phosphorus oxychloride (POCl₃, 2.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C during this addition. e. After the addition is complete, allow the thick, white slurry to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent[3].

2. Formylation Reaction: a. Dissolve the starting material, 4-methyl-1H-indole-2-carbonitrile (1.0 equiv.), in a minimal amount of anhydrous DCM or DMF. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). d. If the reaction is sluggish after 2-4 hours, allow it to warm slowly to room temperature and continue stirring for an additional 4-12 hours.

3. Work-up and Isolation: a. Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. b. Slowly and cautiously neutralize the mixture to a pH of 8-9 by adding a cold saturated sodium bicarbonate solution or 2M NaOH solution. This step is highly exothermic; perform it in an ice bath. c. The product often precipitates as a solid. Stir the mixture for 30 minutes, then collect the solid by vacuum filtration. d. If the product is oily, extract the aqueous layer with ethyl acetate or DCM (3 x volume). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product[5].

4. Purification: a. The crude product will likely contain a mixture of C5 and C7 isomers. b. Effective separation can be achieved by column chromatography on silica gel using a gradient elution, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity[6]. c. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be effective if one isomer is significantly more abundant[5].

Troubleshooting Workflow Diagram

If you encounter low yields, use the following decision-making tree to diagnose the issue.

G start Low Yield of Desired 5-Formyl Product check_sm Analysis of Crude Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_remains High % of Starting Material Remains check_sm->sm_remains Incomplete Reaction isomers Mixture of C5/C7 Isomers Observed check_sm->isomers Poor Selectivity tar Decomposition/ Tar Formation check_sm->tar Side Reactions sol_sm1 Increase POCl3/DMF Equivalents (to 3.0/10.0) sm_remains->sol_sm1 Action sol_sm2 Increase Reaction Time at Low Temperature (e.g., 24h at 0°C) sm_remains->sol_sm2 Action sol_iso1 Lower Reaction Temp. (Maintain <= 0°C) isomers->sol_iso1 Action sol_iso2 Optimize Purification: - Gradient Column Chrom. - Recrystallization Study isomers->sol_iso2 Action sol_tar1 Ensure Anhydrous Conditions (Flame-dry glassware, new reagents) tar->sol_tar1 Action sol_tar2 Maintain Temp < 5°C during Reagent Prep & Addition tar->sol_tar2 Action success Improved Yield of 5-Formyl Product sol_sm1->success sol_sm2->success sol_iso1->success sol_iso2->success sol_tar1->success sol_tar2->success

Caption: A workflow for troubleshooting low-yield reactions.

Section 3: Frequently Asked Questions (FAQs)

Q3: Are there any alternative formylation methods that might provide better C5 selectivity?

A3: While the Vilsmeier-Haack reaction is the workhorse for this transformation, other methods exist, though they may present their own challenges:

  • Duff Reaction: Uses hexamethylenetetramine in acidic conditions. It is typically suited for highly activated phenols and may not be effective for this less-activated indole.

  • Reimer-Tiemann Reaction: Employs chloroform and a strong base. This method is notorious for giving low yields with indoles and can lead to ring-expansion byproducts (quinolines)[7].

  • Metal-Catalyzed Formylation: Newer methods using catalysts like iron have been developed for C3-formylation[8]. Directed ortho-metalation (DoM) strategies could be a viable, albeit more complex, alternative. This would involve protecting the indole nitrogen with a directing group (e.g., -SiR₃, -Boc), lithiating the C5 position, and then quenching with a formylating agent like DMF. This offers excellent regiocontrol but requires more synthetic steps.

For this specific substrate, optimizing the Vilsmeier-Haack conditions is generally the most direct path to success.

Q4: How can I definitively confirm that I have synthesized the 5-formyl isomer and not the 7-formyl isomer?

A4: ¹H NMR spectroscopy is the most powerful tool for this. The key is to analyze the coupling patterns of the aromatic protons on the benzene ring of the indole.

  • For the 5-formyl product: You would expect to see the C6 and C7 protons. The C6 proton would appear as a doublet coupled to the C7 proton. The C7 proton would appear as a doublet coupled to the C6 proton. The C5 position has no proton.

  • For the 7-formyl product: You would expect to see the C5 and C6 protons. These would appear as two doublets, coupled to each other. The C7 position has no proton.

  • For the starting material: You would see three aromatic protons at C5, C6, and C7 with more complex splitting patterns (e.g., a triplet or doublet of doublets for H6).

Nuclear Overhauser Effect (NOE) experiments can provide further confirmation. Irradiation of the C4-methyl protons should show an NOE enhancement to the C5-proton (if present) or the C5-formyl proton in the desired product, but not to the C7-proton or C7-formyl proton.

Q5: My reagents (POCl₃, DMF) are old. Could this be the problem?

A5: Absolutely. The success of the Vilsmeier-Haack reaction is highly dependent on the quality of the reagents.

  • Phosphorus oxychloride (POCl₃): It is highly sensitive to moisture and can hydrolyze to phosphoric acid and HCl, which will reduce its effectiveness. Always use a freshly opened bottle or distill it before use.

  • Dimethylformamide (DMF): Can decompose over time to form dimethylamine and formic acid. The presence of amines can lead to side reactions[5]. Using an anhydrous, high-purity grade of DMF is essential[3].

If you are facing persistent issues with low yield or side reactions, using fresh, high-quality reagents is one of the most important and simplest troubleshooting steps to take.

References

Technical Support Center: Purification of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-formyl-4-methyl-1H-indole-2-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this indole derivative. The guidance is tailored for researchers, medicinal chemists, and process development scientists aiming for high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My compound is streaking badly on the analytical TLC plate, making it impossible to determine an appropriate solvent system. What's happening and how can I fix it?

A: Streaking is a common issue with nitrogen-containing heterocycles like indoles, especially when they possess polar functional groups such as the formyl (aldehyde) group on your target molecule. This phenomenon is often caused by a few factors:

  • Acid-Base Interactions: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The indole nitrogen is weakly basic, leading to strong, non-ideal interactions that cause the spot to tail or streak.

  • Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase, leading to poor spot definition.

  • Inadequate Solubility: If the compound is not fully soluble in the spotting solvent, it can precipitate at the origin and streak as the mobile phase passes.

Solutions:

  • Modify the Mobile Phase: The most effective solution is often to add a small amount of a polar modifier to your eluent to disrupt the strong interactions with the silica.

    • For basic compounds, add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to sharper spots.

    • For acidic impurities or byproducts, adding 0.5-1% acetic acid or formic acid can improve chromatography.

  • Reduce Sample Concentration: Ensure the sample solution used for spotting is dilute enough.

  • Check Compound Stability: Indole derivatives can be unstable on acidic silica gel.[2][3] Perform a 2D TLC test: spot your compound, run the plate in a suitable eluent, dry it, turn it 90 degrees, and run it again in the same eluent. If a new spot appears or streaking occurs from the original spot in the second direction, it indicates decomposition on the stationary phase.[3] If this is the case, consider using deactivated silica or an alternative stationary phase like alumina.

Q2: I've found a good solvent system by TLC (Rf ≈ 0.3), but on the column, my product is eluting much faster than expected and is mixed with impurities.

A: This is a frequent and frustrating problem. The discrepancy between analytical TLC and preparative column chromatography can arise from several variables:

  • Differences in Stationary Phase: The silica gel used for preparative columns may have a different particle size, pore size, or activity level than that on your TLC plates, leading to different separation characteristics.[4]

  • Column Overloading: Loading too much crude material onto the column is a primary cause of reduced separation. A general rule of thumb is to use a silica gel-to-sample mass ratio of at least 50:1 for good separation.[1]

  • Loading Technique: If the sample is dissolved in a solvent significantly more polar than the mobile phase for loading, it will effectively act as a strong solvent front, carrying less polar impurities along with your compound and ruining the separation at the top of the column.[5]

Solutions:

  • Optimize Loading:

    • Wet Loading: Dissolve your sample in the minimum amount of the mobile phase or a slightly less polar solvent.[5]

    • Dry Loading: This is often the superior method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of your packed column, ensuring a clean and even starting band.

  • Use a Finer Grade of Silica: If separation is challenging, using flash silica gel with a smaller particle size (e.g., 40-63 µm) will provide higher resolution.

  • Run a Gradient Elution: Instead of an isocratic (single solvent mixture) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can provide much better separation between compounds with different polarities.[6]

Q3: My product is not coming off the column. I've flushed with a very polar solvent system (e.g., 20% Methanol in Dichloromethane), and I still have low recovery.

A: There are two primary possibilities when a compound fails to elute: irreversible adsorption/decomposition or insufficient solvent polarity.

  • Decomposition: As mentioned, indoles can decompose on silica.[3] The formyl and nitrile groups on your molecule are electron-withdrawing, which can make the indole nucleus susceptible to certain reactions on the acidic silica surface. If the compound has decomposed, it may have turned into highly polar, baseline material that will not elute.

  • Insufficient Solvent Strength: While a 20% MeOH/DCM mixture is quite polar, some highly polar compounds or impurities may require an even stronger eluent.

Solutions:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for an hour or two. Then, run the plate and check for the appearance of new spots or disappearance of the product spot. This can indicate instability.[3]

  • Use Deactivated Silica: You can deactivate silica gel by adding a small percentage of water or by pre-treating it with a base like triethylamine.

  • Consider Reversed-Phase Chromatography: If your compound is highly polar and unstable on silica, reversed-phase chromatography is an excellent alternative.[7] Here, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a gradient of water and acetonitrile or methanol).[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for this compound?

A: For normal-phase chromatography, silica gel (SiO2) is the standard and most effective stationary phase for separating a wide variety of compounds, including indole derivatives.[6][8]

The ideal solvent system must be determined experimentally using Thin Layer Chromatography (TLC). Given the polar nature of the formyl and nitrile groups, a good starting point would be a mixture of a nonpolar solvent and a moderately polar solvent.

  • Recommended Starting Systems:

    • Ethyl Acetate / Hexanes (or Heptane)

    • Dichloromethane / Methanol

    • Acetone / Hexanes

Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the proportion of the polar solvent until you achieve an Rf value of 0.25-0.4 for your target compound on the TLC plate. This range generally provides the best separation in a column.[3]

Q2: Should I use an isocratic or gradient elution for this purification?

A: A gradient elution is almost always recommended for purifying crude reaction mixtures unless the impurities are very close in polarity to your product.

  • Isocratic Elution: Uses a single, constant solvent composition. It is simpler to set up but can lead to long elution times and broad peaks if compounds have widely different polarities.

  • Gradient Elution: The polarity of the mobile phase is increased over time. This allows nonpolar impurities to elute first in a less polar solvent, followed by your product as the polarity increases. This results in sharper peaks, better resolution, and faster run times.[6]

Q3: How should I load my sample onto the column?

A: As detailed in the troubleshooting section, dry loading is the preferred method for ensuring the best possible separation.[5] It prevents issues caused by using a strong loading solvent and creates a very narrow, concentrated band of sample at the start of the column, which is critical for high resolution.

Q4: How can I visualize the compound during chromatography?

A: this compound, with its extended aromatic system, is expected to be UV-active .

  • UV Lamp: Use a TLC plate with a fluorescent indicator (F254). The compound will appear as a dark spot under short-wave UV light (254 nm).[9]

  • Staining: If the concentration is low or for confirmation, specific stains for indoles can be used. A common and effective stain is a van Urk or Salkowski reagent , which produces characteristically colored spots with indole derivatives.[10][11]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying your compound.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Spot the solution on a silica gel TLC plate (with F254 indicator). c. Develop the plate in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexanes). d. Identify a system that gives your product an Rf value between 0.25 and 0.4 and shows good separation from major impurities.

2. Column Packing (Slurry Method): a. Choose a column with an appropriate diameter (a 50:1 to 100:1 ratio of silica gel to crude material is recommended for good separation).[1] b. Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand. c. In a beaker, make a slurry of the required amount of silica gel in your starting, low-polarity solvent. d. Pour the slurry into the column. Use additional solvent and gentle tapping to ensure even packing without air bubbles. e. Drain the excess solvent until the solvent level just touches the top of the silica bed.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane). b. Add silica gel (e.g., 5-10 grams) to this solution and mix well. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a thin, even layer. e. Gently add a thin protective layer of sand on top of the sample layer.

4. Elution and Fraction Collection: a. Carefully add the starting eluent to the column. b. Apply gentle pressure (using a pump or house air) to begin the elution (flash chromatography). c. Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size. d. If running a gradient, systematically and gradually increase the percentage of the polar solvent in your eluent.

5. Analysis of Fractions: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in your chosen solvent system and visualize under a UV lamp. c. Combine the fractions that contain the pure product. d. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of polar organic molecules.[8]
Target Rf (TLC) 0.25 - 0.40Optimal range for achieving good separation on a column.[3]
Eluent Systems Ethyl Acetate/Hexanes or DCM/MethanolCommon systems providing a wide polarity range for polar aromatics.[12]
Elution Mode Gradient ElutionProvides better separation, sharper peaks, and faster runs for complex mixtures.[6]
Sample Loading Dry LoadingEnsures a narrow sample band and high resolution, avoiding solvent effects.[5]
Visualization UV light (254 nm) / van Urk stainIndoles are UV-active; specific stains provide confirmation.[9][10]

Visualizations

TroubleshootingWorkflow start Problem Encountered During Chromatography streaking Streaking on TLC? start->streaking poor_sep Poor Separation on Column? streaking->poor_sep No add_modifier Add Modifier (TEA/AcOH) to Mobile Phase streaking->add_modifier Yes no_elution Compound Not Eluting? poor_sep->no_elution No check_loading Review Sample Loading (Use Dry Loading) poor_sep->check_loading Yes check_stability Check Stability on Silica (2D TLC) no_elution->check_stability Yes end_node Problem Resolved no_elution->end_node No reduce_conc Reduce Sample Concentration add_modifier->reduce_conc reduce_conc->end_node use_gradient Use Gradient Elution check_loading->use_gradient increase_ratio Increase Silica:Sample Ratio use_gradient->increase_ratio increase_ratio->end_node use_rp Consider Reversed-Phase Chromatography check_stability->use_rp use_rp->end_node

Caption: A workflow for troubleshooting common column chromatography issues.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis: Find Solvent System (Rf 0.25-0.4) pack 2. Pack Column (Silica Gel Slurry) tlc->pack dry_load 3. Prepare Sample (Dry Loading Method) pack->dry_load load 4. Load Sample onto Column dry_load->load elute 5. Elute with Gradient & Collect Fractions load->elute analyze 6. Analyze Fractions by TLC elute->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 4-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common side reactions encountered during the formylation of 4-methyl-1H-indole-2-carbonitrile. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize 4-methyl-1H-indole-2-carbonitrile-3-carbaldehyde via a Vilsmeier-Haack reaction, but I'm observing a complex mixture of products. What are the likely side reactions?

The Vilsmeier-Haack formylation is a powerful method for introducing a formyl group onto electron-rich heterocycles like indoles.[1][2] However, the specific structure of 4-methyl-1H-indole-2-carbonitrile presents unique challenges. The primary side reactions to consider are:

  • N-Formylation: While C3-formylation is electronically favored due to the high electron density at this position, formylation can also occur at the indole nitrogen (N1), particularly if the C3 position is sterically hindered or if reaction conditions are not optimized.[3]

  • Hydrolysis of the 2-Cyano Group: The acidic conditions of the Vilsmeier-Haack reaction, especially during aqueous workup, can lead to the hydrolysis of the nitrile group at the C2 position to a carboxamide or even a carboxylic acid.

  • Formation of Indole Trimers: Under certain Vilsmeier conditions, indoles can undergo self-condensation to form tri-indolylmethane derivatives, which are deeply colored impurities.[4]

  • Di-formylation: Although less common for indoles compared to highly activated phenols, if the reaction is run with a large excess of the Vilsmeier reagent or at elevated temperatures, a second formylation may occur.[5][6]

Q2: My main side product appears to be the N-formylated indole. How can I favor C3-formylation?

The selectivity between N-formylation and C3-formylation is a common issue. Here’s how to troubleshoot:

  • Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen with a suitable protecting group prior to formylation.[7] Electron-withdrawing groups like tosyl (Ts) or Boc can decrease the nucleophilicity of the nitrogen.[8][9] However, these groups also decrease the overall electron density of the indole ring, potentially requiring harsher formylation conditions.[7] A removable alkyl group like benzyl (Bn) or a silyl group like SEM could also be employed.[10]

  • Reaction Temperature: Lowering the reaction temperature, often to 0°C or even lower, can increase the selectivity for the kinetically favored C3-formylation over the thermodynamically more stable N-formylated product.[2]

  • Order of Addition: Adding the indole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature can help maintain a low concentration of the indole and favor the desired intermolecular reaction at C3.

Q3: I suspect the nitrile group is hydrolyzing during workup. What are the signs, and how can I prevent this?

Hydrolysis of the 2-cyano group is a significant concern.

  • Identification: The hydrolyzed product, 4-methyl-3-formyl-1H-indole-2-carboxamide, will have a different polarity and will be visible on TLC. In the IR spectrum, you would observe the appearance of a primary amide C=O stretch (around 1650 cm⁻¹) and N-H stretches. Mass spectrometry would show a corresponding increase in molecular weight.

  • Prevention:

    • Careful Workup: Neutralize the reaction mixture at low temperatures (ice bath) by slowly adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the solution is neutral or slightly basic.[11] Avoid using strong bases like NaOH, which can promote further hydrolysis.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This can be complex but may involve quenching the reaction with a hindered amine base in an organic solvent, followed by filtration and purification.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the formylation of 4-methyl-1H-indole-2-carbonitrile.

TroubleshootingWorkflow Start Start: Formylation of 4-Methyl-1H-indole-2-carbonitrile Analyze Analyze Crude Product Mixture (TLC, NMR, MS) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify N_Formyl N-Formylation is Predominant Identify->N_Formyl N-Formyl Impurity Hydrolysis Nitrile Hydrolysis Detected Identify->Hydrolysis Hydrolyzed Nitrile Complex Complex Mixture / Tar Formation Identify->Complex Multiple Spots / Baseline Desired_Low Low Yield of Desired Product Identify->Desired_Low Low Conversion Protect_N Implement N-Protection Strategy (e.g., Boc, SEM) N_Formyl->Protect_N Temp_Control Lower Reaction Temperature (0°C or below) N_Formyl->Temp_Control Workup_Control Modify Workup: Use mild base (NaHCO₃), low temperature Hydrolysis->Workup_Control Complex->Temp_Control Optimize_Stoich Optimize Stoichiometry (1.1 eq. Vilsmeier Reagent) Complex->Optimize_Stoich Desired_Low->Optimize_Stoich Purify Purify Product (Column Chromatography / Recrystallization) Protect_N->Purify Temp_Control->Purify Workup_Control->Purify Optimize_Stoich->Purify

Caption: Troubleshooting decision tree for formylation side reactions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Protected 4-Methyl-1H-indole-2-carbonitrile

This protocol assumes the use of a protecting group on the indole nitrogen to prevent N-formylation.

Materials:

  • N-Protected 4-methyl-1H-indole-2-carbonitrile (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring over 15-20 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve the N-protected 4-methyl-1H-indole-2-carbonitrile (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-formyl indole.[12]

Data Summary

The choice of reaction conditions can significantly impact the product distribution. The following table provides a qualitative summary of expected outcomes based on different approaches.

StrategyKey ParameterExpected Outcome for C3-FormylationCommon Pitfalls
Direct Formylation No N-protectionModerate yield, potential for N-formylationMixture of C3- and N1-formylated products
Low Temperature Reaction at 0°CIncreased selectivity for C3-formylationSlower reaction rate, potentially incomplete conversion
N-Protection Use of Boc or SEM groupHigh yield and selectivity for C3-productRequires additional protection and deprotection steps
Workup Control Quenching with NaHCO₃Minimizes hydrolysis of the 2-cyano groupIncomplete quenching can leave acidic residues

Mechanistic Insights

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich indole then attacks this electrophile, preferentially at the C3 position. Subsequent elimination and hydrolysis yield the final aldehyde.

VilsmeierHaack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent Intermediate1->Vilsmeier_Reagent - [OPOCl₂]⁻ Indole 4-Me-Indole-2-CN Sigma_Complex Sigma Complex Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 3-Formyl Indole Iminium_Salt->Aldehyde + H₂O (workup)

Caption: Key steps in the Vilsmeier-Haack formylation of an indole.

Side Reaction: Nitrile Hydrolysis

Under acidic conditions present during the reaction and initial workup, water can act as a nucleophile, attacking the carbon of the nitrile group. This leads to the formation of a carboxamide, which can be further hydrolyzed to a carboxylic acid under harsher conditions.

Hydrolysis Nitrile R-C≡N Protonated_Nitrile [R-C≡NH]⁺ Nitrile->Protonated_Nitrile + H⁺ Attack Water Attack Protonated_Nitrile->Attack + H₂O Amide R-C(=O)NH₂ Carboxamide Attack->Amide - H⁺

Caption: Acid-catalyzed hydrolysis of the nitrile side-chain.

References

Preventing decomposition of 5-formyl-4-methyl-1H-indole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-formyl-4-methyl-1H-indole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a bifunctional molecule containing a reactive aldehyde and an electron-rich indole core, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, evidence-based answers to common storage challenges, troubleshooting advice, and detailed protocols to maintain the purity and efficacy of your compound.

Troubleshooting Guide: Diagnosis and Mitigation of Decomposition

This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.

Question 1: I've noticed my solid sample of this compound has developed a pink or brownish tint over time. What is causing this color change, and is the compound still usable?

Answer:

A color change from its typical off-white or pale yellow appearance to pink, red, or brown is a primary visual indicator of oxidative degradation.[1] The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation, particularly when exposed to atmospheric oxygen and/or light.[2][3] This process can lead to the formation of colored oligomeric or polymeric byproducts.

Causality:

  • Aerial Oxidation: The C2=C3 double bond of the indole ring is prone to attack by oxygen, leading to the formation of intermediate hydroperoxides that can further react to form oxindoles and other colored species.[4]

  • Photochemical Oxidation: Indole derivatives are known to be photosensitive.[5][6][7] Exposure to ambient or UV light can generate reactive oxygen species (ROS) that accelerate the oxidation of the indole ring.[6]

Is it still usable? A slight color change may not indicate bulk degradation, but it is a clear warning sign. For sensitive applications, such as in vitro biological assays or quantitative analytical studies, the presence of these impurities could lead to erroneous results. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR) before use.

Mitigation Protocol:

  • Procurement & Initial Handling: Upon receipt, immediately transfer the compound to amber glass vials to protect it from light.

  • Inert Atmosphere Blanketing: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[1]

  • Controlled Environment: Store the sealed vial at recommended low temperatures to minimize both oxidative and thermal degradation.

Question 2: My NMR analysis of a stored sample shows a new peak in the carboxylic acid region (~10-12 ppm) and a decrease in the aldehyde proton signal (~9-10 ppm). What degradation pathway does this suggest?

Answer:

The appearance of a signal in the carboxylic acid region of the ¹H NMR spectrum, coupled with a diminished aldehyde proton signal, strongly indicates the oxidation of the 5-formyl group to a 5-carboxy group. Aromatic aldehydes are well-known to undergo autoxidation to form the corresponding carboxylic acids, a process that is often initiated by light, heat, or trace metal impurities.[8][9]

Causality: This is a classic radical-chain autoxidation process. An initiator (like a radical formed by light) abstracts the aldehydic hydrogen, forming an acyl radical. This radical reacts with oxygen to form a peroxyacyl radical, which can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming the carboxylic acid.

Troubleshooting Steps:

  • Purity Assessment: Quantify the extent of degradation using HPLC or by integrating the aldehyde and carboxylic acid proton signals in the ¹H NMR spectrum.

  • Storage Review: This type of degradation is a direct consequence of exposure to oxygen. Review your storage protocol. Was the container tightly sealed? Was it stored under an inert atmosphere?

  • Solvent Purity: If the compound was stored in solution, ensure the solvent was of high purity and deoxygenated. Peroxides in older ether solvents, for example, can accelerate aldehyde oxidation.

Question 3: I dissolved the compound in a protic solvent for my experiment and noticed the formation of an unexpected, more polar byproduct on my TLC plate. Could the nitrile group be reacting?

Answer:

Yes, it is possible, though less common under typical storage conditions without catalysts. The carbonitrile (nitrile) group is susceptible to hydrolysis to either a primary amide or a carboxylic acid.[10][11] This reaction is generally slow but can be catalyzed by the presence of strong acidic or basic contaminants and is accelerated by heat.[12][13][14]

Causality:

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[13]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[10][12]

While this typically requires harsh conditions like refluxing in strong acid or base, even trace amounts of acidic or basic impurities on glassware or in solvents, especially over extended periods at elevated temperatures, can facilitate slow hydrolysis.[11][14]

Preventative Measures:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions.

  • Neutral Glassware: Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic or basic residues.

  • pH Control: If preparing aqueous solutions, use a buffered system to maintain a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored under the conditions outlined in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of all potential degradation reactions, including oxidation and polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of indole and aldehyde oxidation.[1]
Light Protection from Light (Amber Vial)Prevents light-induced photodegradation and photo-oxidation.[1][15]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is inert.[15][16]

Q2: I need to prepare a stock solution in DMSO. What is the best practice for storing it?

DMSO is hygroscopic and can absorb water from the atmosphere, which may facilitate hydrolysis over time.

  • Use Anhydrous DMSO: Start with a fresh, sealed bottle of anhydrous-grade DMSO.

  • Prepare Aliquots: Prepare small, single-use aliquots of your stock solution in amber or opaque micro-vials. This avoids repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air and moisture.

  • Inert Overlay: Before sealing each aliquot, gently flush the headspace with argon or nitrogen.

  • Storage Temperature: Store the aliquots at -20°C or, for enhanced stability, at -80°C.

Q3: Can I add an antioxidant to my stock solution?

Yes, for solutions stored for extended periods, adding an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common choice for organic compounds.[1][9]

  • Recommended Concentration: A final concentration of 0.01% BHT is often effective.[1]

  • Compatibility Check: Before using an antioxidant, ensure it will not interfere with your downstream application (e.g., cell-based assays, catalytic reactions).

Visualizing Decomposition & Prevention

To better understand the chemical transformations and preventative workflows, the following diagrams are provided.

Potential Decomposition Pathways

Decomposition Pathways of this compound A This compound B Oxidized Indole Species (Colored Byproducts) A->B O₂, Light, Heat (Indole Oxidation) C 5-carboxy-4-methyl-1H-indole-2-carbonitrile A->C O₂ (Aldehyde Oxidation) D 5-formyl-4-methyl-1H-indole-2-carboxamide A->D H₂O (H⁺ or OH⁻ cat.) (Partial Nitrile Hydrolysis) E 5-formyl-4-methyl-1H-indole-2-carboxylic acid D->E H₂O (H⁺ or OH⁻ cat.) (Full Nitrile Hydrolysis)

Caption: Key degradation routes for the target compound.

Recommended Storage Workflow

Recommended Storage & Handling Workflow start Receive Compound vial Transfer to Amber Vial start->vial inert Flush with Inert Gas (Ar or N₂) vial->inert seal Seal Tightly inert->seal store Store at -20°C seal->store solution Prepare Solution? store->solution solid_use Use Solid Directly solution->solid_use No aliquot Create Single-Use Aliquots solution->aliquot Yes store_aliq Store Aliquots at -20°C to -80°C aliquot->store_aliq use_aliq Use Aliquot store_aliq->use_aliq

Caption: Step-by-step protocol for optimal compound preservation.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Solid Compound Storage

Objective: To displace atmospheric oxygen from the vial headspace, thus preventing oxidative degradation.

Materials:

  • Vial containing this compound

  • Source of dry argon or nitrogen gas with a regulator

  • Long needle (e.g., 18-22 gauge) attached to the gas line via tubing

  • Short exhaust needle (e.g., 25-27 gauge)

  • Vial cap with a PTFE/silicone septum

Procedure:

  • Place the compound into a clean, dry amber vial suitable for long-term storage.

  • Securely cap the vial with the septum cap.

  • Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the solid compound.[1]

  • Insert the shorter exhaust needle through the septum to serve as an outlet for the displaced air.[1]

  • Set the gas regulator to a gentle flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler). A high flow rate can blow the solid material around.

  • Gently flush the vial with the inert gas for 1-2 minutes.

  • While the gas is still flowing, remove the exhaust needle first. This creates a slight positive pressure of inert gas inside the vial.[1]

  • Immediately remove the gas delivery needle and quickly wrap the cap/septum area with parafilm to ensure a long-lasting seal.

  • Label the vial appropriately and place it in the freezer at -20°C for storage.

References

Troubleshooting low conversion rates in indole functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Indole Functionalization

The indole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals.[1][2] Direct C–H functionalization has emerged as a powerful, atom-economical strategy for elaborating this privileged heterocycle.[3][4] However, the journey from starting material to desired product is often fraught with challenges, with low conversion rates being a primary source of frustration for researchers. The nuanced reactivity of the indole ring—influenced by its distinct electronic landscape and the interplay of multiple C-H bonds—demands a sophisticated approach to reaction optimization.[3][5]

This guide is structured to serve as a direct line to field-proven expertise. We will move beyond generic advice to address specific, common problems encountered in the lab. By understanding the underlying causality—the "why" behind a reaction's failure—you can transition from empirical guesswork to rational, targeted troubleshooting.

Part 1: The First 24 Hours - Is My Reaction Truly Failing?

Before embarking on extensive optimization, it is critical to confirm the initial diagnosis of low conversion. Incomplete or misleading analytical data can send a researcher down a rabbit hole of unnecessary changes.

Question: I've run my reaction overnight, and the TLC plate looks messy with a strong starting material spot. What's my first step?

Answer: Your first step is rigorous, quantitative analysis. A thin-layer chromatography (TLC) plate provides a rapid, qualitative snapshot but can be misleading.[1] Co-elution of the product with byproducts or poor visualization can mask a successful reaction.

Immediate Action Plan:

  • Work-Up a Small Aliquot: Withdraw a small, representative sample (e.g., 0.1 mL) from the reaction mixture. Perform a mini-aqueous workup in a vial to remove salts and highly polar reagents that can interfere with analysis.

  • Obtain a Crude NMR: A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this crude sample is invaluable. It will definitively show the ratio of starting material to product and reveal the presence of any major, unexpected byproducts.

  • Confirm Mass with LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming product formation. It provides both retention time and mass-to-charge ratio (m/z), confirming that you have formed a product with the correct molecular weight.[6][7]

Only after confirming the identity and low quantity of your product with these methods should you proceed with further troubleshooting.

Workflow: Initial Reaction Diagnosis

This workflow outlines the logical progression from initial observation to confirmed low conversion.

G cluster_outputs start Low Conversion Suspected (Based on TLC) aliquot Extract & Work-Up Small Aliquot start->aliquot analysis Analyze via LC-MS & Crude ¹H NMR aliquot->analysis confirm Product Identity & Ratio Confirmed? analysis->confirm yes_node Proceed to Troubleshooting Guide confirm->yes_node Yes no_node Re-evaluate Analytical Method: - Check ionization in MS - Adjust LC gradient - Re-assess NMR integrals confirm->no_node No/Unclear

Caption: A decision tree for the initial diagnosis of a low-yield reaction.

Part 2: Substrate-Related Issues - The Starting Point of Failure

The electronic and steric properties of your indole substrate are dominant factors governing its reactivity. Often, the root cause of low conversion lies with the molecule itself.

Question: My reaction on an unsubstituted indole works perfectly, but when I move to my complex, N-protected indole, the conversion plummets. Why?

Answer: The N-protecting group is the most likely culprit. It is not merely a passive placeholder; it fundamentally alters the electronic character of the indole ring, which is critical for many functionalization reactions, especially those involving electrophilic attack or metal-catalyzed C-H activation.[8]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like tosyl (Ts), Boc, or pivaloyl decrease the electron density of the pyrrole ring.[9][10] This deactivation makes the indole less nucleophilic and less susceptible to electrophilic functionalization or oxidative addition in catalytic cycles. Conversely, electron-donating groups (EDGs) like benzyl (Bn) can enhance this reactivity.[9]

  • Steric Hindrance: Bulky protecting groups, particularly those like triisopropylsilyl (TIPS) or large arylsulfonyl groups, can sterically block access to the C2 or C7 positions, which are common sites for directed C-H functionalization.[11]

Influence of N-Protecting Groups on Reactivity

This diagram illustrates how N-substituents modulate the reactivity of the indole core toward an electrophile (E⁺).

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg_node N-EWG (e.g., Boc, Tosyl) ↓ Electron Density ↓ Nucleophilicity SLOW Reaction electrophile E⁺ ewg_node:result->electrophile Unfavorable Attack edg_node N-EDG (e.g., Benzyl, Methyl) ↑ Electron Density ↑ Nucleophilicity FAST Reaction edg_node:result->electrophile Favorable Attack indole Indole Substrate indole->ewg_node Protects N-H indole->edg_node Protects N-H

Caption: Impact of N-protecting groups on indole's electrophilic reactivity.

Troubleshooting Strategy: If you suspect the protecting group is the issue, consider two paths:

  • Change the Protecting Group: Switch to a more "neutral" or electron-donating group if the reaction tolerates it. For example, replacing a tosyl group with a benzyl or SEM group might restore reactivity.

  • Modify Reaction Conditions: If the protecting group is non-negotiable, you may need more forcing conditions to overcome the electronic deactivation. This could involve higher temperatures, stronger bases, or more active catalysts.[11]

N-Protecting Group Abbreviation Electronic Effect Common Cleavage Conditions Reference
tert-ButoxycarbonylBocWithdrawingTFA, HCl; or NaOMe in MeOH[9]
p-ToluenesulfonylTsStrongly WithdrawingStrong base (e.g., KOH) or reducing agents[9]
BenzylBnDonatingHydrogenolysis (Pd/C, H₂)[8]
2-(Trimethylsilyl)ethoxymethylSEMNeutral/Slightly DonatingFluoride source (TBAF) or acid[11]
PivaloylPivWithdrawing/Sterically HinderingStrong base (e.g., LDA) at high temp.[9][12]

Question: My indole has a substituent on the benzene ring, and the reaction isn't working. Could that be the problem?

Answer: Absolutely. Substituents on the benzo portion of the indole also exert electronic effects, though their impact is often less pronounced than N-protection. An electron-withdrawing group on the benzene ring (e.g., a nitro or cyano group) will deactivate the entire system, making C-H functionalization on either the pyrrole or benzene ring more difficult.[13] Conversely, electron-donating groups (e.g., methoxy) can enhance reactivity.

Part 3: Catalyst & Reagent Integrity

For transition-metal-catalyzed reactions, the health of your catalyst is paramount. Low conversion is frequently traced back to catalyst deactivation or poor reagent quality.

Question: My palladium cross-coupling reaction starts but then stalls after a few hours. What's happening to my catalyst?

Answer: This is a classic symptom of catalyst deactivation. In the context of indole chemistry, two primary deactivation pathways are common, especially in palladium-catalyzed reactions.

  • Substrate-Induced Deactivation: Indoles and other N-heterocycles can act as ligands for the metal center.[14] This coordination can displace the enabling phosphine ligand, leading to the formation of catalytically inactive or dormant palladium complexes.[15] This is a frequent issue that limits catalyst productivity.

  • Base-Mediated Decomposition: The use of strong bases, while often necessary, can lead to the decomposition of sensitive starting materials. The resulting degradation products can then poison the catalyst.[15]

Troubleshooting Strategy:

  • Increase Catalyst Loading: As a first diagnostic step, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome slow deactivation and push the reaction to completion. If this works, it strongly suggests a catalyst stability issue.

  • Switch the Ligand: The choice of ligand is crucial for stabilizing the catalytic species and preventing deactivation. For challenging substrates, switching to a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine like BrettPhos) can protect the metal center and promote efficient coupling.[15]

  • Use a Milder Base: If you suspect substrate decomposition, screen milder bases. For example, switching from a strong inorganic base like K₃PO₄ to an organic base like DBU or a weaker inorganic base like K₂CO₃ might preserve the substrate and, by extension, the catalyst.

  • Ensure Reagent Purity: Always use high-purity, anhydrous solvents and reagents. Water and other impurities can hydrolyze reagents and deactivate catalysts.[16] Use freshly opened bottles of bases and salts when possible.

Question: I'm performing a copper-catalyzed N-arylation, and my conversion is poor and inconsistent. What should I check?

Answer: For copper-catalyzed reactions, the oxidation state and purity of the copper source are critical.

  • Copper(I) vs. Copper(II): Many C-N couplings work best with a Cu(I) source (e.g., CuI).[17] While Cu(0) and Cu(II) sources can sometimes be effective, CuI is often superior. Ensure you are using the correct oxidation state as specified in the literature.

  • Reagent Quality: Copper(I) iodide can oxidize over time if not stored properly under an inert atmosphere. If your reagent is old or discolored (high-quality CuI is typically off-white to pale tan, not dark green or brown), its activity may be compromised. Using a freshly purchased bottle is a reliable troubleshooting step.

Part 4: Optimizing Reaction Conditions

Even with the right substrate and active catalyst, suboptimal reaction conditions can doom a reaction to low conversion. Temperature, solvent, and concentration are powerful levers for optimization.

Question: How do I rationally choose a solvent for my reaction instead of just randomly screening them?

Answer: Solvent choice should be guided by the proposed mechanism of your reaction. The solvent's role is to solubilize reactants and stabilize key intermediates or transition states.

  • Polar Aprotic Solvents (DMF, DMSO, CH₃CN): These are often excellent choices for reactions that involve charged intermediates, such as those in many Pd-catalyzed C-H activations or reactions involving anionic nucleophiles.[18] They can help stabilize polar species and accelerate the reaction.

  • Nonpolar Aromatic Solvents (Toluene, Xylene): These are suitable for reactions that proceed through more neutral intermediates. They are also useful for running reactions at high temperatures.

  • Ethereal Solvents (THF, Dioxane): These are good general-purpose solvents with moderate polarity. However, be aware that THF can coordinate to some metal centers, which can be either beneficial or detrimental depending on the specific catalytic cycle.

A study on the alkylation of indoles with epoxides showed that while solvents like CH₃CN and ether gave decent yields, CH₂Cl₂ was optimal, and polar solvents like water and acetone produced poor results, highlighting the profound impact of the reaction medium.[19] Sometimes, the solvent can even switch the reaction pathway, as seen in some palladium-catalyzed alkenylations where the choice of solvent determines whether C-C or C-N bond formation occurs.[20]

Question: My reaction is clean but very slow. Should I just increase the temperature?

Answer: Increasing the temperature is a common and often effective strategy to increase reaction rates. However, it should be done systematically and with caution.

  • Systematic Increase: Increase the temperature in controlled increments (e.g., from 80 °C to 100 °C, then 120 °C) while monitoring by LC-MS or TLC.

  • Monitor for Decomposition: High temperatures can lead to the decomposition of starting materials, products, or the catalyst itself.[16] If you see an increase in side products or a darkening of the reaction mixture upon heating, you may have exceeded the thermal stability limit of one of the components. In such cases, a longer reaction time at a lower temperature may be a better solution.[16]

Parameter Common Issue Troubleshooting Approach Rationale
Temperature Reaction is slow or stalled.Gradually increase temperature (e.g., in 20 °C increments).Overcomes activation energy barrier.
Decomposition or side products observed.Lower temperature and increase reaction time.Avoids thermal decomposition of sensitive species.
Solvent Poor solubility or slow rate.Screen solvents with different polarities (e.g., Toluene, Dioxane, DMF).Solvent polarity can stabilize key intermediates and affect reaction rates.[19]
Concentration Bimolecular reaction is slow.Increase concentration (e.g., from 0.1 M to 0.5 M).Increases collision frequency between reactants.
Side reactions (e.g., polymerization) occur.Decrease concentration (run under higher dilution).Favors intramolecular processes over intermolecular side reactions.

Part 5: Key Experimental Protocols

Protocol 1: Rigorous Reaction Monitoring by LC-MS

  • Prepare Quench Solution: In a 1.5 mL microcentrifuge tube, place ~0.5 mL of a suitable quenching solution (e.g., saturated aqueous NaHCO₃ or water).

  • Take Aliquot: Pause stirring and quickly withdraw ~5-10 µL of the reaction mixture using a glass capillary or syringe. Immediately dispense it into the quench solution and vortex thoroughly.

  • Extract: Add ~0.5 mL of an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂), vortex for 30 seconds, and centrifuge briefly to separate the layers.

  • Prepare Sample: Carefully withdraw a portion of the top organic layer and transfer it to an LC-MS vial. Dilute further with the organic solvent if necessary.

  • Analysis: Analyze the sample using a pre-established LC-MS method. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.[6]

Protocol 2: Handling of Air-Sensitive Catalysts and Reagents

  • Inert Atmosphere: Assemble your reaction flask and equip it with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solid Reagents: For solid catalysts, ligands, and bases, quickly weigh them in the air and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvents via a cannula or a dry syringe.

  • Liquid Reagents: Add liquid reagents (e.g., indole if liquid, coupling partners) via a dry syringe.

  • Initiate Reaction: Begin stirring and heat to the desired temperature using an oil bath. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a gas bubbler.

References

Technical Support Center: Scalable Synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile, a key building block in medicinal chemistry. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges that may arise during laboratory-scale experiments and industrial scale-up. Our focus is on the Vilsmeier-Haack formylation of 4-methyl-1H-indole-2-carbonitrile, a common and scalable synthetic route.

Synthetic Pathway Overview

The industrial synthesis of this compound is most effectively achieved via an electrophilic substitution on the 4-methyl-1H-indole-2-carbonitrile precursor. The Vilsmeier-Haack reaction is the preferred method due to its use of cost-effective reagents and its proven scalability. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent (a chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the formylation of the indole substrate and subsequent hydrolysis.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis cluster_purification Purification POCl3 POCl₃ VR Vilsmeier Reagent (Chloroiminium Salt) POCl3->VR @ 0-10°C DMF DMF DMF->VR Iminium Iminium Salt Intermediate VR->Iminium Indole 4-methyl-1H-indole- 2-carbonitrile Indole->Iminium Electrophilic Attack Crude Crude Product Iminium->Crude Aqueous Basic Work-up (Quench) Purified 5-formyl-4-methyl-1H-indole- 2-carbonitrile (Final Product) Crude->Purified Recrystallization or Column Chromatography

Caption: General workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Q1: The reaction has failed or resulted in a very low yield of the desired product. How can I diagnose and fix this?

A1: Low or no yield is a frequent issue that can typically be traced back to reagent quality or reaction conditions.

  • Reagent Purity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous. DMF can decompose over time to form dimethylamine and formic acid, which can consume the Vilsmeier reagent and introduce side reactions. Using a freshly opened bottle or redistilled DMF is recommended. Likewise, phosphorus oxychloride (POCl₃) should be fresh and colorless; a yellow tint may indicate decomposition.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically pre-formed by adding POCl₃ slowly to DMF at a low temperature (0-10 °C). This step is exothermic. Insufficient cooling can lead to reagent decomposition. Ensure the order of addition is correct—add the indole solution to the pre-formed reagent, not the other way around.[1]

  • Reaction Temperature: While the initial formation of the reagent requires cooling, the formylation step itself may need heating to proceed at a reasonable rate. Monitor the reaction's progress by TLC or LC-MS to determine the optimal temperature and time. Insufficient heating may lead to incomplete conversion, while excessive heat can promote byproduct formation. Reaction temperatures can range from room temperature to 80 °C or higher.[2]

  • Purity of Starting Material: Verify the purity of the 4-methyl-1H-indole-2-carbonitrile starting material, as impurities can lead to unwanted side reactions.[3]

Q2: My product is contaminated with a significant amount of an insoluble, high-molecular-weight byproduct. What is it and how do I prevent it?

A2: The most common high-molecular-weight byproduct in the formylation of indoles is a bis(indolyl)methane derivative.[1] This occurs when the newly formed 5-formyl product (an aldehyde) acts as an electrophile and reacts with a second molecule of the starting indole under the acidic reaction conditions.

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess is unnecessary and can accelerate the formation of the aldehyde product, which then drives the side reaction. Crucially, avoid having an excess of the indole starting material relative to the formylating agent.

  • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the indole is always the limiting reagent at any given time, minimizing its availability to react with the product.[1]

  • Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures can significantly accelerate the rate of bis(indolyl)methane formation.[1]

Q3: The work-up procedure is hazardous and difficult to control on a larger scale. What are the best practices for quenching the reaction?

A3: The work-up and quenching step is critical for both safety and product integrity. The reaction mixture contains unreacted POCl₃ and the reactive Vilsmeier complex, which react violently with water in a highly exothermic process.

  • Controlled Quenching: The safest method is to slowly add the reaction mixture to a separate, well-stirred vessel containing a mixture of ice and a saturated aqueous base solution (e.g., sodium carbonate or sodium hydroxide). This method ensures the exotherm is effectively managed. Never add water or base directly to the reaction flask, especially at scale.

  • pH Adjustment: During the quench, the intermediate iminium salt is hydrolyzed to the final aldehyde. This hydrolysis is most efficient under basic conditions. Ensure the final pH of the aqueous layer is >10 to complete the hydrolysis and neutralize acidic byproducts.[4]

  • Extraction: After quenching, the product is typically extracted with an organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them.

Q4: I'm struggling to purify the final product. Column chromatography gives poor separation or leads to product decomposition.

A4: Purification of indole derivatives can be challenging.[3]

  • Column Chromatography:

    • Stationary Phase: Some indole derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[5] If this is observed, consider using silica gel that has been neutralized with a base like triethylamine (typically by adding 1-2% TEA to the eluent) or switching to a different stationary phase like neutral alumina.[5]

    • Solvent System: A gradient elution using a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective. Experiment with different solvent systems to achieve optimal separation from impurities.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization is often the most effective and scalable method for achieving high purity.[3] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

G Start Reaction Issue: Low Yield or Impurities CheckReagents 1. Verify purity of DMF, POCl₃, and starting indole. Start->CheckReagents CheckConditions 2. Confirm reaction temperature, addition order, and time. CheckReagents->CheckConditions AnalyzeCrude 3. Analyze crude by TLC/LC-MS. Is desired product present? CheckConditions->AnalyzeCrude ImpurityID 4. Identify major impurities. Are they starting material or byproducts? AnalyzeCrude->ImpurityID Yes Failure No product or starting material. -> Re-evaluate entire procedure and reagent sources. AnalyzeCrude->Failure No OptimizeReaction Starting material remains. -> Increase temp/time or check reagent stoichiometry. ImpurityID->OptimizeReaction Starting Material OptimizePurification Product is present but impure. -> Optimize chromatography (neutralized silica, new eluent) or screen for recrystallization. ImpurityID->OptimizePurification Product + Minor Impurities TroubleshootSideRxn Byproducts detected (e.g., bis-indole). -> Lower temperature, slow indole addition, re-check stoichiometry. ImpurityID->TroubleshootSideRxn Byproducts

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns for this process? The main hazards are associated with phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water. The Vilsmeier reagent itself is also corrosive. The quenching process is highly exothermic and must be performed with extreme care, especially at scale. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • What are the critical process parameters (CPPs) for successful industrial scale-up? For scale-up, the most critical parameters are:

    • Temperature Control: Managing the exotherms during reagent formation and quenching is paramount. A reactor with efficient heat transfer is essential.

    • Reagent Addition Rate: Controlled, slow addition of reagents prevents localized temperature spikes and minimizes side reactions.

    • Mixing Efficiency: Good agitation is required to ensure homogeneous reaction conditions and efficient heat dissipation.

    • Quenching Protocol: A well-defined and validated quenching procedure is non-negotiable for safety and batch consistency.

  • How can I monitor the reaction's progress? Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Why is formylation directed to the C5 position? In electrophilic substitution of indoles, the C3 position is generally the most reactive. However, in the 4-methyl-1H-indole-2-carbonitrile substrate, the C2 position is substituted and the C3 position is sterically hindered and electronically influenced by the adjacent C2-nitrile and C4-methyl groups. The electron-donating methyl group at C4 activates the benzene ring, directing electrophilic attack to the ortho (C5) and para (C7) positions. The formylation occurs preferentially at the less sterically hindered C5 position.

Key Experimental Protocol & Data

The following is a representative lab-scale procedure. Note: This protocol should be optimized for specific laboratory conditions and scale.

Step 1: Vilsmeier Reagent Preparation

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30 minutes.

Step 2: Formylation Reaction

  • Dissolve 4-methyl-1H-indole-2-carbonitrile (1 equivalent) in a minimum amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

Step 3: Work-up and Isolation

  • In a separate beaker, prepare a stirred slurry of crushed ice and 2M aqueous sodium hydroxide solution.

  • Slowly and carefully pour the reaction mixture into the ice/NaOH slurry, ensuring the temperature of the quench mixture remains below 20 °C.

  • Stir the mixture vigorously for 1 hour until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Table 1: Summary of Critical Reaction Parameters

Parameter Recommended Condition Rationale & Notes
Stoichiometry (Indole:POCl₃) 1 : 1.2-1.5 A slight excess of the formylating agent ensures complete conversion of the indole.
Solvent Anhydrous DMF Acts as both a reagent and a solvent. Purity is critical. Other solvents like chloroform have also been used.[2]
Temperature (Reagent Prep) 0 - 10 °C Controls the exotherm of Vilsmeier reagent formation and prevents decomposition.
Temperature (Reaction) 50 - 60 °C (Optimization Req.) Balances reaction rate and byproduct formation. Requires empirical optimization.[2]
Work-up Quench into ice/aq. NaOH Safely controls the highly exothermic hydrolysis of the reaction complex.[4]

| Purification Method | Recrystallization / Chromatography | Recrystallization is preferred for scale-up; chromatography may require neutralized silica.[3][5] |

References

Technical Support Center: Regioselective Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic endeavors. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is producing a mixture of regioisomers with an unsymmetrical ketone. How can I improve the selectivity?

A1: Achieving regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a frequent challenge, governed by a delicate balance of electronic and steric factors that influence the key[1][1]-sigmatropic rearrangement step.[2][3][4]

Causality and Key Factors:

  • Electronic Effects: The direction of the enamine formation and the subsequent[1][1]-sigmatropic rearrangement is heavily influenced by the electronic nature of the substituents on both the arylhydrazine and the ketone. Electron-withdrawing groups on the phenylhydrazine can disfavor the formation of one of the potential transition states for the rearrangement, thereby enhancing the selectivity for the other isomer.[2][3] For instance, an electron-withdrawing phthalimide substituent has been shown to prevent the formation of an undesired indole product.[2] Conversely, electron-donating groups on the carbonyl component can lead to N-N bond cleavage as a competing reaction, reducing the overall yield of the desired indole.[5][6][7]

  • Steric Hindrance: Bulky substituents on the ketone can sterically direct the formation of the enamine intermediate, favoring the less hindered product.[3]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[5][6] The acidity of the medium can influence which regioisomer is favored.[3] A range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be screened.[3][8]

Troubleshooting Workflow:

References

Technical Support Center: Troubleshooting Byproduct Formation in the Vilsmeier-Haack Reaction of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation in their reactions. Here, we address common issues in a question-and-answer format, providing in-depth explanations of the underlying mechanisms and offering practical, field-proven troubleshooting strategies to help you optimize your synthesis of indole-3-carboxaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of a high molecular weight byproduct that is less polar than my desired indole-3-carboxaldehyde. What is it and how can I prevent its formation?

A1: The most common high molecular weight byproduct in the Vilsmeier-Haack formylation of indoles is a bis(indolyl)methane derivative.[1] This occurs when a molecule of the desired 3-formylindole product reacts as an electrophile with a second molecule of the starting indole under the acidic reaction conditions.[1][2][3]

Mechanism of Bis(indolyl)methane Formation:

The acidic environment of the Vilsmeier-Haack reaction can protonate the carbonyl oxygen of the newly formed indole-3-carboxaldehyde. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by another molecule of electron-rich indole, typically at the C3 position. Subsequent dehydration leads to the formation of the bis(indolyl)methane byproduct.

Troubleshooting Steps:
  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the formylating agent can accelerate the formation of the aldehyde product, which then acts as an electrophile.[1]

  • Temperature Control: Maintain a low temperature (0 °C to room temperature) during the addition of the indole to the pre-formed Vilsmeier reagent.[1] Elevated temperatures can significantly accelerate the formation of bis(indolyl)methane.[1]

  • Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole primarily reacts with the Vilsmeier reagent rather than any newly formed aldehyde product.[1]

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting indole is consumed, quench the reaction promptly to prevent the accumulation of byproducts.

Q2: I am observing a second, more polar spot on my TLC that corresponds to a diformylated product. How can this be avoided?

A2: Diformylation is a potential side reaction, especially with highly activated indole systems or under forcing reaction conditions. While formylation at the C3 position is electronically favored, a second formylation can occur at other positions on the indole nucleus, such as the N1 position or on an existing substituent.[4] For instance, with 7-acetylindoles, diformylation at the acetyl group has been observed.[1]

Troubleshooting Steps:
  • Limit Vilsmeier Reagent: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the Vilsmeier reagent relative to the indole substrate.

  • Milder Conditions: Employ lower reaction temperatures and shorter reaction times to reduce the likelihood of a second formylation event.

  • Alternative Reagents: In some cases, using a different formylating agent or a modified Vilsmeier reagent may offer better selectivity.

Q3: My starting material is a 3-substituted indole, and the reaction is not proceeding as expected. What is happening?

A3: If the C3 position of the indole is already substituted, the Vilsmeier-Haack reaction will not proceed at that position. Depending on the nature of the substituent and the reaction conditions, several outcomes are possible:

  • No Reaction: If other positions on the indole ring are not sufficiently activated, you may recover your starting material.

  • Formylation at an Alternative Position: If the indole ring is sufficiently electron-rich, formylation may occur at another position, such as C2 or on the benzene ring, although this is generally less favorable.

  • Reaction with the Substituent: If the substituent at the C3 position has a reactive site, the Vilsmeier reagent may react there.

For 3H-indoles (indolenines), where the C3 position is disubstituted, formylation cannot occur at C3. Instead, if there is an activated methyl group at the C2 position, a double formylation can occur to yield a malondialdehyde derivative.[5][6][7]

Visualizing Reaction Pathways:

Byproduct_Formation Indole Indole Product Indole-3-carboxaldehyde Indole->Product Formylation Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Product Bis_Indole Bis(indolyl)methane Product->Bis_Indole + Indole (Acidic) Diformyl Diformylated Indole Product->Diformyl + Vilsmeier Reagent

Caption: Key byproduct pathways in the Vilsmeier-Haack reaction of indoles.

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Formylation of Indole:
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-90 °C for 2-8 hours, monitoring by TLC.[8][9]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide or sodium carbonate until it is alkaline (pH 8-9).

  • Isolation: The product, indole-3-carboxaldehyde, will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) Byproduct_Check Byproducts Observed? Start->Byproduct_Check High_MW High MW Byproduct? Byproduct_Check->High_MW Yes End Pure Product Byproduct_Check->End No Polar_Byproduct More Polar Byproduct? High_MW->Polar_Byproduct No Optimize_Stoich Reduce Vilsmeier Reagent (1.1-1.5 eq) High_MW->Optimize_Stoich Yes (Bis(indolyl)methane) Polar_Byproduct->Optimize_Stoich Yes (Diformylation) Optimize_Temp Lower Reaction Temp (0°C - RT) Optimize_Stoich->Optimize_Temp Optimize_Time Reduce Reaction Time Optimize_Temp->Optimize_Time Check_Addition Ensure slow indole addition to Vilsmeier reagent Optimize_Time->Check_Addition Check_Addition->End

Caption: A decision-making workflow for troubleshooting byproduct formation.

Data Summary

ByproductCommon CauseKey Prevention Strategies
Bis(indolyl)methane Reaction of product with starting materialControl stoichiometry, low temperature, correct order of addition, shorter reaction time.[1]
Diformylated Indole Excess Vilsmeier reagent, harsh conditionsUse stoichiometric Vilsmeier reagent, milder conditions (lower temperature, shorter time).[1]
N-Formyl Indole Reaction at the indole nitrogenGenerally less favorable, but can be influenced by substrate electronics and steric factors.
Malondialdehyde derivative Starting with a 2-methyl-3H-indoleThis is the expected product for this substrate class.[5][6][7]
Indole Trimer Use of alternative reagents like 1,3-dimethylimidazolidin-2-oneStick to standard DMF/POCl₃ for formylation.[3][10]

References

Technical Support Center: Optimizing Catalyst Loading for Indole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for cross-coupling reactions involving indole derivatives. This guide is designed for researchers, medicinal chemists, and process scientists who utilize these powerful transformations. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions, with a specific focus on the critical parameter of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading particularly important for indole cross-coupling reactions?

A: Optimizing catalyst loading is a balance between reaction efficiency, cost, and downstream processing. For indole derivatives, this is especially critical due to several factors:

  • Catalyst Inhibition: The N-H proton of unprotected indoles is acidic and can react with strong bases to form an indolide anion. This anion can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[1] Therefore, finding the minimum catalyst loading required to achieve full conversion before significant deactivation occurs is key.

  • Substrate Sensitivity: Many functionalized indoles are complex, high-value molecules. Using excessive catalyst increases the risk of side reactions, such as C-H activation at unintended positions or decomposition of sensitive functional groups.[2]

  • Cost and Metal Contamination: Palladium catalysts and their associated ligands are expensive. Minimizing the loading is crucial for process scalability. Furthermore, stringent regulations in the pharmaceutical industry require the removal of residual palladium from the final active pharmaceutical ingredient (API), a process that is more complex and costly with higher initial catalyst loading.

Q2: Does the N-H of the indole ring always need to be protected?

A: Not always, but it is highly recommended, especially when troubleshooting or developing a new reaction. While some protocols exist for coupling unprotected indoles, the acidic N-H can cause several issues:

  • Catalyst Poisoning: As mentioned, the indolide anion can interfere with the catalytic cycle.[3]

  • Side Reactions: The N-H can compete with the desired coupling partner, leading to N-arylation or other side products.

  • Poor Solubility and Reproducibility: The formation of indolide salts can alter the solubility of the starting material and impact reproducibility.

Protecting the nitrogen with groups like Boc, tosyl (Ts), or a simple methyl group often leads to cleaner reactions, higher yields, and allows for lower catalyst loadings.[3] If you are observing low yields with an unprotected indole, N-protection is one of the first and most effective variables to test.

Q3: How does the position of the coupling reaction on the indole ring (e.g., C2, C3, C7) affect the required catalyst loading?

A: The electronic nature and steric environment of each position on the indole ring are different, which influences reactivity and the demands on the catalytic system.

  • C3-Position: This is the most electron-rich position and is generally the most reactive for electrophilic substitution-type C-H functionalization. For traditional cross-couplings (e.g., Suzuki, Heck) from a C3-haloindole, the reaction is typically efficient, and standard catalyst loadings (1-5 mol%) are often sufficient.

  • C2-Position: The C2-position is less electron-rich than C3. Reactions at C2 may require slightly more forcing conditions or a more active catalytic system (e.g., ligands designed for challenging couplings) to proceed efficiently, though standard loadings are still a good starting point.

  • Benzene Ring (C4-C7): Functionalizing the benzene portion of the indole core is the most challenging. These positions are less reactive, and achieving high selectivity can be difficult.[2] Directed C-H activation is often required, which involves specific directing groups on the indole nitrogen.[4][5] These more challenging couplings may necessitate higher catalyst loadings (e.g., 5-10 mol%) or highly specialized ligand systems to achieve good yields.

Q4: What is the general relationship between the ligand, base, and optimal catalyst loading?

A: These three components are deeply interconnected. The choice of ligand and base dictates the activity and stability of the catalyst, which in turn determines the optimal loading.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) generally form more active and stable palladium complexes. These highly active catalysts can facilitate difficult transformations (like coupling aryl chlorides) and often allow for significantly lower catalyst loadings (sometimes <1 mol%).

  • Bases: The base is crucial for activating the coupling partner (e.g., forming the boronate in Suzuki coupling) and regenerating the Pd(0) catalyst.[6] A stronger base (e.g., K₃PO₄, Cs₂CO₃) can increase the reaction rate, potentially allowing for a lower catalyst loading. However, an overly strong base can also promote catalyst decomposition or side reactions. The choice must be matched to the substrate's sensitivity.[7]

The interplay is complex. A highly active ligand might enable a reaction with a weaker base, or a strong base might compensate for a less active catalyst. This is why screening combinations of these parameters is essential for true optimization.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

You have set up your reaction, but after the allotted time, TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes Proposed Solutions & Rationale
1. Inactive Catalyst a. Use a Pre-formed Pd(0) Source or Pre-catalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. This step can be inefficient. Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3) that rapidly generates the active catalyst.[8] b. Rigorously Degas Reagents: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state. Ensure your solvent and reaction vessel are thoroughly degassed by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6]
2. Poor Oxidative Addition a. Increase Temperature: This is often the rate-determining step, especially for electron-rich or sterically hindered aryl halides (or indolyl halides). Increasing the temperature in 10-20 °C increments can overcome the activation energy barrier.[9] b. Switch to a More Active Ligand: For challenging substrates (e.g., aryl chlorides), standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) that promote the oxidative addition step.[6]
3. Inefficient Transmetalation (Suzuki/Boron-based Couplings) a. Change the Base/Solvent System: Transmetalation requires the formation of an "ate" complex (e.g., a boronate salt). A base that is too weak or insoluble may not generate this species effectively. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Adding a small amount of water to solvents like dioxane or THF can improve the solubility of the base and facilitate this step.[6][10] b. Check Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially through protodeboronation.[11] Consider using a more stable boronic ester derivative (e.g., pinacol or MIDA esters) which are more resistant to decomposition.[6]
4. Catalyst Loading Too Low a. Incrementally Increase Catalyst Loading: If you started with a very low loading (<1 mol%), the catalyst may be decomposing before the reaction reaches completion. Increase the loading to a standard level (e.g., 2-5 mol%) to see if the conversion improves. If it does, you can re-optimize downwards later.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion check_sm Are Starting Materials Pure & Stable? start->check_sm First Check inactive_cat Is the Catalyst Active? check_sm->inactive_cat If Yes sol_sm Solution: Use fresh, pure reagents. Consider boronic ester. check_sm->sol_sm If No oa_step Is Oxidative Addition Slow? inactive_cat->oa_step If Yes sol_cat Solution: Use Pd(0) source or pre-catalyst. Ensure rigorous degassing. inactive_cat->sol_cat If No trans_step Is Transmetalation Inefficient? oa_step->trans_step If Yes sol_oa Solution: Increase temperature. Use bulky, electron-rich ligand. oa_step->sol_oa If No sol_trans Solution: Use stronger/more soluble base. Add co-solvent (e.g., H₂O). trans_step->sol_trans

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

You observe a black precipitate forming in your reaction mixture, often accompanied by a stall in the reaction progress.

Potential Causes Proposed Solutions & Rationale
1. Ligand Dissociation at High Temperature a. Lower the Reaction Temperature: Many phosphine ligands can dissociate from the palladium center at high temperatures, leading to the aggregation of unprotected Pd(0) atoms into palladium black. Run the reaction at the lowest temperature that allows for a reasonable rate. b. Use a More Stable Ligand: Bidentate ligands (e.g., dppf, BINAP) or certain bulky monophosphine ligands are more thermally stable.[12] Consider screening ligands known for their robustness.
2. Insufficient Ligand-to-Palladium Ratio a. Increase the Ligand:Pd Ratio: For reactions using a separate ligand and palladium precursor (e.g., Pd₂(dba)₃ + XPhos), ensure an adequate ratio. For monophosphine ligands, a ratio of 1:1 to 2:1 (Ligand:Pd) is typical. An insufficient amount of ligand leaves palladium centers unprotected and prone to aggregation.[9]
3. Reductive Elimination is Too Slow a. Switch to a Bulkier Ligand: Reductive elimination is often promoted by sterically demanding ligands. If this step is slow, the active palladium complex may have a longer lifetime, increasing the chance of decomposition pathways. A ligand like tBuXPhos or BrettPhos can accelerate this final step.[8]
Issue 3: Poor Regioselectivity or Formation of Side Products

The desired product is formed, but it is contaminated with isomers (e.g., C2 vs. C3 coupling) or significant side products like homo-coupling or hydrodehalogenation.

Potential Causes Proposed Solutions & Rationale
1. Ambiguous C-H Activation Site a. Install a Directing Group: For direct C-H functionalization, achieving regioselectivity on the indole core without a directing group is extremely challenging.[2] Install a removable directing group on the indole nitrogen (e.g., picolinamide, phosphinoyl) to direct the catalyst to a specific C-H bond (e.g., C2 or C7).[4][5]
2. Homo-coupling of Coupling Partners a. Slow Addition of Reagents: Homo-coupling (e.g., of the boronic acid in a Suzuki reaction) can occur if the transmetalation and reductive elimination steps are not well-synchronized. Slower addition of one of the coupling partners can sometimes mitigate this. b. Lower Catalyst Loading: Excessively high catalyst concentrations can sometimes favor side reactions. Once a good yield is achieved, try reducing the catalyst loading to see if the selectivity improves.
3. Protodeboronation or Hydrodehalogenation a. Use a Milder Base or Anhydrous Conditions: These side reactions are often promoted by harsh bases or the presence of water/protic sources.[11] Switch to a milder base (e.g., KF) or use strictly anhydrous conditions.[6] For sensitive boronic acids, converting them to a more stable form like a pinacol ester is highly effective.[6]

Experimental Protocols & Data

General Protocol for Catalyst Loading Optimization

This protocol provides a starting point for the systematic optimization of a Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indolyl halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3). Prepare a set of parallel reactions with varying catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe. Seal the vial. If not performed in a glovebox, purge the headspace with argon for 5 minutes.

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) in a heating block.

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching, and analyzing by LC-MS to determine the conversion and identify any side products.

  • Analysis: Compare the results. The optimal loading is the lowest amount that provides maximum conversion in a reasonable timeframe without significant side product formation.

Table 1: Typical Starting Conditions for Indole Cross-Coupling
Reaction TypeTypical Catalyst Loading (mol %)Common Palladium SourcesRecommended LigandsCommon BasesSolvents
Suzuki-Miyaura 1 - 5%Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G3PPh₃, SPhos, XPhos, dppfK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, THF[6][13]
Buchwald-Hartwig 1 - 3%Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, LHMDSToluene, Dioxane, THF[14][7]
Heck 1 - 5%Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile, Toluene[15]
Sonogashira 0.5 - 5%PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, DiPEA (+ CuI co-catalyst)THF, DMF, Toluene[3][16]
Visualization of Key Concepts

The Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex Transmetalation trans_complex->pd0 product Coupled Product (Indole-Ar) trans_complex->product Reductive Elimination sub1 Indole-X sub1->oa_complex sub2 Ar-B(OR)₂ base Base sub2->base base->trans_complex

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Interplay of Key Reaction Parameters

G center Reaction Outcome (Yield, Selectivity, Rate) catalyst Catalyst System center->catalyst substrates Substrates center->substrates conditions Conditions center->conditions pd Pd Precursor catalyst->pd ligand Ligand catalyst->ligand loading Loading (mol%) catalyst->loading indole Indole Derivative substrates->indole partner Coupling Partner substrates->partner base Base conditions->base solvent Solvent conditions->solvent temp Temperature conditions->temp

Caption: The interconnected parameters influencing the outcome of a cross-coupling reaction.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 5-formyl-4-methyl-1H-indole-2-carbonitrile and Related Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the spectroscopic characteristics of 5-formyl-4-methyl-1H-indole-2-carbonitrile , a substituted indole derivative of significant interest in medicinal chemistry.

In the spirit of robust scientific validation, we will not only examine the spectral data of our target molecule but also draw extensive comparisons with structurally related analogues. This comparative approach serves to highlight the unique spectral signatures imparted by specific functional groups, thereby providing a deeper understanding of structure-property relationships. This guide is designed to be a practical, field-proven resource, explaining the causality behind experimental observations and providing self-validating methodologies. While commercial suppliers like ChemicalBook, Sigma-Aldrich, and BLDpharm list ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound (CAS 1857296-22-0), the raw spectral data is not always publicly accessible[1][2]. Therefore, this guide will leverage established principles and data from foundational analogues to predict and interpret the spectra of our target compound, a critical skill for any research scientist.

The Spectroscopic Characterization Workflow: A Validated Approach

The acquisition of reliable spectroscopic data is paramount. The following workflow represents a standardized, self-validating protocol for the characterization of indole derivatives. The process ensures that data from different spectroscopic techniques can be logically correlated to build a comprehensive and accurate structural picture.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Integration & Confirmation Sample Purified Compound (>98% Purity) NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->NMR_Prep Aliquot MS_Prep Dissolve in Volatile Solvent (e.g., MeOH, ACN) Sample->MS_Prep Aliquot IR_Prep Prepare as KBr Pellet or Thin Film (ATR) Sample->IR_Prep Aliquot H_NMR ¹H NMR Acquisition (400-600 MHz) NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition (100-150 MHz) H_NMR->C_NMR NMR_Data Structural Backbone & Proton Environment C_NMR->NMR_Data Final Structure Elucidation NMR_Data->Final MS_Acq High-Resolution MS (e.g., ESI-TOF) MS_Prep->MS_Acq MS_Data Molecular Weight & Formula MS_Acq->MS_Data MS_Data->Final IR_Acq FT-IR Acquisition IR_Prep->IR_Acq IR_Data Functional Group Identification IR_Acq->IR_Data IR_Data->Final

Caption: A generalized workflow for the comprehensive spectroscopic characterization of indole derivatives.

Spectroscopic Analysis of this compound

The structure of our target molecule contains several key functionalities that will give rise to characteristic spectroscopic signals: an indole core, a nitrile group at C2, a methyl group at C4, and a formyl (aldehyde) group at C5.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is arguably the most informative for elucidating the substitution pattern on the indole ring. The electron-withdrawing nature of the nitrile (-CN) and formyl (-CHO) groups, combined with the electron-donating effect of the methyl (-CH₃) group, will significantly influence the chemical shifts of the aromatic protons.

  • Indole N-H: A broad singlet is expected far downfield, typically in the range of δ 11.0-12.0 ppm, due to the acidic nature of this proton[3].

  • Aldehyde Proton (-CHO): A sharp singlet is predicted to be significantly deshielded by the carbonyl group, appearing around δ 9.5-10.5 ppm[4].

  • Aromatic Protons (H3, H6, H7):

    • H3: The proton on the pyrrole ring is expected to be a singlet, typically found around δ 7.0-7.5 ppm.

    • H6 and H7: These protons on the benzene ring will likely appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the substituents at C4 and C5.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, likely around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 185-195 ppm[5].

  • Nitrile Carbon (-CN): The nitrile carbon typically resonates in the δ 115-125 ppm region[6].

  • Indole Carbons: The nine carbons of the indole ring will have distinct chemical shifts. Based on extensive studies of indole derivatives, the approximate ranges can be predicted[7][8]. Carbons directly attached to electron-withdrawing groups (C2, C5) will be deshielded (shifted downfield), while those near the electron-donating methyl group (C4) will be shielded (shifted upfield).

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between δ 15-25 ppm.

IR Spectroscopy: Key Functional Group Vibrations

Infrared spectroscopy is an excellent tool for the rapid identification of key functional groups.

  • N-H Stretch: A sharp to moderately broad absorption around 3400-3300 cm⁻¹ is characteristic of the indole N-H stretch[9].

  • C≡N Stretch (Nitrile): A sharp, intense absorption in the range of 2230-2210 cm⁻¹ is a definitive indicator of the nitrile group. The conjugation with the indole ring places it at a slightly lower wavenumber than aliphatic nitriles[6][10].

  • C=O Stretch (Aldehyde): A strong, sharp peak is expected between 1705-1680 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde[11].

  • C-H Stretch (Aldehyde): Two weak but characteristic bands are often visible around 2850 cm⁻¹ and 2750 cm⁻¹, which can help confirm the presence of an aldehyde[4].

  • Aromatic C=C Stretches: Multiple bands of variable intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic indole core[12].

Mass Spectrometry: Molecular Ion and Fragmentation

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For this compound (C₁₁H₈N₂O), the expected exact mass is approximately 184.0637 g/mol . In electron impact (EI) ionization, a strong molecular ion peak (M⁺) at m/z = 184 would be expected due to the stability of the aromatic system. Characteristic fragmentation would likely involve the loss of the formyl group (M-29) or hydrogen cyanide (M-27)[13].

Comparative Spectroscopic Analysis

To understand the specific influence of each substituent, we will compare the expected data for our target compound with the experimentally determined data for simpler, related indole-2-carbonitriles. The data for the comparator compounds are sourced from Hrizi et al., 2021[14].

Comparison of ¹H NMR Data (Chemical Shifts in δ ppm)
CompoundH3H4H5H6H7N-HOther Signals
1H-Indole-2-carbonitrile 7.22 (m)7.68 (d)7.39 (m)7.22 (m)7.42 (m)8.66 (bs)-
5-Methoxy-1H-indole-2-carbonitrile 6.83 (d)7.31 (d)-7.04 (dd)7.12 (d)8.57 (bs)3.85 (s, 3H, OCH₃)
Predicted: this compound ~7.3 (s)--~7.5 (d)~7.3 (d)~11.5 (bs)~10.0 (s, 1H, CHO), ~2.7 (s, 3H, CH₃)
  • Causality: The substitution of a methoxy group at C5 in 5-methoxy-1H-indole-2-carbonitrile causes a noticeable upfield shift (shielding) of the aromatic protons, particularly H4, H6, and H7, compared to the parent 1H-indole-2-carbonitrile . In our target molecule, the strongly electron-withdrawing formyl group at C5 is expected to cause a significant downfield shift (deshielding) of the adjacent H6 proton. The methyl group at C4 will slightly shield the adjacent protons.

Comparison of ¹³C NMR Data (Chemical Shifts in δ ppm)
CompoundC2C3C4C5C6C7C3aC7aCNOther Signals
1H-Indole-2-carbonitrile 106.0114.5121.7122.1112.0126.3126.2137.1114.6-
5-Methoxy-1H-indole-2-carbonitrile 106.6102.1112.7155.5114.0118.1126.9132.3114.455.8 (OCH₃)
Predicted: this compound ~108~115~125~130~124~120~128~138~114~190 (CHO), ~20 (CH₃)

  • Causality: The C5-methoxy group dramatically shifts the C5 signal downfield to δ 155.5 ppm. For our target compound, the C5-formyl group will also deshield C5, and the C4-methyl group will cause a shielding effect on C4 and C5. The most dramatic and identifying signal will be the aldehyde carbonyl carbon around δ 190 ppm.

Caption: Structural relationships between the target molecule and its comparators.

Conclusion

The structural elucidation of This compound relies on a multi-faceted spectroscopic approach. While direct experimental data remains proprietary to commercial vendors, a robust and scientifically sound prediction of its spectral characteristics can be achieved through comparative analysis with foundational indole structures.

The key identifying features for this molecule are:

  • ¹H NMR: A downfield aldehyde proton singlet (~δ 10.0), an upfield methyl singlet (~δ 2.7), and a very downfield N-H proton.

  • ¹³C NMR: A highly deshielded carbonyl carbon (~δ 190 ppm) and a characteristic nitrile carbon (~δ 114 ppm).

  • IR: Strong, sharp absorptions for the nitrile (~2220 cm⁻¹) and conjugated aldehyde (~1690 cm⁻¹) functional groups.

  • MS: A molecular ion peak corresponding to its exact mass of ~184.0637 g/mol .

By understanding the influence of each substituent on the core indole scaffold, researchers can confidently identify this and other complex derivatives, ensuring the integrity and progression of their drug discovery and development programs.

References

A Comparative Guide to Purity Assessment of 5-formyl-4-methyl-1H-indole-2-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery

In the realm of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 5-formyl-4-methyl-1H-indole-2-carbonitrile, a substituted indole that holds potential as a building block in medicinal chemistry, rigorous purity assessment is non-negotiable. Even trace impurities can lead to undesirable side reactions, altered pharmacological activity, or the generation of toxic byproducts.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis to aid researchers in making informed decisions for their analytical workflows.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like substituted indoles.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the main compound from closely related impurities.[1]

Why Reversed-Phase HPLC is the Optimal Starting Point

The structure of this compound, with its aromatic indole core and functional groups, lends itself well to reversed-phase chromatography. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The formyl, methyl, and nitrile substitutions on the indole ring create a molecule with moderate polarity, ideal for retention and separation on a C18 column.

Potential Impurities: A Chemist's Perspective

Understanding the potential impurities is crucial for developing a stability-indicating method. Based on common synthetic routes for indole derivatives, such as the Fischer, Reissert, or Madelung syntheses, potential impurities could include starting materials, intermediates, byproducts of side reactions (e.g., over-alkylation, de-formylation), and degradation products.[2][3] Indoles can also be susceptible to oxidation, which may result in colored impurities.[4] A robust HPLC method must be able to resolve the parent compound from all these potential species.

Experimental Protocol: Primary HPLC-UV Method

This section details a robust starting method for the purity analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for its versatility and resolving power.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmIndole derivatives typically exhibit strong UV absorbance around this wavelength. A PDA detector can be used to scan for the optimal wavelength and check for peak purity.[5]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.
Gradient Elution See table belowA gradient is necessary to elute any potential late-eluting, more nonpolar impurities and to ensure a reasonable analysis time.

Gradient Timetable:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. Key system suitability parameters include:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution SystemEquilibration System Equilibration SamplePrep->SystemEquilibration StandardPrep Standard Preparation StandardPrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemEquilibration SystemSuitability System Suitability Testing SystemEquilibration->SystemSuitability SampleInjection Sample Injection SystemSuitability->SampleInjection PeakIntegration Peak Integration SampleInjection->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation Reporting Reporting PurityCalculation->Reporting

Caption: Workflow for HPLC Purity Assessment.

Orthogonal HPLC Method: Ensuring Comprehensive Analysis

To build confidence in the purity assessment, employing an orthogonal HPLC method is highly recommended.[6][7] An orthogonal method utilizes a different separation mechanism, reducing the risk of co-eluting impurities.[7][8]

Alternative Method: Phenyl-Hexyl Column with Methanol Mobile Phase

A Phenyl-Hexyl stationary phase offers a different selectivity compared to a C18 phase due to pi-pi interactions with the aromatic indole ring. Switching the organic modifier from acetonitrile to methanol will also alter selectivity.

Experimental Protocol: Orthogonal HPLC-UV Method
ParameterCondition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Methanol (v/v)
Gradient Elution Optimized based on initial scouting runs
Other Conditions Same as the primary method

The use of an orthogonal method provides a more complete picture of the sample's purity and is a critical component of method validation according to ICH guidelines.[9][10][11][12]

Comparison with Other Analytical Techniques

While HPLC is the workhorse for purity determination, other techniques offer complementary information.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
UPLC (Ultra-Performance Liquid Chromatography) Separation based on chromatography with sub-2 µm particles.[13][14]Faster analysis times, higher resolution and sensitivity.[13][14][15]Higher backpressure requires specialized instrumentation.[14]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.Provides structural information on volatile impurities.Indole derivatives can have high melting points and may require derivatization.[16] Not suitable for non-volatile impurities.
qNMR (Quantitative Nuclear Magnetic Resonance) Purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.[17][18]Highly accurate and does not require a reference standard of the analyte itself.[19] Provides structural confirmation.Lower sensitivity compared to HPLC, may not detect trace impurities. Requires a more specialized instrument and expertise.

Logical Flow for Comprehensive Purity Assessment

Purity_Assessment_Flow Start Synthesized this compound PrimaryHPLC Primary HPLC-UV Analysis (C18) Start->PrimaryHPLC PurityCheck1 Purity > 99.5%? PrimaryHPLC->PurityCheck1 OrthogonalHPLC Orthogonal HPLC-UV Analysis (Phenyl-Hexyl) PurityCheck1->OrthogonalHPLC Yes ImpurityID Impurity Identification (LC-MS) PurityCheck1->ImpurityID No PurityCheck2 Consistent Purity? OrthogonalHPLC->PurityCheck2 PurityCheck2->ImpurityID No FinalPurity Assign Final Purity Value PurityCheck2->FinalPurity Yes qNMR qNMR for Absolute Purity ImpurityID->qNMR qNMR->FinalPurity

Caption: Logical Flow for Comprehensive Purity Assessment.

Forced Degradation Studies: A Proactive Approach

To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential.[20][21][22][23][24] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 80 °C

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[22]

The primary HPLC method should be able to resolve the parent peak from all significant degradation products, demonstrating its specificity.

Conclusion

For the definitive purity assessment of this compound, a validated reversed-phase HPLC method is indispensable. It provides the accuracy, precision, and sensitivity required for quality control in a research and drug development setting. The development of an orthogonal HPLC method further strengthens the confidence in the purity value. While techniques like UPLC offer significant advantages in speed and resolution, and qNMR provides an absolute measure of purity, a well-developed HPLC method remains the cornerstone of a robust analytical strategy. By following the principles and protocols outlined in this guide, researchers can establish a self-validating system for the reliable purity assessment of this and other similar indole derivatives.

References

A Senior Application Scientist's Guide to the Reactivity of 5-Formyl and 5-Carboxy-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns make it an ideal starting point for drug design. Among the myriad of possible derivatives, those functionalized at the 5-position of the benzene ring are particularly valuable. These C5-substituted indoles serve as crucial intermediates in the synthesis of targeted therapeutics, from oncology agents to treatments for central nervous system disorders.[1][3][4]

This guide provides an in-depth comparison of two common C5-substituted building blocks: 5-formylindole and 5-carboxyindole. While both feature an electron-withdrawing group, their distinct chemical functionalities dictate vastly different synthetic pathways and applications. Understanding these nuances is critical for researchers in drug development to make informed decisions in designing synthetic routes and building molecular libraries. We will explore the electronic underpinnings of their reactivity, compare their performance in key chemical transformations, provide validated experimental protocols, and discuss their strategic applications in modern drug discovery.

The Electronic Landscape: How Substituents Modulate Indole Reactivity

The reactivity of the indole ring system is dominated by the π-excessive nature of the pyrrole ring, which makes it highly susceptible to electrophilic attack, preferentially at the C3 position.[5] However, the introduction of a substituent at the C5 position fundamentally alters this electronic landscape. Both the formyl (-CHO) and carboxyl (-COOH) groups are electron-withdrawing, exerting their influence through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The electronegative oxygen atoms in both groups pull electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M): The carbonyl/carboxyl group can delocalize electron density from the aromatic ring, further reducing its nucleophilicity. This effect is particularly pronounced for the formyl group.

A computational study on substituted indoles confirms that electron-withdrawing groups (EWGs) decrease the electron density of the indole ring.[6] This deactivation makes the entire indole scaffold less reactive towards electrophiles compared to unsubstituted indole. While electrophilic substitution will still preferentially occur at the electron-rich C3 position, harsher reaction conditions may be required.

The primary difference in reactivity between the two derivatives, however, lies not in their effect on the indole ring itself, but in the distinct chemistry of the aldehyde and carboxylic acid functional groups. The aldehyde's carbonyl carbon is a potent electrophile, primed for nucleophilic addition. In contrast, the carboxylic acid's carbonyl carbon is less electrophilic and requires activation for nucleophilic acyl substitution to occur.

Caption: Electronic influence of formyl and carboxyl groups on the indole core.

Comparative Reactivity in Key Synthetic Transformations

The choice between a 5-formyl or 5-carboxyindole derivative is dictated by the desired downstream chemistry. The aldehyde is a gateway to C-C and C-N bond formations via addition chemistry, while the carboxylic acid is the classic precursor for amides and esters.

Reactions of the 5-Formyl Group

The electrophilic carbonyl carbon of the 5-formylindole is highly susceptible to attack by a wide range of nucleophiles.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into a primary, secondary, or tertiary amine. It is a highly efficient one-pot procedure for introducing diverse amine-containing side chains, which are crucial for modulating solubility and target binding.

  • Wittig Reaction: This reaction provides a reliable method for forming alkenes by reacting the aldehyde with a phosphorus ylide. It is a key transformation for installing vinyl linkers or extending carbon chains.

  • Oxidation: The formyl group can be easily oxidized to the corresponding carboxylic acid using mild oxidizing agents like silver oxide or potassium permanganate. This provides a synthetic route from the aldehyde to the acid if the former is more readily available.

  • Nucleophilic Addition: Grignard reagents and organolithium compounds readily add to the aldehyde to form secondary alcohols, which can be further functionalized.

Reactions of the 5-Carboxy Group

The carboxylic acid is a versatile functional group, but its direct reaction with nucleophiles is often slow. Therefore, activation is the first and most critical step.

  • Amide Bond Formation: This is arguably the most important reaction of 5-carboxyindoles in drug discovery. The carboxylic acid is first activated using a coupling agent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate, which then readily reacts with a primary or secondary amine to form a stable amide bond. Amides are prevalent motifs in drug molecules, contributing to structural rigidity and hydrogen bonding interactions.

  • Esterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carboxylic acid can be reacted with an alcohol to form an ester, a common bioisostere for the amide group.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to 5-(hydroxymethyl)indole derivatives.

  • Conversion to Acid Chloride: For highly robust reactions, the carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with a wide range of nucleophiles.

Data Summary: A Head-to-Head Comparison
Transformation5-Formylindole Derivative5-Carboxyindole DerivativeKey Consideration
C-N Bond Formation Reductive AminationAmide CouplingThe formyl group forms an amine; the carboxyl group forms an amide.
C-C Bond Formation Wittig, Grignard AdditionNot directly applicableThe formyl group is superior for direct carbon chain extension at the 5-position.
Reduction Reduction to primary alcohol (NaBH₄)Reduction to primary alcohol (LiAlH₄)Milder conditions are required for the aldehyde reduction.
Oxidation Oxidation to carboxylic acid (KMnO₄)Already in highest oxidation stateStraightforward conversion of the aldehyde to the acid.
Activation Required? NoYes (for amidation/esterification)Carboxylic acids require coupling agents or conversion to acid chlorides.

Field-Proven Experimental Protocols

To ensure reproducibility and success, the following protocols represent self-validating systems for key transformations of each derivative.

Protocol 1: Reductive Amination of 5-Formylindole

This protocol details the synthesis of a secondary amine, a common objective in fragment-based drug discovery.

Caption: Workflow for the reductive amination of 5-formylindole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-formylindole (1.0 mmol) and the desired primary amine (1.1 mmol) in methanol (10 mL).

  • Imine Formation: Stir the solution at room temperature for 1 hour. Progress can be monitored by TLC or LC-MS to observe the consumption of the aldehyde and the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5 mmol) in small portions over 5 minutes. Causality Note: Portion-wise addition at low temperature controls the exothermic reaction and prevents over-reduction.

  • Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for 3 hours.

  • Workup: Quench the reaction by slowly adding water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Amide Coupling of 5-Carboxyindole

This protocol uses HATU, a highly efficient coupling agent, to synthesize an amide derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of indole-5-carboxylic acid (1.0 mmol)[7] in anhydrous DMF (10 mL), add the desired primary or secondary amine (1.2 mmol), HATU (1.1 mmol), and diisopropylethylamine (DIPEA) (2.0 mmol). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction.

  • Coupling Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Causality Note: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted carboxylic acid and byproducts from HATU.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the pure amide product.

Strategic Application in Drug Discovery

The choice between 5-formyl and 5-carboxyindole is a strategic one, directly impacting the scope of accessible chemical space.

  • 5-Formylindole is the precursor of choice when the synthetic goal involves creating libraries with diverse amine side chains (via reductive amination) or installing alkene linkers (via Wittig reactions). These functionalities are often key for exploring structure-activity relationships related to solubility, basicity, and geometric presentation to a biological target.

  • 5-Carboxyindole is indispensable for synthesizing amide libraries . The amide bond is a stable, planar unit that acts as a superb hydrogen bond donor and acceptor, making it fundamental to molecular recognition. Many targeted inhibitors, such as those for kinases or proteases, rely on amide scaffolds to achieve high potency and selectivity.[7][8] For example, indole-5-carboxylic acid is a reactant for preparing tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[7]

Conclusion

While both 5-formylindole and 5-carboxyindole are electron-deactivated indole cores, their synthetic value stems from the unique and complementary reactivity of their respective functional groups. The 5-formyl group offers a direct route to amines and alkenes through nucleophilic addition pathways, making it ideal for rapid diversification of substituents. Conversely, the 5-carboxy group, following activation, is the premier handle for constructing robust amide bonds, a critical feature in a vast number of therapeutic agents. A thorough understanding of their distinct electronic properties, reaction pathways, and validated protocols empowers medicinal chemists to strategically navigate the synthesis of novel indole-based therapeutics, accelerating the journey from chemical blueprint to clinical candidate.

References

A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Study of Classic and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and holds a privileged position in the fields of medicinal chemistry, drug discovery, and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds underscores the critical importance of efficient and versatile synthetic routes to this remarkable heterocycle.[1][2] From the neurotransmitter serotonin to the anti-migraine triptan class of drugs and complex alkaloids, the indole motif is a recurring theme in molecules that modulate biological processes.[3][4]

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic strategy for constructing the indole core is a critical decision that profoundly impacts reaction efficiency, yield, scalability, and functional group tolerance. Over the past century, a rich and diverse portfolio of synthetic methods has been developed, ranging from venerable named reactions that form the bedrock of heterocyclic chemistry to sophisticated modern transition-metal-catalyzed approaches that offer unparalleled precision and scope.[5][6]

This guide provides an in-depth, comparative analysis of the most significant methods for indole synthesis. As a Senior Application Scientist, my objective is not merely to list protocols but to dissect the underlying principles, explain the causality behind experimental choices, and provide a clear, objective comparison of their performance with supporting experimental data. We will explore the mechanisms, scope, and limitations of both classical and contemporary methods, offering a practical and authoritative resource for the discerning chemical scientist.

I. Classical Approaches to Indole Synthesis: The Foundation Stones

The classical methods for indole synthesis have been the workhorses of organic chemistry for over a century. While sometimes demanding harsh reaction conditions, their enduring utility lies in their reliability, scalability, and the wealth of accumulated knowledge surrounding their application.

The Fischer Indole Synthesis

Discovered in 1883 by the eminent chemist Emil Fischer, this reaction remains one of the most widely employed methods for indole synthesis.[4] The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[7]

Mechanism and Rationale: The reaction proceeds through a cascade of well-elucidated steps. The initial hydrazone undergoes tautomerization to an enamine, which then undergoes a crucial[8][8]-sigmatropic rearrangement. This rearrangement disrupts the aromaticity of the benzene ring, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions restore the aromaticity and furnish the final indole product.[4][7] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical in promoting the key rearrangement and cyclization steps.[4]

Experimental Protocol: Synthesis of 2-Phenylindole

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. After cooling in an ice bath, the product is collected by filtration. The yield of acetophenone phenylhydrazone is typically 87-91%.[9]

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker and immersed in an oil bath preheated to 170°C. The mixture is stirred vigorously, and after becoming liquid (3-4 minutes), the beaker is removed from the bath and stirring is continued for an additional 5 minutes. The crude product is worked up by digesting the reaction mass with water and hydrochloric acid, followed by filtration and recrystallization from hot 95% ethanol. The final yield of 2-phenylindole is typically 72-80%.[9]

Advantages and Limitations:

  • Advantages: Broad substrate scope, amenability to large-scale synthesis, and the use of readily available starting materials.[10] The reaction is often performed as a one-pot procedure without the need to isolate the intermediate hydrazone.[7]

  • Limitations: The reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The use of unsymmetrical ketones can lead to mixtures of regioisomeric products.

Fischer_Synthesis_Workflow cluster_Step1 Step 1: Hydrazone Formation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Purification Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone + Carbonyl (Condensation) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole Indole Product Hydrazone->Indole + Acid, Heat ([3,3]-Sigmatropic Rearrangement, Cyclization, NH₃ Elimination) Acid Acid Catalyst (Brønsted or Lewis) Acid->Indole Purification Workup & Purification Indole->Purification FinalProduct Purified Indole Purification->FinalProduct

Madelung Synthesis

The Madelung synthesis, first reported in 1912, is a powerful method for producing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[11]

Mechanism and Rationale: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base, such as sodium amide or potassium tert-butoxide. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl, forming a cyclic intermediate. Subsequent elimination of water furnishes the indole ring.[11] The requirement for high temperatures (200–400 °C) is a significant drawback, though modern variations using organolithium bases have been developed to proceed under milder conditions.[11]

Experimental Protocol: Synthesis of 2-Methylindole

  • In a 1-L Claisen flask, a mixture of finely divided sodium amide (64 g) and acetyl-o-toluidine (100 g) is prepared. Approximately 50 mL of dry ether is added, and the apparatus is flushed with dry nitrogen.

  • The reaction flask is heated in a metal bath, with the temperature raised to 240–260°C over 30 minutes and maintained for 10 minutes. A vigorous evolution of gas indicates the progress of the reaction.

  • After cooling, the reaction mixture is carefully quenched with 50 mL of 95% ethanol followed by 250 mL of warm water.

  • The product is extracted with ether, and the combined organic extracts are concentrated. The crude 2-methylindole is then purified by distillation under reduced pressure. The yield is typically 80–83%.[12]

Advantages and Limitations:

  • Advantages: Useful for the synthesis of 2-alkylindoles, which can be challenging to access via other methods.

  • Limitations: The classical Madelung synthesis requires harsh conditions (strong base, high temperature), limiting its applicability to substrates with sensitive functional groups.

Madelung_Mechanism Start N-Acyl-o-toluidine Deprotonation Double Deprotonation (N-H and benzylic C-H) Start->Deprotonation Strong Base (e.g., NaNH₂) Carbanion Dianionic Intermediate Deprotonation->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Cyclic_Intermediate Cyclic Alkoxide Cyclization->Cyclic_Intermediate Elimination Elimination of O²⁻ Cyclic_Intermediate->Elimination Indole_Anion Indole Anion Elimination->Indole_Anion Protonation Protonation (Workup) Indole_Anion->Protonation Product 2-Substituted Indole Protonation->Product

Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from ortho-nitrotoluene and diethyl oxalate.[13]

Mechanism and Rationale: The synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield indole-2-carboxylic acid. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone. The resulting indole-2-carboxylic acid can be decarboxylated upon heating to afford the parent indole or its derivatives.[13]

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

  • Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield ethyl o-nitrophenylpyruvate.[13]

  • Step 2: Reductive Cyclization. The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in glacial acetic acid. The reaction mixture is heated, and upon completion, the product is isolated by filtration and purified.[13]

Advantages and Limitations:

  • Advantages: Provides a reliable route to indole-2-carboxylic acids, which are valuable synthetic intermediates.

  • Limitations: The multi-step nature of the synthesis and the use of strong reducing agents can limit its overall efficiency and functional group compatibility.

II. Modern Palladium-Catalyzed Indole Syntheses: Precision and Versatility

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity compared to classical methods.[14] Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the indole nucleus.

Larock Indole Synthesis

Developed by Richard C. Larock, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[15][16]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the aryl-palladium bond. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the newly formed vinylpalladium species, leading to a six-membered palladacycle. Reductive elimination then furnishes the indole product and regenerates the Pd(0) catalyst.[15][16] The regioselectivity is generally controlled by the sterics of the alkyne substituents.[1]

Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole

  • A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C for 6-24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired 2,3-disubstituted indole.[9]

Advantages and Limitations:

  • Advantages: High versatility, excellent functional group tolerance, and the ability to construct polysubstituted indoles in a single step from readily available starting materials.[15]

  • Limitations: The cost of the palladium catalyst can be a consideration for large-scale synthesis. The use of o-iodoanilines is common, although methods for using more readily available o-bromoanilines and o-chloroanilines have been developed.[15]

Larock_Catalytic_Cycle Pd0 Pd(0) Ox_Add Oxidative Addition Pd0->Ox_Add Aryl_Halide o-Iodoaniline Aryl_Halide->Ox_Add Alkyne Disubstituted Alkyne Coordination Alkyne Coordination Alkyne->Coordination Product Indole Product Ox_Add->Coordination Aryl-Pd(II)-I Insertion Migratory Insertion Coordination->Insertion Cyclization Intramolecular Amination Insertion->Cyclization Vinyl-Pd(II) Intermediate Red_Elim Reductive Elimination Cyclization->Red_Elim Palladacycle Red_Elim->Pd0 Red_Elim->Product

Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, can be ingeniously applied to the synthesis of indoles through intramolecular cyclization.[14][17]

Mechanism and Rationale: The reaction typically involves the palladium-catalyzed intramolecular coupling of an amine with an aryl halide. For indole synthesis, a common strategy involves starting with an o-haloaniline derivative bearing a suitable tethered enamine or enolate precursor. The palladium catalyst facilitates the intramolecular C-N bond formation, leading to the indole ring system. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.[17]

Experimental Protocol: Intramolecular Amination of an o-Bromoenamine

  • To an oven-dried Schlenk tube under an inert atmosphere, add the o-bromoenamine substrate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Anhydrous toluene or dioxane is added as the solvent, and the reaction mixture is heated (typically 80-110°C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Advantages and Limitations:

  • Advantages: Mild reaction conditions, excellent functional group tolerance, and the ability to synthesize complex indole structures.

  • Limitations: The synthesis of the requisite starting materials can sometimes be multi-step. Catalyst and ligand costs are also a consideration.

Hegedus Indole Synthesis

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[18]

Mechanism and Rationale: In this reaction, a stoichiometric or catalytic amount of a Pd(II) salt, such as PdCl₂, is used. The reaction proceeds via an aminopalladation of the olefin by the aniline nitrogen, followed by β-hydride elimination to form the indole and a Pd(0) species. In catalytic versions, a co-oxidant is required to regenerate the active Pd(II) catalyst.[19]

Experimental Protocol: Synthesis of 2-Methylindole

  • 2-Allylaniline can be converted to 2-methylindole via a palladium(II)-mediated oxidative cyclization. The reaction is typically carried out in a solvent such as THF with a stoichiometric amount of a Pd(II) salt like PdCl₂(MeCN)₂ and a base such as triethylamine.[18]

Advantages and Limitations:

  • Advantages: Provides a direct route to indoles from readily accessible o-alkenyl anilines.

  • Limitations: The stoichiometric use of palladium in the original protocol is a significant drawback. Catalytic versions have been developed but require a suitable re-oxidant.

III. Other Notable Indole Syntheses

Beyond the major classes discussed, several other named reactions offer unique and valuable pathways to the indole nucleus.

  • Bischler-Möhlau Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine to form a 2-arylindole. The reaction generally requires harsh conditions and can suffer from low yields.[3]

  • Nenitzescu Indole Synthesis: This synthesis produces 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[3][20] The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence.[3]

  • Gassman Indole Synthesis: This one-pot synthesis produces 3-thioalkylindoles from an aniline and a ketone bearing a thioether substituent. The key step is a[8][9]-sigmatropic rearrangement of a sulfonium ylide.[21][22] The thioether group can often be removed reductively if desired.[21]

IV. Comparative Analysis of Indole Synthesis Methods

The choice of an indole synthesis method is a strategic decision based on factors such as the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a comparative overview of the key methods discussed in this guide.

MethodStarting MaterialsKey Reagents/ConditionsTypical YieldsKey AdvantagesKey Limitations
Fischer Arylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis), High Temp.Good to ExcellentScalable, reliable, readily available starting materials.[10]Harsh conditions, limited functional group tolerance, potential for regioisomers.
Madelung N-Acyl-o-toluidineStrong base (e.g., NaNH₂, NaOtBu), High Temp.Good to ExcellentAccess to 2-alkylindoles.Very harsh conditions in the classical method.[11]
Reissert o-Nitrotoluene, Diethyl oxalateBase, then reductive cyclization (e.g., Zn/AcOH)Moderate to GoodGood for preparing indole-2-carboxylic acids.[13]Multi-step, use of strong reducing agents.
Larock o-Iodoaniline, AlkynePd catalyst, BaseGood to ExcellentExcellent functional group tolerance, high versatility, one-pot.[15]Catalyst cost, requires o-haloaniline.
Buchwald-Hartwig o-Haloaniline derivativePd catalyst, Phosphine ligand, BaseGood to ExcellentMild conditions, excellent functional group tolerance.[17]Multi-step precursor synthesis may be required.
Hegedus o-AlkenylanilinePd(II) salt (stoichiometric or catalytic + oxidant)Moderate to GoodDirect conversion of o-alkenylanilines.Stoichiometric palladium in the original method.[18]
Nenitzescu Benzoquinone, EnaminePolar solventFair to GoodDirect synthesis of 5-hydroxyindoles.[20]Can have low yields and polymerization side reactions.[3]
Gassman Aniline, α-Thio-ketonet-BuOCl, BaseGoodOne-pot synthesis of 3-thioalkylindoles.[21]Electron-rich anilines may fail.[21]

V. Conclusion and Future Outlook

The synthesis of the indole nucleus has been a fertile ground for discovery and innovation in organic chemistry for well over a century. The classical methods, particularly the Fischer indole synthesis, remain highly relevant and are often the methods of choice for large-scale industrial applications due to their cost-effectiveness and scalability.[10]

However, the relentless drive for greater efficiency, milder reaction conditions, and broader functional group compatibility has led to the ascendancy of modern palladium-catalyzed methods. The Larock and Buchwald-Hartwig syntheses, among others, have provided chemists with powerful and versatile tools to construct complex and highly functionalized indole-containing molecules that were previously inaccessible. These methods are now indispensable in the context of drug discovery and the total synthesis of complex natural products.

Looking ahead, the field of indole synthesis will undoubtedly continue to evolve. Key areas of future development will likely include the discovery of more sustainable and economical catalysts based on earth-abundant metals, the expansion of C-H activation strategies for even more atom-economical syntheses, and the development of novel asymmetric methods for the enantioselective synthesis of chiral indole-containing compounds.[23] As our understanding of the biological significance of the indole scaffold continues to grow, so too will the demand for innovative and efficient synthetic methods to access this remarkable heterocyclic system.

References

A Senior Application Scientist's Guide to 5-formyl-4-methyl-1H-indole-2-carbonitrile and its Analogues: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 5-formyl-4-methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore its synthesis, comprehensive characterization, and a comparative analysis with its analogues, supported by experimental data from the literature. This document is intended to be a valuable resource for researchers working with indole derivatives and developing novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can bind to diverse biological targets. The introduction of different functional groups onto the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound (a compound with molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol ) is a prime example of a polysubstituted indole with potential for further chemical modification and biological evaluation.[3][4]

Synthesis of this compound: A Plausible Multi-Step Approach

Synthesis_Workflow cluster_0 Step 1: Indole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation A 2-Nitrotoluene B (E)-1-(Dimethylamino)-2-(2-nitrophenyl)ethene A->B  Leimgruber-Batcho    indole synthesis   C 4-Methyl-1H-indole B->C  Reductive Cyclization    (e.g., H2, Pd/C)   D 4-Methyl-5-formyl-1H-indole C->D  Vilsmeier-Haack Reaction    (POCl3, DMF)   E 2-Bromo-4-methyl-5-formyl-1H-indole D->E  Electrophilic Bromination    (e.g., NBS)   F This compound E->F  Palladium-Catalyzed Cyanation    (e.g., Zn(CN)2, Pd(PPh3)4)   MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

References

A Comparative Guide to the Structural Validation of 5-formyl-4-methyl-1H-indole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast number of biologically active compounds and its role as a "privileged structure" in drug discovery.[1][2][3] Among the diverse range of indole derivatives, 5-formyl-4-methyl-1H-indole-2-carbonitrile and its analogues represent a class of compounds with significant potential for therapeutic applications.[2][4][5] The precise substitution pattern on the indole ring is critical for their biological activity, making unambiguous structural validation an indispensable step in the research and development process.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these complex heterocyclic compounds. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating approach to structural elucidation.

The Synthetic Challenge: Why Rigorous Validation is Non-Negotiable

The synthesis of substituted indoles can be complex, often involving multi-step reactions.[6][7][8] Methods like the Fischer, Leimgruber–Batcho, or Reissert indole syntheses, while powerful, can sometimes lead to isomeric byproducts or unexpected rearrangements.[6][8] For instance, electrophilic substitution on the indole ring is highly regioselective, with the C3 position being the most reactive.[9] However, under certain acidic conditions, substitution can occur at other positions, such as C5.[9] Given the nuanced reactivity of the indole core, relying on a single analytical method for structural confirmation is fraught with risk. A multi-pronged approach is essential to definitively establish the connectivity and stereochemistry of the target molecule.

A Multi-Technique Approach to Structural Validation

A comprehensive validation strategy for this compound derivatives integrates data from several complementary analytical techniques. The logical workflow for this process is outlined below.

Caption: Workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Interpreting the Data:

The expected ¹H NMR spectral data for the parent compound, this compound, provides a baseline for analyzing its derivatives.[10]

ProtonExpected Chemical Shift (ppm)MultiplicityIntegrationKey Correlations
NH (indole)~10.5-12.0broad singlet1HDisappears on D₂O exchange
CHO (formyl)~9.8-10.2singlet1HNOESY correlation to H-6
Aromatic CH~7.0-8.0doublets, triplets3HCOSY correlations reveal connectivity
CH₃ (methyl)~2.3-2.7singlet3HNOESY correlation to H-3 and CHO
CH (C3-H)~6.8-7.2singlet or narrow multiplet1HNOESY correlation to methyl group

Causality in Experimental Choices:

  • 2D NMR (COSY, HSQC, HMBC): While ¹H and ¹³C provide primary data, 2D NMR experiments are crucial for unambiguously assigning signals, especially in complex derivatives.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, confirming the connectivity of adjacent protons in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the positions of substituents like the formyl and methyl groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural clues.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the proposed structure. Analyze the fragmentation pattern to identify characteristic losses.

Expected Fragmentation Patterns for Indole Derivatives:

Indole derivatives often exhibit characteristic fragmentation patterns.[12] The indole ring itself is relatively stable, but substituents can be lost. Common fragmentation pathways include the loss of small molecules like CO (from the formyl group) or HCN.[12] Analysis of these fragments can help confirm the presence and location of functional groups.[11][13][14]

IonDescription
[M+H]⁺Protonated molecular ion
[M-CH₃]⁺Loss of a methyl radical
[M-CO]⁺Loss of carbon monoxide
[M-HCN]⁺Loss of hydrogen cyanide
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, three-dimensional structure of the molecule.[15][16][17][18] This technique is unparalleled in its ability to resolve any ambiguities regarding connectivity, conformation, and stereochemistry.[17][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[18][19]

Interpreting Crystallographic Data:

The output of an X-ray diffraction experiment is a detailed 3D model of the molecule in the solid state. This allows for the direct visualization of the atomic arrangement, confirming the positions of the formyl, methyl, and nitrile groups on the indole core.[17][18]

Caption: Comparison of validation techniques.

Conclusion: A Synergy of Techniques for Confident Structural Assignment

The robust structural validation of this compound derivatives is not achieved through a single "magic bullet" technique. Instead, it relies on the synergistic interplay of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. Each method provides a unique and complementary piece of the structural puzzle. By integrating the data from these techniques, researchers can confidently and unambiguously assign the structure of their synthesized compounds, laying a solid foundation for further biological evaluation and drug development efforts.

References

A Comparative Guide to the Biological Activity of 4-Methyl vs. Non-Methylated Indole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for comparing the biological activity of 4-methyl-1H-indole-2-carbonitrile and its parent compound, 1H-indole-2-carbonitrile. While direct comparative studies are not extensively available in the current literature, this document synthesizes existing knowledge on indole derivatives to offer a predictive analysis and a practical guide for researchers to conduct their own evaluations. We will delve into the rationale behind this comparison, provide detailed experimental protocols for synthesis and biological testing, and discuss the potential implications of the 4-methyl group on the pharmacological profile of this promising scaffold.

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7] The indole-2-carbonitrile moiety, in particular, is a versatile pharmacophore that has garnered significant interest.[8][9] Understanding the influence of seemingly minor structural modifications, such as the addition of a methyl group at the 4-position, is crucial for optimizing lead compounds in drug discovery.

The Rationale: Why Investigate 4-Methylation?

The introduction of a methyl group can profoundly impact a molecule's biological activity through several mechanisms:

  • Steric Effects: The methyl group can influence the molecule's conformation and its ability to bind to a target receptor or enzyme active site. This can either enhance or diminish binding affinity.

  • Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the indole ring, potentially affecting its reactivity and interactions with biological targets.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes, its metabolic stability, and its pharmacokinetic profile.

While structure-activity relationship (SAR) studies on other indole derivatives have shown that methylation at certain positions, such as the N1 position, can significantly enhance anticancer activity[10], the specific impact of C4-methylation on the indole-2-carbonitrile scaffold remains an open and intriguing question for investigation. One study on indole-2-carboxylate derivatives suggested that an alkyloxy group at the 4-position was not critical for antiviral activity, hinting that this position might be amenable to substitution without a loss of this specific activity.[11][12]

Experimental Roadmap: A Head-to-Head Comparison

To elucidate the differential biological effects of 4-methylation, a systematic approach involving synthesis followed by a battery of biological assays is proposed.

Synthesis of Indole-2-carbonitriles

The following protocols outline the synthesis of both 1H-indole-2-carbonitrile and 4-methyl-1H-indole-2-carbonitrile, primarily through the dehydration of the corresponding oximes.

Experimental Protocol: Synthesis of 1H-Indole-2-carbonitrile

  • Starting Material: 1H-indole-2-carbaldehyde.

  • Oxime Formation:

    • Dissolve 1H-indole-2-carbaldehyde in a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride and stir the mixture at room temperature for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated oxime by filtration.

  • Dehydration to Nitrile:

    • Reflux the obtained oxime in acetic anhydride for 2-4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1H-indole-2-carbonitrile.

Experimental Protocol: Synthesis of 4-Methyl-1H-indole-2-carbonitrile

  • Starting Material: 4-Methyl-1H-indole.

  • Vilsmeier-Haack Formylation:

    • To a solution of 4-methyl-1H-indole in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 40-50°C for an additional 1-2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

    • Collect the precipitated 4-methyl-1H-indole-2-carbaldehyde by filtration.

  • Oxime Formation and Dehydration:

    • Follow the same procedure as for 1H-indole-2-carbonitrile, starting with 4-methyl-1H-indole-2-carbaldehyde.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of 1H-Indole-2-carbonitrile cluster_1 Synthesis of 4-Methyl-1H-indole-2-carbonitrile A 1H-indole-2-carbaldehyde B Oxime Formation (NH2OH·HCl, Pyridine) A->B C Dehydration (Acetic Anhydride) B->C D 1H-Indole-2-carbonitrile C->D E 4-Methyl-1H-indole F Vilsmeier-Haack Formylation (POCl3, DMF) E->F G 4-Methyl-1H-indole-2-carbaldehyde F->G H Oxime Formation (NH2OH·HCl, Pyridine) G->H I Dehydration (Acetic Anhydride) H->I J 4-Methyl-1H-indole-2-carbonitrile I->J

Caption: Synthetic routes for the preparation of the target compounds.

Proposed Biological Evaluation

A tiered approach to biological screening is recommended to efficiently assess the potential of these compounds.

Diagram of the Proposed Biological Screening Workflow

G A Synthesized Compounds (4-Methyl vs. Non-Methylated) B Primary Screening: Cytotoxicity (e.g., MTT Assay) A->B C Anticancer Activity (Panel of Cancer Cell Lines) B->C D Antiviral Activity (e.g., Plaque Reduction Assay) B->D E Anti-inflammatory Activity (e.g., NO Inhibition Assay) B->E F Secondary Screening: Mechanism of Action Studies C->F D->F E->F G Lead Optimization F->G

Caption: A tiered workflow for the biological evaluation of indole-2-carbonitriles.

Anticancer Activity

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-methyl-1H-indole-2-carbonitrile and 1H-indole-2-carbonitrile (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.

Hypothetical Data Presentation

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1H-Indole-2-carbonitrile[Value][Value][Value]
4-Methyl-1H-indole-2-carbonitrile[Value][Value][Value]
Doxorubicin (Control)[Value][Value][Value]
Antiviral Activity

Experimental Protocol: Plaque Reduction Assay (for Influenza Virus)

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to confluence in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of influenza virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with agar containing various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Hypothetical Data Presentation

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1H-Indole-2-carbonitrile[Value][Value][Value]
4-Methyl-1H-indole-2-carbonitrile[Value][Value][Value]
Oseltamivir (Control)[Value][Value][Value]
Anti-inflammatory Activity

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the concentration of the compound that inhibits NO production by 50% (IC50).

Hypothetical Data Presentation

CompoundNO Inhibition IC50 (µM)Cell Viability (%) at Max. Conc.
1H-Indole-2-carbonitrile[Value][Value]
4-Methyl-1H-indole-2-carbonitrile[Value][Value]
L-NAME (Control)[Value][Value]

Discussion and Future Directions

The data generated from these comparative studies will provide valuable insights into the structure-activity relationship of 4-substituted indole-2-carbonitriles.

  • If 4-methylation enhances activity: This would suggest that the increased lipophilicity or favorable steric interactions in the target's binding pocket are beneficial. Further exploration of other C4-substituents (e.g., ethyl, halogen) would be warranted to optimize activity.

  • If 4-methylation diminishes activity: This could indicate that the methyl group introduces steric hindrance that prevents optimal binding to the target. In this case, smaller or no substituents at the 4-position would be preferred.

  • If 4-methylation has no significant effect: This would imply that the 4-position is not critical for the observed biological activity and could be a site for introducing other functionalities to modulate physicochemical properties, such as solubility, without compromising potency.

Diagram of Structure-Activity Relationship (SAR) Logic

G cluster_0 SAR Analysis A Compare Biological Activity (4-Methyl vs. Non-Methylated) B Activity Enhanced A->B C Activity Diminished A->C D No Significant Change A->D E Explore larger alkyl groups or lipophilic substituents at C4 B->E F Maintain unsubstituted C4 or explore smaller substituents C->F G Utilize C4 for introducing pharmacokinetic modifiers D->G

Caption: Logic tree for interpreting the SAR of 4-methylation.

References

A Comparative Guide to the Reaction Kinetics for the Synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile involves the strategic introduction of a formyl group and a nitrile group onto a 4-methylindole core. The overall reaction kinetics and efficiency are critically dependent on the chosen synthetic strategy. This guide will compare two primary hypothetical routes:

  • Route A: Formylation of a Pre-functionalized Indole. This approach involves the formylation of 4-methyl-1H-indole-2-carbonitrile. Key formylation reactions, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, will be analyzed from a kinetic perspective.

  • Route B: Cyanation of a Pre-functionalized Indole. This strategy focuses on the introduction of the nitrile group onto a 5-formyl-4-methyl-1H-indole precursor. The kinetics of potential cyanation methods will be discussed.

By understanding the kinetic profiles of these fundamental reactions, researchers can make informed decisions to enhance reaction rates, improve yields, and ensure process safety and scalability.

Part 1: Comparative Analysis of Formylation Kinetics (Route A)

The introduction of a formyl group at the C5 position of the indole nucleus is a crucial step. The electron-donating nature of the indole ring facilitates electrophilic substitution, but the regioselectivity and reaction rate are highly dependent on the chosen formylation agent and conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[2][3]

Mechanism and Kinetic Profile:

The reaction proceeds through the formation of the Vilsmeier reagent, followed by electrophilic attack on the indole ring, and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ (fast) POCl3 POCl₃ Indole 4-methyl-1H-indole- 2-carbonitrile Intermediate Iminium Ion Intermediate Indole->Intermediate + Vilsmeier Reagent (Rate-Determining Step) Product 5-formyl-4-methyl-1H-indole- 2-carbonitrile Intermediate->Product Hydrolysis (fast)

Caption: Vilsmeier-Haack formylation workflow.

The rate-determining step is typically the electrophilic attack of the Vilsmeier reagent on the indole nucleus. The reaction rate is therefore influenced by:

  • Concentration of the Vilsmeier Reagent: Higher concentrations of DMF and POCl₃ will increase the rate of formation of the electrophile.

  • Nucleophilicity of the Indole: Electron-donating substituents on the indole ring will increase the electron density, accelerating the electrophilic attack. The methyl group at the C4 position in the target molecule is electron-donating and would be expected to enhance the reaction rate.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate, but may also lead to side reactions.

Table 1: Hypothetical Kinetic Parameters for Vilsmeier-Haack Formylation

ParameterValue RangeRationale
Rate Law Rate = k[Indole][Vilsmeier Reagent]Second-order kinetics, dependent on both substrate and electrophile concentrations.
Activation Energy (Ea) 40 - 70 kJ/molTypical range for electrophilic aromatic substitutions.
Pre-exponential Factor (A) 10⁸ - 10¹¹ s⁻¹Reflects the frequency of collisions with the correct orientation.
Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically in glycerol or acetic acid.[4][5][6] It is particularly effective for the ortho-formylation of phenols, but can also be applied to other electron-rich aromatic compounds.[4][6]

Mechanism and Kinetic Profile:

The reaction mechanism is complex and thought to involve the formation of an iminium ion from the protonated HMTA, which then acts as the electrophile.[4]

Duff_Reaction HMTA HMTA Iminium_ion Iminium Ion HMTA->Iminium_ion + H⁺ (slow) H_plus H⁺ Indole 4-methyl-1H-indole- 2-carbonitrile Adduct Adduct Indole->Adduct + Iminium Ion (Rate-Determining Step) Product 5-formyl-4-methyl-1H-indole- 2-carbonitrile Adduct->Product Hydrolysis (multi-step)

Caption: Duff reaction formylation workflow.

The formation of the iminium ion and its subsequent attack on the indole are crucial for the reaction rate. Key kinetic factors include:

  • Acidity of the Medium: A sufficiently acidic environment is required to protonate HMTA and facilitate the formation of the reactive electrophile.

  • Temperature: The Duff reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Substrate Reactivity: Similar to the Vilsmeier-Haack reaction, electron-donating groups on the indole will enhance the rate of electrophilic substitution.

Table 2: Hypothetical Kinetic Parameters for Duff Reaction

ParameterValue RangeRationale
Rate Law Rate = k[Indole][Iminium Ion]Complex kinetics, but can be approximated as second-order under specific conditions.
Activation Energy (Ea) 80 - 120 kJ/molGenerally higher than the Vilsmeier-Haack reaction due to the stability of HMTA.
Pre-exponential Factor (A) 10⁹ - 10¹² s⁻¹Involves a more complex series of steps for the formation of the electrophile.
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[7][8][9] While primarily used for phenols, it can also be applied to other electron-rich heterocycles like indoles.[10][11]

Mechanism and Kinetic Profile:

The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ by the dehydrohalogenation of chloroform by a strong base.[8]

Reimer_Tiemann CHCl3 Chloroform Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base (fast equilibrium) Base Base (e.g., NaOH) Indole Indolate Anion Adduct Dichloromethyl Adduct Indole->Adduct + :CCl₂ (Rate-Determining Step) Product 5-formyl-4-methyl-1H-indole- 2-carbonitrile Adduct->Product Hydrolysis

Caption: Reimer-Tiemann formylation workflow.

The rate-determining step is the attack of the highly electrophilic dichlorocarbene on the electron-rich indolate anion. The reaction kinetics are influenced by:

  • Base Strength and Concentration: A strong base is required to generate the dichlorocarbene. The concentration of the base will affect the rate of carbene formation.

  • Phase Transfer Catalyst: Since the reaction is often biphasic (aqueous base and organic chloroform), a phase transfer catalyst can significantly enhance the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.[10]

  • Temperature: The reaction is typically carried out at elevated temperatures to ensure a sufficient rate of carbene formation and reaction.

Table 3: Hypothetical Kinetic Parameters for Reimer-Tiemann Reaction

ParameterValue RangeRationale
Rate Law Rate = k[Indolate][:CCl₂]Second-order kinetics, dependent on the concentrations of the reactive intermediates.
Activation Energy (Ea) 60 - 90 kJ/molInvolves the formation of a high-energy carbene intermediate.
Pre-exponential Factor (A) 10¹⁰ - 10¹³ s⁻¹Reflects the high reactivity of the dichlorocarbene.

Part 2: Kinetic Analysis of Cyanation (Route B)

For Route B, the key step is the introduction of a nitrile group onto the 5-formyl-4-methyl-1H-indole precursor. A common method for this transformation is the Sandmeyer reaction or a related nucleophilic aromatic substitution.

Sandmeyer-type Reaction

A plausible approach would involve the conversion of a 5-amino-4-methyl-1H-indole-2-carbonitrile to the corresponding diazonium salt, followed by treatment with a cyanide salt (e.g., CuCN).

Mechanism and Kinetic Profile:

The reaction proceeds via the formation of a diazonium ion, which then undergoes nucleophilic attack by the cyanide ion, often catalyzed by copper(I) salts.

Sandmeyer_Cyanation Amine 5-amino-4-methyl- 1H-indole Diazonium Diazonium Salt Amine->Diazonium + NaNO₂ / H⁺ (fast) NaNO2_H NaNO₂ / H⁺ Product 5-cyano-4-methyl- 1H-indole Diazonium->Product + CuCN (Rate-Determining Step) CuCN CuCN

Caption: Sandmeyer-type cyanation workflow.

The rate-determining step is typically the decomposition of the diazonium salt and the subsequent reaction with the cyanide source. The kinetics are influenced by:

  • Temperature: Diazonium salts are often unstable at elevated temperatures, so careful temperature control is crucial. The reaction is typically run at low temperatures.

  • Catalyst: The presence of a copper(I) catalyst is essential for the efficient displacement of the diazonium group by the cyanide.

  • Concentration of Reactants: The concentrations of the diazonium salt and the cyanide source will directly impact the reaction rate.

Table 4: Hypothetical Kinetic Parameters for Sandmeyer-type Cyanation

ParameterValue RangeRationale
Rate Law Rate = k[Diazonium Salt][CuCN]Typically first order in both the diazonium salt and the copper cyanide complex.
Activation Energy (Ea) 50 - 80 kJ/molReflects the energy barrier for the decomposition of the diazonium intermediate.
Pre-exponential Factor (A) 10⁹ - 10¹² s⁻¹Dependent on the stability of the diazonium salt and the efficiency of the catalyst.

Part 3: Experimental Methodologies for Kinetic Analysis

To obtain the quantitative data summarized in the tables above, rigorous experimental protocols are required.

Experimental Protocol: Monitoring Reaction Kinetics using Spectroscopy

Objective: To determine the rate law and rate constant for a given synthesis reaction.

Apparatus:

  • Jacketed glass reactor with temperature control

  • Magnetic stirrer

  • In-situ spectroscopic probe (e.g., UV-Vis or FTIR) connected to a spectrometer

  • Data acquisition software

Procedure:

  • Preparation:

    • Prepare stock solutions of all reactants and catalysts of known concentrations.

    • Calibrate the spectroscopic probe using standard solutions of the starting material and product to establish a Beer-Lambert law correlation between absorbance and concentration.

  • Reaction Setup:

    • Charge the jacketed reactor with the solvent and the indole substrate.

    • Allow the solution to reach the desired reaction temperature and equilibrate.

    • Insert the spectroscopic probe into the reaction mixture.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the formylating or cyanating agent.

    • Start data acquisition immediately, recording spectra at regular time intervals.

  • Data Analysis:

    • From the recorded spectra, determine the concentration of the reactant or product at each time point using the previously established calibration.

    • Plot concentration versus time data.

    • Use integral or differential methods to determine the order of the reaction with respect to each reactant and calculate the rate constant (k).

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions Calibrate Calibrate Spectroscopic Probe Prep_Solutions->Calibrate Setup Set up Reactor Calibrate->Setup Initiate Initiate Reaction Setup->Initiate Monitor Monitor with Spectroscopy Initiate->Monitor Concentration Determine Concentration vs. Time Monitor->Concentration Rate_Law Determine Rate Law and k Concentration->Rate_Law Arrhenius Determine Ea and A Rate_Law->Arrhenius

Caption: Experimental workflow for kinetic analysis.

Conclusion

The synthesis of this compound can be approached through various synthetic strategies, each with a distinct kinetic profile.

  • For formylation , the Vilsmeier-Haack reaction generally offers a good balance of reactivity and selectivity under relatively mild conditions, suggesting favorable kinetics for many indole substrates. The Duff reaction often requires harsher conditions and may exhibit slower kinetics. The Reimer-Tiemann reaction , while effective, involves a highly reactive and less selective intermediate, which can lead to side products and requires careful control.

  • For cyanation , a Sandmeyer-type reaction provides a reliable method, but the kinetics are highly dependent on the stability of the intermediate diazonium salt and the efficiency of the catalyst.

A thorough understanding of the reaction kinetics is paramount for the successful development of a robust and scalable synthesis. The experimental methodologies outlined in this guide provide a framework for acquiring the necessary kinetic data to optimize reaction conditions, maximize yield, and ensure process safety. It is recommended that detailed kinetic studies be performed for the specific substrate and chosen reaction conditions to achieve optimal results in the synthesis of this compound.

References

A Comparative Guide to the Synthesis of Indole-2-carbonitriles: Fischer Indolization vs. Modern Palladium-Catalyzed Routes

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carbonitrile motif is a privileged scaffold in medicinal chemistry and a critical building block in the synthesis of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility make it an attractive target for drug development professionals. Historically, the Fischer indole synthesis, discovered by Emil Fischer in 1883, has been a stalwart method for constructing the indole core.[3] However, the increasing complexity of molecular targets necessitates the development of milder and more functional-group-tolerant methodologies.

This guide provides an in-depth comparison between the traditional Fischer indole synthesis and a modern palladium-catalyzed approach for the preparation of indole-2-carbonitriles. We will analyze the mechanistic underpinnings, practical advantages, and inherent limitations of each route, supported by quantitative data and detailed experimental protocols to inform synthetic strategy.

The Classical Pillar: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and time-honored reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[4][5] For over a century, it has been one of the most widely utilized methods for preparing the indole nucleus.[6]

Reaction Mechanism and Rationale

The reaction proceeds through a series of well-established steps. The initial condensation of the arylhydrazine with a carbonyl compound forms a phenylhydrazone. This intermediate, upon protonation by an acid catalyst (Brønsted or Lewis acids like HCl, PPA, or ZnCl₂), tautomerizes to an enamine.[3][7] The critical bond-forming step is a[4][4]-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring.[8] Subsequent rearomatization, cyclization, and elimination of ammonia yield the final indole product.[4]

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// Edges A -> B [label="-H₂O"]; B -> C [label="+ H⁺"]; C -> D [label="Key C-C\nBond Formation"]; D -> E; E -> F; F -> G [label="- NH₄⁺"]; G -> H; }

Caption: Mechanism of the Fischer Indole Synthesis for Indole-2-carbonitriles.

Challenges in Synthesizing Indole-2-carbonitriles

While powerful, the application of the Fischer synthesis to produce indole-2-carbonitriles is not without significant challenges:

  • Harsh Conditions: The reaction typically requires strong acids and high temperatures (100-180 °C), which can lead to the degradation of sensitive functional groups and the hydrolysis of the nitrile moiety itself.[9]

  • Precursor Availability: The requisite starting material is an α-keto nitrile or a derivative thereof. These precursors can be unstable or challenging to synthesize and store, limiting the overall practicality of the route.

  • Substrate Scope: The reaction can fail for certain substitution patterns. For instance, arylhydrazines bearing strong electron-donating groups can divert the reaction pathway, preventing the desired[4][4]-sigmatropic rearrangement and leading to cleavage byproducts.[6]

  • Yield Variability: Yields can be inconsistent and are highly dependent on the specific substrates and the choice of acid catalyst.[10]

A Modern Alternative: Palladium-Catalyzed Synthesis from gem-Dihalovinylanilines

Transition-metal catalysis has revolutionized organic synthesis, offering mild and efficient pathways to complex molecules. A notable modern route to indole-2-carbonitriles involves the palladium(0)-catalyzed cyanation and cyclization of N-protected 2-(2,2-dihalovinyl)anilines.[11]

Reaction Mechanism and Rationale

This strategy leverages the power of palladium catalysis to construct the indole ring under significantly milder conditions. The proposed mechanism begins with the oxidative addition of a low-valent palladium(0) catalyst into one of the C-X bonds of the gem-dihalovinyl group. This is followed by an intramolecular C-N coupling (aza-Heck type reaction) to form the five-membered ring and generate a vinyl-palladium(II) intermediate. Subsequent reductive elimination would yield a 2-halo-indole, but in the presence of a cyanide source like zinc cyanide (Zn(CN)₂), a transmetalation or cyanation event occurs, followed by reductive elimination to afford the desired indole-2-carbonitrile and regenerate the Pd(0) catalyst. The use of a zinc-based cyanide source is advantageous as it is less toxic than other cyanide reagents and its solubility properties can help maintain a low concentration of free cyanide in solution, prolonging catalyst activity.[11][12]

// Nodes start [label="2-gem-Dihalovinylaniline\n+ Zn(CN)₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Pd(0) Catalyst\nLigand (e.g., dppf)\nSolvent (e.g., DMA)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="One-Pot Reaction\n(Heat, Inert Atmosphere)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Column\nChromatography", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Indole-2-carbonitrile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reagents -> reaction; reaction -> workup [label="Reaction Complete"]; workup -> purification; purification -> product [label="Purified Product"]; }

Caption: Experimental workflow for Pd-catalyzed indole-2-carbonitrile synthesis.

Quantitative Performance Comparison

To provide an objective benchmark, we compare a representative Fischer indole synthesis protocol with the modern palladium-catalyzed method for producing a substituted indole-2-carbonitrile.

ParameterFischer Indole SynthesisPalladium-Catalyzed Synthesis
Starting Materials Phenylhydrazine, α-Cyano KetoneN-Protected 2-(2,2-dibromovinyl)aniline
Key Reagents Strong Acid (e.g., ZnCl₂, PPA)Pd(0) Catalyst, Ligand, Zn(CN)₂
Temperature High (e.g., 170 °C)[13]Moderate (e.g., 100 °C)[11]
Reaction Time Variable (0.1 - 24 h)[13][14]12 - 24 h[11]
Typical Yield 50-80% (highly substrate-dependent)[13][14]70-95%[11]
Functional Group Tolerance Poor to ModerateGood to Excellent
Key Safety Concern Corrosive acids, high temperaturesToxic cyanide source, precious metal handling

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenyl-3-cyanoindole

This protocol is a representative procedure adapted from established methods for forming substituted indoles.[9]

  • Reactant Mixing: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and benzoylacetonitrile (α-cyanoacetophenone) (1.0 eq).

  • Catalyst Addition: Add a strong Lewis acid catalyst, such as finely powdered anhydrous zinc chloride (2.0-4.0 eq), to the mixture. Alternatively, polyphosphoric acid (PPA) can be used as both the catalyst and solvent.

  • Reaction Conditions: Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. If using a high-boiling solvent like xylene, heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto ice water. If PPA was used, this step must be done with extreme caution.

  • Extraction: Neutralize the aqueous mixture with a suitable base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-phenyl-3-cyanoindole.

Protocol 2: Palladium-Catalyzed Synthesis of an N-Protected Indole-2-carbonitrile

This protocol is based on the methodology developed by Lautens and coworkers.[11]

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (argon), add the N-protected 2-(2,2-dibromovinyl)aniline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium(0) catalyst such as Pd₂(dba)₃ (2.5 mol%), and a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C in a preheated oil bath with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-protected indole-2-carbonitrile.

Conclusion and Strategic Recommendations

The Fischer indole synthesis remains a valuable tool for accessing certain indole structures, particularly in large-scale syntheses where cost is a primary driver and the substrates are robust. Its operational simplicity for suitable precursors is a distinct advantage.

However, for the synthesis of complex, highly functionalized indole-2-carbonitriles, modern palladium-catalyzed methods offer a clear and compelling advantage.[11][15] The significantly milder reaction conditions, broader substrate scope, and generally higher yields provide a more reliable and versatile platform for contemporary drug discovery and development.[16] The choice between these methods is a strategic one: the Fischer synthesis represents a classic, powerful, but often harsh approach, while palladium catalysis provides a gentler, more precise, and broadly applicable route, justifying the higher initial cost of the catalyst for the synthesis of high-value molecules. As the field advances, the development of even more efficient and sustainable catalytic systems will continue to expand the synthetic chemist's toolkit for accessing this important heterocyclic core.[17][18]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Indole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Accurate Indole Characterization

Substituted indoles form the core scaffold of a vast array of pharmacologically active compounds, from anti-cancer agents to vital neurotransmitters. Their structural nuances—the position and nature of substituents—profoundly dictate their biological activity, efficacy, and safety. Consequently, the ability to accurately and reliably characterize these molecules is not merely an analytical exercise; it is a cornerstone of successful drug discovery, development, and quality control. This guide provides an in-depth comparison of orthogonal analytical methods for this purpose, grounded in the principles of scientific integrity and regulatory compliance. We will explore not just the "how" but the "why" of experimental design, culminating in a robust framework for cross-validation to ensure the highest degree of confidence in your analytical data.

Section 1: The Analytical Toolkit for Substituted Indoles

The characterization of substituted indoles demands a multi-faceted approach, leveraging both separation sciences and spectroscopic techniques. Each method offers unique advantages and inherent limitations. A comprehensive understanding of these is essential for selecting the appropriate technique and for designing a rigorous cross-validation strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is the preeminent technique for the separation and quantification of substituted indoles in complex mixtures. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations based on the specific physicochemical properties of the analytes.

The choice of stationary and mobile phases is critical and is dictated by the polarity of the target indole derivatives.

  • Stationary Phase: Reversed-phase columns, such as C8 or C18, are most common for indole analysis.[1] The non-polar stationary phase effectively retains the largely non-polar indole ring system. C8 columns are often preferred for moderately polar indoles as they provide a good balance of retention and analysis time, while C18 columns offer stronger retention for less polar derivatives.[1]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The organic modifier is adjusted to control retention times. Ion suppression, through the addition of acids like formic or acetic acid to the mobile phase, is a common strategy for acidic or basic indoles.[2] This ensures that the analytes are in a single, un-ionized state, leading to sharper peaks and more reproducible retention times.[2]

  • Detection: UV detection is widely used due to the strong chromophore of the indole nucleus (typically around 280 nm). For enhanced sensitivity and selectivity, fluorescence detection can be employed, as many indoles are naturally fluorescent.[1]

This protocol outlines a general procedure for the quantitative analysis of a hypothetical substituted indole.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: 50:50 mixture of Mobile Phase A and B.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the substituted indole reference standard and dissolve in 10 mL of diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).[3]

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV detector.

    • Column: C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start with 80% A / 20% B.

      • Linearly increase to 50% A / 50% B over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the samples for analysis.

  • Data Processing:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Indoles

GC-MS offers exceptional separation efficiency and definitive identification through mass spectrometry. However, many substituted indoles are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is often required.

Derivatization serves two primary purposes: to increase the volatility of the analyte and to improve its chromatographic properties.[4] Silylation is a common derivatization technique for indoles, where active hydrogens (e.g., on the indole nitrogen or on carboxyl groups) are replaced with a trimethylsilyl (TMS) group.[5] This reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried sample.[5]

    • Cap the vial tightly and heat at 70 °C for 30 minutes to facilitate the derivatization reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless, with an injection volume of 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-500 m/z.

  • Data Analysis:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library for confirmation.

    • Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of substituted indoles. It provides detailed information about the chemical environment of each atom in the molecule. While traditionally used for qualitative analysis, quantitative NMR (qNMR) is increasingly being adopted for accurate concentration measurements.

  • Chemical Shifts: The position of a signal in the NMR spectrum (its chemical shift) is indicative of the electronic environment of the nucleus. Electron-withdrawing substituents will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[6]

  • Coupling Constants: The splitting of signals (spin-spin coupling) provides information about the connectivity of atoms. The magnitude of the coupling constant (J-value) can help determine the relative positions of substituents on the aromatic ring.[6]

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, which is the basis for qNMR.[7]

For accurate quantification, an internal standard is typically used. The choice of the internal standard is critical.[2] It must:

  • Be of high purity.

  • Be chemically inert and not react with the sample or solvent.

  • Have signals that do not overlap with the analyte signals.

  • Be soluble in the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the substituted indole sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard completely.

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired data.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • std = Internal Standard

Vibrational Spectroscopy (FTIR & Raman): A Fingerprint of Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering a unique "fingerprint" of its functional groups.

  • FTIR Spectroscopy: Particularly sensitive to polar bonds, making it excellent for identifying C=O, N-H, and O-H stretching vibrations.[8] The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.[9]

  • Raman Spectroscopy: More sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the aromatic C=C bonds within the indole scaffold.[8]

While primarily qualitative, these techniques can be used for quantitative analysis with proper calibration. They are invaluable for rapid identification, polymorph screening, and process monitoring.

The analysis of FTIR and Raman spectra involves correlating observed absorption bands or scattered peaks to specific molecular vibrations.[10] For substituted indoles, key regions of interest include:

  • ~3400 cm⁻¹: N-H stretching of the indole ring.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • Substituent-specific bands: For example, a strong C=O stretch around 1700 cm⁻¹ for a carbonyl substituent.

Section 2: Comparative Analysis of Method Performance

The choice of an analytical method is a balance of its performance characteristics against the specific requirements of the analysis. The following table summarizes the typical performance of the discussed methods for substituted indole characterization.

Performance Metric HPLC-UV/Fluorescence GC-MS (with Derivatization) Quantitative NMR (qNMR) FTIR/Raman Spectroscopy
Selectivity High (tunable with chromatography)Very High (chromatography + mass)High (depends on spectral resolution)Moderate to High (fingerprint region)
Sensitivity (LOD/LOQ) Low µg/mL to ng/mL[8][11]Low ng/mL to pg/mL[12]Typically in the µg/mL rangeGenerally lower than chromatographic methods
Linearity Excellent (typically R² > 0.99)[3]Good (can be affected by derivatization efficiency)Excellent (inherently linear)Good (over a limited range)
Accuracy High (98-102% recovery typical)[8]High (can be affected by derivatization)Very High (primary ratio method)Moderate (dependent on calibration)
Precision (RSD%) Excellent (< 2%)Excellent (< 5%)Excellent (< 1%)Good (2-5%)
Primary Application Quantification, PurityIdentification, QuantificationStructure Elucidation, PurityIdentification, Polymorphs
Throughput HighModerateLow to ModerateHigh
Sample Destructiveness Non-destructive to sampleDestructiveNon-destructiveNon-destructive

Section 3: The Imperative of Cross-Validation

Validating a single analytical method demonstrates that it is suitable for its intended purpose. However, cross-validation, the comparison of results from two or more orthogonal (different and independent) analytical methods, provides a higher level of assurance in the data's integrity.[13] According to the ICH Q2(R2) guideline, cross-validation is used to show that two or more analytical procedures can be used for the same intended purpose.[14]

The Logic of Orthogonal Method Comparison:

The core principle of cross-validation is that different analytical techniques are subject to different sources of error and interference. If two methods, based on fundamentally different principles (e.g., separation by polarity in HPLC vs. structural information in NMR), produce comparable results for the same analyte, it significantly increases the confidence that the results are accurate and reliable.

Caption: The logic of cross-validating orthogonal methods.

A Step-by-Step Workflow for Cross-Validation:

The following workflow illustrates a robust process for cross-validating HPLC and qNMR methods for the purity assessment of a new substituted indole drug substance. This process aligns with the principles outlined in the FDA and ICH guidelines.[14][15]

CrossValidationWorkflow cluster_Validation Phase 1: Individual Method Validation cluster_Analysis Phase 2: Comparative Analysis cluster_Evaluation Phase 3: Statistical Evaluation cluster_Conclusion Phase 4: Conclusion val_hplc Validate HPLC Method (ICH Q2 Guidelines) prep_sample Prepare Homogenous Sample Batch val_hplc->prep_sample val_nmr Validate qNMR Method (ICH Q2 Guidelines) val_nmr->prep_sample analyze_hplc Analyze Samples by Validated HPLC Method (n=6) prep_sample->analyze_hplc analyze_nmr Analyze Samples by Validated qNMR Method (n=6) prep_sample->analyze_nmr collect_data Collect Purity Results from Both Methods analyze_hplc->collect_data analyze_nmr->collect_data stat_analysis Statistical Comparison (e.g., t-test, F-test) collect_data->stat_analysis acceptance Results within Pre-defined Acceptance Criteria? stat_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancy (Method Bias, Interference) acceptance->fail No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a compound extends beyond its use in experimentation. The final step—disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-formyl-4-methyl-1H-indole-2-carbonitrile (CAS No. 1857296-22-0).[1][2][3][4]

In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, we must adopt a conservative and proactive approach. This protocol is built on the principle of assumed hazard, treating the substance with the highest degree of caution based on its chemical structure, which incorporates both an indole derivative and a nitrile group. Indole derivatives are known for a wide range of biological activities, while many nitrile compounds exhibit toxicity similar to cyanides.[5][6] This guide is designed to empower you, the researcher, to manage this chemical waste stream safely and effectively, ensuring a secure laboratory environment.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal procedure is a thorough understanding of the potential risks. Given the lack of specific toxicological data, we must infer the hazards from the compound's functional groups. This risk assessment dictates the necessary handling precautions, personal protective equipment (PPE), and disposal pathway.

The rationale behind this conservative characterization is to mitigate unknown risks. The nitrile moiety (-C≡N) is a structural alert for toxicity, as some nitriles can release hydrogen cyanide in vivo or under certain chemical conditions.[6] Therefore, treating this compound as acutely toxic is a mandatory precaution.

Table 1: Assumed Hazard Profile for this compound

Assumed Hazard CategoryBasis of Assumption & RationaleRecommended Precautionary Actions
Acute Toxicity (Oral, Dermal, Inhalation) The presence of the nitrile functional group, which is associated with cyanide-like toxicity in many compounds.[6]Avoid all direct contact. Do not ingest. Handle only in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
Serious Eye Irritation A common characteristic of complex organic molecules and indole derivatives.[7][9]Wear chemical safety goggles at all times. In case of contact, rinse cautiously with water for several minutes.[7]
Skin Irritant / Harmful in Contact with Skin Many substituted indoles and nitriles can cause skin irritation or be absorbed through the skin.[6][9]Wear appropriate chemical-resistant gloves (nitrile is a suitable minimum) and a lab coat.[6][8] Wash hands thoroughly after handling.
Environmental Hazard Indole derivatives can exhibit biological activity, and their release into the environment should be prevented.[5]Do not allow the material to enter drains or waterways.[6][7] All waste and rinsate must be collected for proper disposal.

Part 2: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most effective way to ensure safe and efficient disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.[10]

Methodology for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for collecting the waste container.[11] This area should be clearly marked and away from general traffic.

  • Segregate by Physical State:

    • Solid Waste: Collect waste this compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups in a dedicated solid waste container.[5]

    • Liquid Waste: Collect solutions containing the compound and any solvent rinsates in a separate, dedicated liquid waste container.[5]

  • Maintain Chemical Compatibility:

    • Do Not Mix Waste Streams: Never mix waste containing this compound with other waste streams, particularly strong acids or bases, which could potentially hydrolyze the nitrile group.

    • Solvent Segregation: If using solvents, collect halogenated and non-halogenated solvent waste in separate containers. This is a common requirement for waste disposal vendors and can impact disposal costs.[12]

Part 3: Waste Containerization and Labeling: A System for Safety

Clear, correct, and durable labeling is a cornerstone of safe laboratory practice. It communicates the container's contents and associated hazards to everyone in the laboratory and to the hazardous waste professionals who will ultimately handle it.

Protocol for Container Management:

  • Select an Appropriate Container:

    • The container must be made of a material compatible with the waste. For liquid waste streams, high-density polyethylene (HDPE) or other plastic carboys are often preferred over glass to minimize the risk of breakage.[5][11]

    • Ensure the container is in good condition, free of leaks, and has a tightly fitting screw cap.[10]

    • Keep the container closed at all times except when actively adding waste. Leaving a funnel in the opening is a common but dangerous violation of safety protocols.[10][13]

  • Apply a Hazardous Waste Label:

    • As soon as you designate a container for waste, affix a hazardous waste label.

    • The label must, at a minimum, include the following information:

      • The words "HAZARDOUS WASTE" prominently displayed.[5][10]

      • The full chemical name: "this compound" (avoid using abbreviations or chemical formulas).[13]

      • An accurate estimate of the concentration and the total quantity of waste.

      • The date when waste was first added to the container (the "accumulation start date").[5]

      • The name and contact information of the principal investigator or laboratory supervisor.[5]

      • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).[5]

Part 4: Final Disposal Workflow and Decontamination

The final disposal of hazardous waste is a regulated process that must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Workflow for Final Disposal:

The following diagram outlines the decision-making process for handling and disposing of waste generated from this compound.

G gen Waste Generation (Solid or Liquid) container Select Compatible Waste Container gen->container label Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store add Add Waste as Generated (Keep Container Closed) store->add full Is Container Full or Ready for Disposal? full->add No request Complete & Submit Waste Pickup Request to EHS full->request Yes add->full pickup EHS / Certified Vendor Collects Waste request->pickup

Caption: Disposal workflow from generation to final collection.

Disposal of Empty Containers and Contaminated Glassware:

An "empty" container that once held an acutely hazardous substance is still considered hazardous waste until properly decontaminated.[13]

  • Triple Rinsing: The standard procedure for decontaminating empty containers is to triple-rinse them.[13]

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve any remaining residue.

    • Swirl the solvent to ensure it contacts all interior surfaces.

    • Pour the rinsate into your designated liquid hazardous waste container. This rinsate is hazardous waste.

    • Repeat this process two more times.

  • Final Disposal of Container: After triple-rinsing, deface the original label completely to prevent confusion.[12] The now-decontaminated container can typically be disposed of in the regular laboratory glass or plastic recycling, but you must confirm this with your institution's specific EHS guidelines.

Part 5: Emergency Procedures for Spills

In the event of a small spill, prompt and correct action can prevent a minor incident from escalating.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Use Spill Kit: Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), use an absorbent material from a chemical spill kit to contain and absorb the spill.

  • Collect Waste: Carefully collect the contaminated absorbent material and place it in your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-formyl-4-methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential guide for the safe handling and management of 5-formyl-4-methyl-1H-indole-2-carbonitrile (CAS No. 1857296-22-0). As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This guide is structured to provide immediate, actionable intelligence for laboratory personnel, emphasizing not just the "what" but the "why" behind each procedural step.

Hazard Assessment: An Evidence-Based Approach

  • Indole Derivatives : Compounds in this family are known to cause skin, eye, and respiratory irritation.[1][2] Some can be harmful if swallowed or absorbed through the skin.[3][4]

  • Organic Nitriles : This functional group is associated with potential toxicity. The National Institute for Occupational Safety and Health (NIOSH) has established guidelines for handling nitriles due to their potential health hazards.[5]

  • Physical Form : As a solid powder, this compound presents a significant risk of aerosolization and subsequent inhalation during handling, weighing, and transfer.[6][7]

Given these factors, this compound must be treated as a hazardous substance with unknown toxicological properties. A cautious approach is mandatory.[8]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should be used in conjunction with a broader safety framework.

  • Engineering Controls : The primary control measure is to handle this compound within a certified chemical fume hood or a powder containment hood. This minimizes airborne particulates and protects the laboratory environment.[9][10]

  • Administrative Controls : Establish designated areas for handling this compound. All personnel must receive training on the specific hazards and handling procedures outlined in this guide.

  • Personal Protective Equipment (PPE) : The last line of defense, mandatory for all operations involving this compound.

Mandatory Personal Protective Equipment (PPE) Regimen

A comprehensive PPE regimen is required to prevent all routes of exposure—inhalation, dermal, and ocular.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 (or higher) respirator.The compound is a powder, creating an inhalation hazard. A respirator is crucial to prevent airborne particles from entering the respiratory system.[6][8]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against dust and splashes.[11] A face shield offers a secondary layer of protection for the entire face from accidental splashes during solution preparation.[12]
Hand Protection Double-gloving with nitrile gloves (e.g., 8-mil thickness).Nitrile offers good resistance to a range of chemicals and is a safe alternative for those with latex allergies.[13][14] Double-gloving provides a critical secondary barrier against contamination and allows for safe removal of the outer glove if compromised.[8] Gloves must be changed immediately if contaminated.[15]
Skin & Body Protection Disposable, solid-front, back-closing gown or a dedicated lab coat.Prevents contamination of personal clothing and skin.[16] Long-sleeved garments are required to cover all exposed skin.[6]
Foot Protection Closed-toe, chemical-resistant shoes.Standard laboratory practice to protect feet from spills and falling objects.[6][11]

Operational Plan: A Step-by-Step Protocol

A systematic workflow is critical for safety and experimental integrity.

Pre-Operational Checks
  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and a designated, labeled hazardous waste container inside the fume hood.[9]

  • Don all required PPE as specified in the table above.

Handling and Weighing
  • Conduct all manipulations of the solid compound deep within the fume hood to contain any dust.

  • When weighing, use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust, such as tapping or dropping the container.[7]

  • Close the primary container tightly immediately after dispensing.[10]

Post-Handling and Decontamination
  • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

  • Dispose of all contaminated disposable materials, including weigh boats, pipette tips, and the outer pair of gloves, into the designated hazardous waste container.[1][16]

  • Remove PPE in the correct order (outer gloves, gown, face shield, goggles, respirator, inner gloves) to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after exiting the work area.[2]

Emergency and Disposal Procedures

Spill Response
  • Minor Spill (inside fume hood) :

    • Ensure PPE is intact.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in the hazardous waste container.

    • Decontaminate the area.

  • Major Spill or Spill Outside Fume Hood :

    • Alert personnel and evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure First Aid
  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][17]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal Plan

All waste containing this compound, including unused product and contaminated lab materials, must be treated as hazardous waste.[16]

  • Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1][9]

  • Labeling : The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".[1]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[16]

Visual Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling Operations (in Fume Hood) cluster_post Phase 3: Post-Handling & Disposal prep1 Verify Fume Hood Function prep2 Assemble Materials & Waste Container prep1->prep2 prep3 Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves, Gown) prep2->prep3 handle1 Carefully Transfer and Weigh Solid prep3->handle1 Begin Work handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 post1 Decontaminate Work Surface & Equipment handle3->post1 Conclude Work post2 Dispose of Contaminated Items (outer gloves, tips, etc.) in Hazardous Waste post1->post2 post3 Doff PPE in Correct Sequence post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.